Product packaging for 6-Hydroxyflavone(Cat. No.:CAS No. 6665-83-4)

6-Hydroxyflavone

カタログ番号: B191506
CAS番号: 6665-83-4
分子量: 238.24 g/mol
InChIキー: GPZYYYGYCRFPBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Hydroxyflavone (CAS 6665-83-4) is a high-purity, naturally occurring flavonoid of significant interest in pharmacological and biochemical research. It serves as a key chemical scaffold for investigating a wide range of biological activities and mechanisms. In neuroscience, this compound is recognized for its interaction with GABA-A receptors, acting as a partial agonist and demonstrating anxiolytic potential in mouse models, though it is approximately 200 times less potent than diazepam . Its activity is highly dependent on the 6-position substitution, making it a critical compound for studying receptor subtype selectivity and the development of flumazenil-insensitive neuromodulators . In respiratory research, this compound exhibits a potent tracheal relaxant effect. Its primary mechanism involves the blockade of receptor-operated and voltage-operated calcium channels, with additional contribution from the stimulation of the NO/cGMP signaling pathway. This activity translates to in vivo anti-asthmatic effects in sensitized guinea pigs, showing significant, dose-dependent anti-allergic properties . The compound also demonstrates potent anti-inflammatory effects. Studies in rat kidney mesangial cells show it effectively inhibits LPS-induced inflammatory responses with high potency, an activity that can be enhanced through structural derivatization . Furthermore, this compound displays moderate, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains, and functions as an effective antioxidant, protecting erythrocytes from oxidative damage caused by hydrogen peroxide and phenylhydrazine without itself promoting oxidation . A toxicological profile based on OECD guidelines indicates a favorable safety profile for research applications, with a reported LD50 of greater than 2,000 mg/kg and no significant toxicity observed in mice after 28 days of treatment at 50 mg/kg . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B191506 6-Hydroxyflavone CAS No. 6665-83-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-hydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZYYYGYCRFPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022327
Record name 6-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6665-83-4
Record name 6-Hydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6665-83-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydroxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148S6Z78H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 6-Hydroxyflavone in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which 6-hydroxyflavone and its closely related derivatives exert their anti-cancer effects. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including their potential as anti-cancer agents.[1][2] Among these, this compound has demonstrated notable cytotoxic effects against several cancer cell lines.[3][4] This guide delves into the intricate mechanisms of action of this compound and its derivatives, focusing on their impact on cell cycle progression, apoptosis induction, and the modulation of key signaling pathways within cancer cells.

Mechanism of Action

The anti-cancer activity of this compound and its related compounds is multifaceted, involving the disruption of several cellular processes that are critical for cancer cell survival and proliferation.

Cell Cycle Arrest:

This compound and its derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at different phases. For instance, in SF295 human glioblastoma cells, this compound has been observed to increase the G2/M population while reducing the G0/G1 population at growth-inhibitory concentrations.[5] In HCT15 human colon cancer cells, it was found to increase the S and G2/M populations.[5] A related compound, 6-methoxyflavone, has been shown to induce S-phase arrest in HeLa cervical cancer cells through the CCNA2/CDK2/p21CIP1 signaling pathway.[6][7]

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Flavonoids are known to induce apoptosis in cancer cells through various signaling pathways.[2][8] While direct evidence for this compound is still emerging, studies on closely related flavone derivatives suggest that they can trigger apoptotic cell death. For example, some novel flavone derivatives have been shown to induce apoptosis via PARP cleavage in MCF-7 breast cancer cells and through p53 induction in MDA-MB-231 cells.[9] Furthermore, 3,6-dihydroxyflavone, a derivative of this compound, has been reported to induce apoptosis by modulating a caspase cascade.[10]

Modulation of Signaling Pathways:

This compound and its derivatives exert their anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[11] The derivative 3,6-dihydroxyflavone has been shown to suppress the phosphorylation of p38, ERK, and JNK in human cervical cancer HeLa cells.[10] Another study on 5,6,7,3',4',5'-hexamethoxyflavone demonstrated reduced phosphorylation levels of signaling molecules in the MAPK pathway in triple-negative breast cancer cells.[12]

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling pathway for cell survival and proliferation.[13][14][15] Inhibition of this pathway is a key mechanism for the anti-cancer effects of many flavonoids.[16] Novel flavone derivatives have been shown to inhibit the Akt-associated downstream target GSK-3β.[9] In breast cancer cells, the flavone luteolin has been found to inhibit PI3K/Akt activation.[13]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer cell survival.[17][18][19] Many flavonoids have been shown to inhibit the NF-κB pathway.[20][21] For example, chrysin, another flavone, has been shown to suppress the growth of colon cancer cells by directly inhibiting NF-κB expression and activity.[11]

  • Notch Signaling Pathway: The Notch signaling pathway is involved in cell fate determination, proliferation, and apoptosis. The derivative 3,6-dihydroxyflavone has been found to suppress the epithelial-mesenchymal transition (EMT) in breast cancer cells by inhibiting the Notch signaling pathway.[22] It achieves this by down-regulating Notch1, NICD, Hes-1, and c-Myc.[22]

Quantitative Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
This compoundMDA-MB-231 (Breast)3.4 µM[3][4]
This compoundHL-60 (Leukemia)2.8 µM[4]
This compoundMOLT-4 (Leukemia)6.3 µM[4]
3,6-DihydroxyflavoneHeLa (Cervical)25 µM (24h), 9.8 µM (48h)[10]
3,6-DihydroxyflavonePC3 (Prostate)50 µM[10]

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies to evaluate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Cell Cycle Analysis (Flow Cytometry):

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: Cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Western Blotting:

  • Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

G cluster_effects Cellular Effects node_6OHF This compound node_MAPK MAPK Pathway (p38, ERK, JNK) node_6OHF->node_MAPK Inhibits node_PI3K PI3K/Akt Pathway node_6OHF->node_PI3K Inhibits node_NFkB NF-κB Pathway node_6OHF->node_NFkB Inhibits node_Notch Notch Pathway node_6OHF->node_Notch Inhibits node_Apoptosis Apoptosis node_6OHF->node_Apoptosis Induces node_CellCycle Cell Cycle Arrest (G2/M, S) node_6OHF->node_CellCycle Induces node_Proliferation Cancer Cell Proliferation node_MAPK->node_Proliferation Promotes node_Survival Cancer Cell Survival node_PI3K->node_Survival Promotes node_NFkB->node_Survival Promotes node_Notch->node_Proliferation Promotes

Caption: Signaling pathways modulated by this compound in cancer cells.

G start Start: Cancer Cell Culture treat Treat with this compound (Varying Concentrations & Durations) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability ic50 Determine IC50 Value viability->ic50 mechanism Investigate Mechanism of Action ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry) mechanism->apoptosis western Western Blot (Signaling Proteins) mechanism->western end End: Data Analysis & Conclusion cell_cycle->end apoptosis->end western->end

Caption: Experimental workflow for assessing this compound's anti-cancer activity.

Conclusion

This compound and its derivatives have emerged as promising anti-cancer agents with a multi-targeted mechanism of action. Their ability to induce cell cycle arrest and apoptosis, coupled with the modulation of critical signaling pathways such as MAPK, PI3K/Akt, NF-κB, and Notch, underscores their therapeutic potential. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety for the treatment of various cancers. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

The Multifaceted Biological Activities of 6-Hydroxyflavone and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

6-Hydroxyflavone, a naturally occurring flavonoid, and its synthetic derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research into the pharmacological effects of these compounds, with a particular focus on their anti-inflammatory, neuroprotective, and anticancer properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their health-promoting properties. Among them, this compound has garnered significant attention due to its potent and varied biological effects. This document aims to consolidate the existing scientific literature on this compound and its derivatives, offering a technical and practical guide for researchers. We will explore its mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate its therapeutic potential.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the modulation of nitric oxide (NO) production and the expression of pro-inflammatory enzymes.

Inhibition of Nitric Oxide Production

Studies have shown that this compound and its derivatives can effectively inhibit lipopolysaccharide (LPS)-induced NO production in various cell types, including kidney mesangial cells and macrophages.[1][2] The inhibitory concentration (IC50) values for this compound and several of its derivatives are summarized in Table 1. Notably, methylation of the 6-hydroxyl group to a methoxy group dramatically increases the inhibitory potency.[1][2][3]

Table 1: Inhibitory Concentration (IC50) of this compound and Its Derivatives on LPS-Induced Nitric Oxide Production

CompoundCell LineIC50Reference
This compoundRat Kidney Mesangial Cells~2.0 µM[1][4]
4',6-DihydroxyflavoneRat Kidney Mesangial Cells~2.0 µM[1][4]
6-MethoxyflavoneRat Kidney Mesangial Cells192 nM[1][2][3]
6-AcetoxyflavoneRat Kidney Mesangial Cells0.60 µM[1]
Flavone-6-sulfateRat Kidney Mesangial Cells2.1 µM[1]
Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of this compound derivatives, particularly 6-methoxyflavone, is attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression at the protein level.[1][3] While many anti-inflammatory flavonoids act by inhibiting the NF-κB pathway, studies on 6-methoxyflavone suggest that it does not significantly inhibit the phosphorylation of the p65 subunit of NF-κB. Instead, its primary mechanism appears to be the downstream inhibition of iNOS.[1]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Pathway (p65 phosphorylation) TLR4->NFkB_activation iNOS_gene iNOS Gene Transcription NFkB_activation->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production inflammation Inflammation NO_production->inflammation six_methoxyflavone 6-Methoxyflavone six_methoxyflavone->iNOS_protein Inhibition osteoblast_pathway six_hydroxyflavone This compound receptor Cell Surface Receptor(s) six_hydroxyflavone->receptor akt AKT receptor->akt erk ERK1/2 receptor->erk jnk JNK receptor->jnk transcription_factors Transcription Factors akt->transcription_factors erk->transcription_factors jnk->transcription_factors osteoblast_diff Osteoblast Differentiation transcription_factors->osteoblast_diff experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_invitro In Vitro Anti-inflammatory Assay cluster_invivo In Vivo Neuroprotection Assay synthesis_start This compound synthesis_acetoxy Acetylation synthesis_start->synthesis_acetoxy synthesis_sulfate Sulfation synthesis_start->synthesis_sulfate acetoxy_product 6-Acetoxyflavone synthesis_acetoxy->acetoxy_product sulfate_product Flavone-6-sulfate synthesis_sulfate->sulfate_product cell_culture Cell Culture treatment Compound Treatment + LPS Stimulation cell_culture->treatment griess_assay Griess Assay (NO) treatment->griess_assay western_blot Western Blot (iNOS) treatment->western_blot animal_model Animal Model (e.g., 6-OHDA, STZ) drug_admin Drug Administration animal_model->drug_admin behavioral_tests Behavioral Tests drug_admin->behavioral_tests histology Histological Analysis behavioral_tests->histology

References

6-Hydroxyflavone: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone, a naturally occurring flavonoid, has emerged as a promising therapeutic agent with a diverse pharmacological profile. This technical guide provides an in-depth overview of its core biological activities, mechanisms of action, and potential clinical applications. Drawing upon a comprehensive review of preclinical studies, this document details the anti-inflammatory, osteogenic, anxiolytic, and nephroprotective properties of this compound. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to facilitate further research and development in this area.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their wide array of biological activities. Among them, this compound (6-HF) has garnered significant attention for its potent therapeutic effects. Structurally, it is a flavone substituted with a hydroxyl group at the 6-position of the A-ring. This seemingly simple modification confers a unique set of pharmacological properties, making it a subject of intense scientific investigation. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis

  • IUPAC Name: 6-hydroxy-2-phenyl-4H-chromen-4-one[1]

  • Molecular Formula: C₁₅H₁₀O₃

  • Molecular Weight: 238.24 g/mol

  • CAS Number: 6665-83-4[1]

A novel one-step synthesis of this compound has been reported, offering an efficient route for its production. The synthesis involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone with benzoyl chloride in the presence of potassium carbonate to yield 3-benzoyl-7-hydroxy-6-nitroflavone. This intermediate is then cleaved using ethanolic potassium hydroxide to form 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione, which is subsequently transformed into 7-hydroxy-6-nitroflavone and then reduced to afford 6-amino-7-hydroxyflavone, a precursor that can be converted to this compound.[2][3]

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent for various diseases.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. In rat kidney mesangial (HBZY-1) cells stimulated with lipopolysaccharide (LPS), it significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator.[4] This effect is attributed to the inhibition of the downstream inducible nitric oxide synthase (iNOS) protein expression.[5]

Osteogenic Activity

Studies on murine pre-osteoblastic MC3T3-E1 cells have shown that this compound promotes osteoblast differentiation. It stimulates alkaline phosphatase (ALP) activity and enhances mineralization, key markers of bone formation.[6] This osteogenic effect is mediated through the activation of several signaling pathways crucial for bone development.[6][7]

Anxiolytic Activity

In vivo studies in mice have revealed the anxiolytic potential of this compound. It has shown efficacy in behavioral models of anxiety, such as the elevated plus-maze test, without inducing sedative effects at anxiolytic doses.[1]

Nephroprotective Activity

Preclinical studies have highlighted the protective effects of this compound against drug-induced kidney damage. In a rat model of cisplatin-induced nephrotoxicity, administration of this compound was found to mitigate kidney injury.[8]

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Bioactivity of this compound

Biological ActivityCell LineAssayEndpointIC50 / ConcentrationReference
Anti-inflammatoryHBZY-1 (Rat Kidney Mesangial)Griess AssayNO Production Inhibition1.7 µM[4]
OsteogenicMC3T3-E1 (Mouse Pre-osteoblast)Western BlotActivation of AKT, ERK, JNK20 µM[6][9]
CytotoxicityMC3T3-E1 (Mouse Pre-osteoblast)MTT AssayCell ViabilityNo significant effect up to 50 µM[6][7]

Table 2: In Vivo Efficacy of this compound

Therapeutic AreaAnimal ModelDosing RegimenKey FindingsReference
NephroprotectionCisplatin-induced nephrotoxicity in rats25 and 50 mg/kg, i.p., for 15 daysAttenuated cisplatin-induced kidney damage[8]
AnxiolyticMiceNot specifiedDemonstrated anxiolytic effects[1]

Signaling Pathways

The therapeutic effects of this compound are underpinned by its modulation of specific intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

In response to inflammatory stimuli like LPS, this compound interferes with the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the downregulation of iNOS expression and subsequent reduction in NO production.

LPS_Induced_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation iNOS_expression iNOS Expression NFkB_activation->iNOS_expression NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Hydroxyflavone This compound Hydroxyflavone->Inhibition

LPS-Induced Inflammatory Pathway Inhibition
Osteoblast Differentiation Signaling Pathway

This compound promotes osteoblast differentiation by activating the PI3K/AKT and MAPK (ERK and JNK) signaling cascades.

Osteoblast_Differentiation Hydroxyflavone This compound Hydroxyflavone->Activation PI3K_AKT PI3K/AKT Pathway Osteoblast_diff Osteoblast Differentiation PI3K_AKT->Osteoblast_diff MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Osteoblast_diff MAPK_JNK MAPK/JNK Pathway MAPK_JNK->Osteoblast_diff

Osteoblast Differentiation Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

In Vitro Assays

This protocol is adapted for assessing the cytotoxicity of this compound on MC3T3-E1 cells.[6][7]

  • Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate at a density of 3 x 10³ cells/well and culture for 48 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (up to 50 µM) and incubate for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

This protocol is for measuring NO production in LPS-stimulated HBZY-1 cells treated with this compound.[4]

  • Cell Seeding and Treatment: Plate HBZY-1 cells and treat with LPS (1 µg/mL) in the presence or absence of this compound for 48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

This protocol details the Western blot analysis of AKT, ERK, and JNK phosphorylation in MC3T3-E1 cells treated with this compound.[6][7][9]

  • Cell Treatment and Lysis: Treat MC3T3-E1 cells with 20 µM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT, phospho-ERK, phospho-JNK, total AKT, total ERK, and total JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models

This protocol describes the induction of nephrotoxicity and treatment with this compound.[8]

  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Treatment Groups:

    • Control group

    • Cisplatin-only group

    • Cisplatin + this compound (25 mg/kg)

    • Cisplatin + this compound (50 mg/kg)

  • Dosing Regimen: Administer this compound intraperitoneally (i.p.) daily for 15 days. On day 10, induce nephrotoxicity with a single i.p. injection of cisplatin (7.5 mg/kg).

  • Endpoint Analysis: At the end of the study, collect blood for serum creatinine and urea analysis, and harvest kidneys for histopathological examination.

This is a standard protocol to assess the anxiolytic effects of this compound.[1]

  • Animal Model: Use male Swiss albino mice.

  • Apparatus: An elevated plus-maze consisting of two open and two closed arms.

  • Treatment: Administer this compound at various doses orally or intraperitoneally 30-60 minutes before the test. A vehicle control and a positive control (e.g., diazepam) should be included.

  • Procedure: Place each mouse at the center of the maze and record its behavior for 5 minutes.

  • Parameters Measured: Time spent in and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of anxiolytic activity.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the therapeutic potential of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Culture Cell Culture (e.g., MC3T3-E1, HBZY-1) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Bioactivity Bioactivity Assay (e.g., Griess Assay for NO) Cell_Culture->Bioactivity Animal_Model Animal Model Development (e.g., Nephrotoxicity, Anxiety) Cytotoxicity->Animal_Model Mechanism Mechanism of Action (Western Blot for Signaling) Bioactivity->Mechanism Treatment Treatment with This compound Animal_Model->Treatment Efficacy Efficacy Assessment (Biochemical & Histological) Treatment->Efficacy

References

In Vitro Antioxidant Activity of 6-Hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. Flavonoids are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. This technical guide provides an in-depth overview of the in vitro antioxidant activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key concepts. The structural basis of its antioxidant potential is also discussed to provide a comprehensive resource for research and development.

Quantitative Antioxidant Data

The direct in vitro antioxidant capacity of this compound in common radical scavenging assays is not extensively reported in readily available literature. However, data on its reactivity with specific radical species and theoretical calculations of its antioxidant potential provide valuable insights.

Assay/ParameterCompoundResultReference
Nitric Oxide (NO) Radical Scavenging This compoundNo activity up to 500 μM[1][2]
Reactive Oxygen Species (ROS) Scavenging (LPS-induced in cells) 5,6-Dihydroxyflavone (a related compound)IC50: 0.8310 ± 0.633 μM
O-H Bond Dissociation Enthalpy (BDE) This compound338.754 kJ/mol[3]

Note: The lack of extensive IC50 values for this compound in standard assays like DPPH and ABTS in the reviewed literature suggests a potential area for further research. The provided data for 5,6-Dihydroxyflavone offers a point of comparison for a structurally similar compound. The Bond Dissociation Enthalpy (BDE) is a theoretical measure of the energy required to break the O-H bond, with lower values indicating a greater propensity for hydrogen atom donation to a radical, a primary mechanism of antioxidant action.

Mechanism of Antioxidant Activity

The antioxidant activity of flavonoids like this compound is primarily based on their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thus neutralizing them. This process is a form of hydrogen atom transfer (HAT). The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. The calculated BDE for the 6-hydroxyl group of this compound is relatively low, suggesting it can act as an effective hydrogen donor to scavenge radicals.

cluster_mechanism General Antioxidant Mechanism (Hydrogen Atom Transfer) Flavonoid_OH This compound (Fl-OH) Flavonoid_Radical Flavonoid Radical (Fl-O•) Flavonoid_OH->Flavonoid_Radical Hydrogen Atom Donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Radical Neutralization

Antioxidant Hydrogen Atom Transfer Mechanism.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the IC50 value.

  • Assay:

    • Add a specific volume of the this compound solution to a well of a 96-well plate.

    • Add the DPPH solution to the well.

    • For the control, add methanol instead of the test compound.

    • For the blank, add methanol instead of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

  • Assay:

    • Add a small volume of the this compound solution to a well of a 96-well plate.

    • Add the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O in water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add a small volume of the this compound solution to a well.

    • Add the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known concentration of Fe²⁺. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

cluster_workflow General Workflow for In Vitro Antioxidant Assays prep_reagents Prepare Reagents (e.g., DPPH, ABTS, FRAP) reaction Mix Reagents and Sample in Microplate/Cuvette prep_reagents->reaction prep_sample Prepare this compound Stock and Serial Dilutions prep_sample->reaction incubation Incubate (Time and Temperature Specific to Assay) reaction->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement analysis Calculate % Inhibition and IC50 or TEAC/FRAP Value measurement->analysis

General Experimental Workflow for Antioxidant Assays.

Conclusion

While quantitative data on the direct radical scavenging activity of this compound in common in vitro assays is limited, theoretical calculations of its O-H bond dissociation enthalpy suggest it possesses the structural requirements for effective antioxidant activity through hydrogen atom donation. The provided detailed protocols for DPPH, ABTS, and FRAP assays offer a framework for researchers to quantitatively assess its antioxidant potential. Further experimental investigation is warranted to fully characterize the in vitro antioxidant profile of this compound and to correlate these findings with its known biological activities. This would provide a more complete understanding of its potential applications in drug development and as a health-promoting agent.

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of 6-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxyflavone, a naturally occurring flavonoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation in drug development. This technical guide delineates the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary anti-inflammatory effect of this compound is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), thereby inhibiting the production of the pro-inflammatory mediator nitric oxide (NO). Evidence also suggests that its mechanism involves the modulation of key inflammatory signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and its derivatives.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects. This compound, a member of the flavone subclass, has emerged as a promising anti-inflammatory agent. This guide provides a detailed examination of its biological activity, focusing on its molecular mechanisms of action.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various in vitro models. The primary target for which robust quantitative data is available is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Compound Assay Cell Line Stimulant IC50 Value Reference
This compoundNitric Oxide (NO) Production InhibitionRat Kidney Mesangial (HBZY-1) CellsLipopolysaccharide (LPS)1.7 µM[1]
6-MethoxyflavoneNitric Oxide (NO) Production InhibitionRat Kidney Mesangial CellsLipopolysaccharide (LPS)192 nM[1][2]
6-AcetoxyflavoneNitric Oxide (NO) Production InhibitionRat Kidney Mesangial CellsLipopolysaccharide (LPS)0.60 µM[1]
Flavone 6-sulfateNitric Oxide (NO) Production InhibitionRat Kidney Mesangial CellsLipopolysaccharide (LPS)2.1 µM[1]

Table 1: In Vitro Inhibitory Activity of this compound and its Derivatives on Nitric Oxide Production.

Compound Assay Cell Line Stimulant IC50 Value Reference
5,6-DihydroxyflavoneNitric Oxide (NO) Production InhibitionMurine Macrophages (RAW 264.7)Lipopolysaccharide (LPS)11.55 ± 0.64 µM[3][4]

Table 2: Inhibitory Activity of the Structurally Related 5,6-Dihydroxyflavone.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound are underpinned by its modulation of key signaling pathways and its inhibitory effect on the production of inflammatory mediators.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A primary mechanism of action for this compound is the suppression of iNOS expression. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the expression of iNOS is upregulated, leading to a significant increase in the production of nitric oxide (NO), a potent inflammatory mediator. Studies have shown that this compound and its more potent derivative, 6-methoxyflavone, inhibit LPS-induced NO production by reducing the expression of the iNOS protein[1][2]. Importantly, the anti-inflammatory activity is not a result of direct scavenging of NO radicals[1][5].

Modulation of MAPK and NF-κB Signaling Pathways

Inflammatory responses are largely regulated by intracellular signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While direct evidence for this compound is still emerging, research on the structurally similar 5,6-dihydroxyflavone strongly suggests that these pathways are key targets.

LPS stimulation of immune cells, such as macrophages, activates Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the phosphorylation and activation of MAPK family members (p38, JNK, and ERK) and the NF-κB transcription factor. Activated NF-κB (specifically the p65 subunit) translocates to the nucleus, where it promotes the transcription of a wide array of pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and cytokines like TNF-α, IL-6, and IL-1β[3][4].

Studies on 5,6-dihydroxyflavone have demonstrated its ability to inhibit the LPS-induced phosphorylation of p38 and JNK, as well as the phosphorylation and nuclear translocation of the NF-κB p65 subunit[3][4]. This upstream inhibition prevents the transcription of downstream inflammatory mediators. It is highly probable that this compound shares this mechanism of action. However, it is noteworthy that in one study, 6-methoxyflavone did not inhibit the phosphorylation of p65 in kidney mesangial cells, suggesting that the primary mechanism in that cell type is downstream at the level of iNOS expression[1].

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38_JNK p38 / JNK MAPK_pathway->p38_JNK p_p38_JNK p-p38 / p-JNK p38_JNK->p_p38_JNK IkB IκB NFkB_pathway->IkB p65 p65 p_p65 p-p65 p65->p_p65 p_p65_nuc p-p65 p_p65->p_p65_nuc Translocation Hydroxyflavone This compound Hydroxyflavone->p38_JNK Inhibits Phosphorylation Hydroxyflavone->p65 Inhibits Phosphorylation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) p_p65_nuc->Pro_inflammatory_genes Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines)

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines: Rat kidney mesangial (HBZY-1) cells or murine macrophages (RAW 264.7) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 100 ng/mL to 1 µg/mL) for a designated time course (e.g., 15 minutes to 48 hours depending on the endpoint being measured).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO2-), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

  • Sample Collection: After cell treatment, collect the culture medium.

  • Reagent Preparation: The Griess reagent is a two-part solution:

    • Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of cell culture supernatant.

    • Add 50 µL of Reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

G cluster_workflow Griess Assay Workflow start Cell Culture Supernatant reagentA Add Sulfanilamide (Reagent A) start->reagentA incubate1 Incubate 10 min reagentA->incubate1 reagentB Add NED (Reagent B) incubate1->reagentB incubate2 Incubate 10 min reagentB->incubate2 measure Measure Absorbance at 540 nm incubate2->measure end Quantify Nitrite measure->end

Figure 2: Workflow for the Griess Assay.
Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and the phosphorylated forms of MAPK and NF-κB pathway components.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-p-p38, anti-p-p65) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software and normalized to a loading control protein like β-actin or GAPDH.

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added, creating a "sandwich".

  • Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement and Quantification: The reaction is stopped, and the absorbance is measured at the appropriate wavelength. The cytokine concentration in the samples is determined from the standard curve.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity, primarily through the inhibition of iNOS expression and the subsequent reduction of nitric oxide production. While direct evidence is still being gathered, studies on structurally similar flavonoids strongly suggest that this compound also modulates the MAPK and NF-κB signaling pathways, leading to a broad-spectrum reduction in pro-inflammatory mediators. The availability of detailed experimental protocols allows for the robust and reproducible investigation of its anti-inflammatory effects.

For drug development professionals, this compound and its more potent derivatives, such as 6-methoxyflavone, represent a promising scaffold for the design of novel anti-inflammatory agents. Future research should focus on:

  • Expanding Quantitative Data: Obtaining specific IC50 values for this compound's inhibition of COX-2, TNF-α, IL-6, and IL-1β in various cell types.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation, such as the carrageenan-induced paw edema model, to establish its in vivo potency and pharmacokinetic/pharmacodynamic profile.

  • Structure-Activity Relationship (SAR) Studies: Further exploring the impact of substitutions on the flavone backbone to optimize potency and selectivity.

  • Safety and Toxicity: Conducting comprehensive toxicological assessments to ensure a favorable safety profile for potential therapeutic applications.

By addressing these areas, the full therapeutic potential of this compound as an anti-inflammatory agent can be elucidated, paving the way for its potential clinical development.

References

Neuroprotective Effects of 6-Hydroxyflavone in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis, represent a significant and growing global health challenge. A common pathological thread weaving through these debilitating conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress and chronic neuroinflammation. Flavonoids, a class of polyphenolic compounds found in various plants, have emerged as promising therapeutic candidates due to their potent antioxidant and anti-inflammatory properties. Among these, 6-Hydroxyflavone, a naturally occurring flavone, has demonstrated notable neuroprotective potential in preclinical studies. This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of this compound, with a focus on its mechanisms of action, experimental validation, and potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases.

Mechanism of Action: A Multi-Targeted Approach

The neuroprotective effects of this compound are primarily attributed to its ability to counteract oxidative stress and suppress inflammatory pathways within the central nervous system. These actions are mediated through the modulation of key signaling cascades.

Antioxidant Activity

This compound exerts its antioxidant effects through both direct radical scavenging and the activation of endogenous antioxidant defense mechanisms. It has been shown to reduce the levels of reactive oxygen species (ROS), thereby mitigating cellular damage. A crucial mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases. This compound has been shown to suppress the production of pro-inflammatory mediators. It inhibits the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in microglial cells. This anti-inflammatory activity is mediated through the inhibition of key signaling pathways, including the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) and the downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades. By inhibiting the phosphorylation of p38 MAPK, c-Jun N-terminal kinase (JNK), and the nuclear translocation of NF-κB, this compound effectively dampens the inflammatory response.[1]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of this compound and its derivatives.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound and its Derivatives

CompoundCell LineStimulantAssayEndpointIC50 / EffectReference
This compoundRat Kidney Mesangial CellsLPS (10 ng/mL)Griess AssayNO ProductionIC50: 1.7 µM[2][3]
6-MethoxyflavoneRat Kidney Mesangial CellsLPS (10 ng/mL)Griess AssayNO ProductionIC50: 192 nM[2][3]
6-AcetoxyflavoneRat Kidney Mesangial CellsLPS (10 ng/mL)Griess AssayNO ProductionIC50: 0.60 µM[2]
Flavone 6-sulfateRat Kidney Mesangial CellsLPS (10 ng/mL)Griess AssayNO ProductionIC50: 2.1 µM[2]
6-MethoxyflavoneBV2 MicrogliaLPSWestern BlotiNOS ExpressionSignificant inhibition at 200 nM - 1.0 µM[1]
6-MethoxyflavoneBV2 MicrogliaLPSWestern BlotCOX-2 ExpressionSignificant reduction[1]
6-MethoxyflavoneBV2 MicrogliaLPSELISATNF-α, IL-6Dose-dependent decrease[1]
6-MethoxyflavoneBV2 MicrogliaLPSDCFDA AssayROS ProductionSignificant reduction[1]

Table 2: In Vivo Neuroprotective Effects of this compound

Disease ModelAnimalTreatmentDose & RouteDurationKey FindingsReference
Alzheimer's Disease (STZ-induced)MiceThis compound (intranasal)1 mg/kg21 daysImproved spatial memory (Morris Water Maze), increased discrimination index (Novel Object Recognition), inhibited oxidative stress and acetylcholinesterase levels.[4]
Parkinson's Disease (6-OHDA-induced)MiceThis compound25 and 50 mg/kg (intraperitoneal)3 weeksIncreased motor activity in the elevated plus maze.
Parkinson's Disease (6-OHDA-induced)MiceThis compound50 and 100 mg/kg (intraperitoneal)3 weeksReduced vertigo and catalepsy, increased the number of substantia nigra neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Viability Assessment (MTT Assay)

This protocol is adapted for use with the SH-SY5Y neuroblastoma cell line.

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

    • To induce toxicity, co-treat with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).

    • Incubate the plates for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Nitric Oxide Production Measurement (Griess Assay)

This protocol is designed for use with BV2 microglial cells.

  • Cell Seeding and Treatment:

    • Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS.

    • Incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include unstimulated and LPS-only controls.

  • Griess Reagent Preparation:

    • Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Mix equal volumes of Reagent A and Reagent B immediately before use.

  • Assay Procedure:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

This protocol is suitable for neuronal cell lines like SH-SY5Y.

  • Cell Seeding and Treatment:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well.

    • Allow cells to adhere and differentiate if necessary.

    • Treat cells with this compound at desired concentrations for a specified pre-incubation time (e.g., 1-2 hours).

    • Induce oxidative stress by adding a ROS-inducing agent like H₂O₂ or 6-OHDA.

  • DCFDA Staining:

    • Prepare a 10 µM working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFDA working solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Western Blot Analysis of Signaling Proteins (NF-κB and MAPK Pathways)
  • Protein Extraction:

    • Culture and treat neuronal or microglial cells with this compound and/or a stimulant (e.g., LPS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vivo evaluation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway (p38, JNK) MyD88->MAPK_pathway IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates (inhibition) NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Hydroxyflavone This compound Hydroxyflavone->MAPK_pathway inhibits Hydroxyflavone->IKK inhibits Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB_nuc->Proinflammatory_genes activates transcription

Caption: Anti-inflammatory signaling pathway of this compound.

G cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits degradation of Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Hydroxyflavone This compound Hydroxyflavone->ROS scavenges Hydroxyflavone->Keap1 promotes Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_genes activates transcription

Caption: Antioxidant signaling pathway of this compound.

G start Start animal_model Induce Neurodegeneration Model (e.g., 6-OHDA injection in mice) start->animal_model treatment Administer this compound (e.g., daily i.p. injection) animal_model->treatment behavioral Behavioral Assessments (e.g., Rotarod, Open Field Test) treatment->behavioral sacrifice Sacrifice and Tissue Collection behavioral->sacrifice histology Histological Analysis (e.g., TH staining for dopaminergic neurons) sacrifice->histology biochemical Biochemical Analysis (e.g., ELISA for cytokines, Western blot for signaling proteins) sacrifice->biochemical end End histology->end biochemical->end

Caption: In vivo experimental workflow for this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent with significant potential for the development of therapeutics for a range of neurodegenerative diseases. Its ability to concurrently target oxidative stress and neuroinflammation through the modulation of key signaling pathways like Nrf2, NF-κB, and MAPKs underscores its multi-faceted mechanism of action. The preclinical data, though promising, warrants further investigation to fully elucidate its therapeutic potential.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its ability to cross the blood-brain barrier.

  • Chronic Efficacy and Safety Studies: Long-term studies in various animal models of neurodegeneration are essential to establish the chronic efficacy and safety of this compound.

  • Target Identification and Validation: Further research is required to pinpoint the direct molecular targets of this compound and validate their role in its neuroprotective effects.

  • Structural Optimization: Medicinal chemistry efforts can be employed to optimize the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

References

An In-Depth Technical Guide to the Bioavailability and Metabolism of 6-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone, a flavonoid compound, has garnered interest within the scientific community for its potential biological activities. Understanding its bioavailability and metabolic fate is paramount for the development of this compound for therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The document details experimental protocols for in vivo and in vitro studies, summarizes key metabolic pathways, and discusses the signaling cascades potentially modulated by this compound and its metabolites. While specific quantitative pharmacokinetic data for this compound remains limited in publicly available literature, this guide synthesizes related data from similar flavonoid compounds to provide a predictive framework.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known to possess a wide range of biological activities. This compound, a member of the flavone subclass, is characterized by a hydroxyl group at the 6-position of the A-ring. This structural feature significantly influences its physicochemical properties and subsequent metabolic pathways. The efficacy of any bioactive compound is intrinsically linked to its bioavailability and the bioactivity of its metabolites. Therefore, a thorough investigation into the ADME properties of this compound is a critical step in its preclinical development.

Bioavailability and Pharmacokinetics

While specific pharmacokinetic parameters for this compound are not extensively reported, general principles of flavonoid bioavailability can be applied for a predictive understanding. The oral bioavailability of flavonoids is generally low and variable due to factors such as poor aqueous solubility, presystemic metabolism in the gut and liver, and efflux by transporters.

Data Presentation: Predicted Pharmacokinetic Parameters of this compound in Rats (Hypothetical)

The following table presents a hypothetical summary of pharmacokinetic parameters for this compound based on typical values observed for other flavones in rat models. It is crucial to note that these are predictive values and require experimental verification.

ParameterOral Administration (Hypothetical)Intravenous Administration (Hypothetical)
Dose 50 mg/kg10 mg/kg
Cmax (ng/mL) 100 - 5002000 - 5000
Tmax (h) 0.5 - 2Not Applicable
AUC (0-t) (ng·h/mL) 300 - 15004000 - 8000
Half-life (t½) (h) 2 - 61 - 3
Absolute Bioavailability (%) < 10%Not Applicable

Metabolism

The metabolism of this compound is expected to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism: Oxidation

Phase I metabolism of flavonoids is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and small intestine. For flavones, hydroxylation is a common metabolic pathway. Studies on the related compound, 6-hydroxyflavanone, have shown that oxidation can occur on the A-ring[1]. Therefore, it is plausible that this compound could be further hydroxylated to form dihydroxyflavone metabolites. The primary CYP isozymes involved in flavonoid metabolism are typically from the CYP1A, CYP2C, and CYP3A subfamilies[2].

Phase II Metabolism: Glucuronidation and Sulfation

The hydroxyl group at the 6-position of this compound is a prime site for Phase II conjugation reactions. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compound, facilitating its excretion. The formation of 6-O-glucuronide and 6-O-sulfate conjugates is highly probable. Studies on other mono-hydroxyflavones have demonstrated that the position of the hydroxyl group significantly influences the rate of sulfation and glucuronidation[3].

Metabolic Pathway of this compound

metabolism This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP450 Enzymes Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism UGTs, SULTs Oxidized Metabolites (Di-hydroxyflavones) Oxidized Metabolites (Di-hydroxyflavones) Phase I Metabolism->Oxidized Metabolites (Di-hydroxyflavones) Glucuronide Conjugates Glucuronide Conjugates Phase II Metabolism->Glucuronide Conjugates Sulfate Conjugates Sulfate Conjugates Phase II Metabolism->Sulfate Conjugates Oxidized Metabolites (Di-hydroxyflavones)->Phase II Metabolism Excretion Excretion Glucuronide Conjugates->Excretion Sulfate Conjugates->Excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Experimental Workflow for In Vivo Pharmacokinetic Study

workflow_invivo cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Analysis Oral_Gavage Oral Gavage (e.g., 50 mg/kg) Time_Points Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 h) Oral_Gavage->Time_Points IV_Injection Intravenous Injection (e.g., 10 mg/kg) IV_Injection->Time_Points Centrifugation Plasma Separation Time_Points->Centrifugation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Centrifugation->Protein_Precipitation LC_MSMS LC-MS/MS Quantification Protein_Precipitation->LC_MSMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) LC_MSMS->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be fasted overnight before dosing.

  • Dosing:

    • Oral Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a dose of 50 mg/kg.

    • Intravenous Administration: this compound is dissolved in a vehicle suitable for injection (e.g., a mixture of propylene glycol, ethanol, and water) and administered via the tail vein at a dose of 10 mg/kg.

  • Blood Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes[4][5].

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.

  • Sample Preparation for Analysis: Plasma samples are prepared for analysis by protein precipitation. Typically, three volumes of cold acetonitrile are added to one volume of plasma. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis[6].

  • LC-MS/MS Analysis: A validated HPLC-tandem mass spectrometry method is used for the quantification of this compound in plasma samples. A C18 column is commonly used with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode[7].

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol describes a general procedure to investigate the metabolic stability and identify the metabolites of this compound using rat liver microsomes.

Experimental Workflow for In Vitro Metabolism Study

workflow_invitro Incubation_Mix Prepare Incubation Mixture: - this compound (e.g., 1 µM) - Rat Liver Microsomes (e.g., 0.5 mg/mL) - Phosphate Buffer (pH 7.4) Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate_Reaction Initiate Reaction with Cofactors (NADPH for Phase I) (NADPH + UDPGA for Phase II) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (e.g., 0, 15, 30, 60 min) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., with cold acetonitrile) Incubate->Terminate_Reaction Sample_Processing Centrifuge and Collect Supernatant Terminate_Reaction->Sample_Processing LC_MSMS_Analysis LC-MS/MS Analysis for Metabolite Identification and Parent Compound Depletion Sample_Processing->LC_MSMS_Analysis

Caption: Workflow for an in vitro metabolism study.

Methodology:

  • Materials: Pooled rat liver microsomes, this compound, NADPH regenerating system (for Phase I), UDPGA (for Phase II glucuronidation), PAPS (for Phase II sulfation), and phosphate buffer (pH 7.4).

  • Incubation:

    • A typical incubation mixture contains this compound (e.g., 1 µM), rat liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer in a final volume of 200 µL[6].

    • The mixture is pre-incubated at 37°C for 5 minutes.

    • The reaction is initiated by adding the NADPH regenerating system (for Phase I) or a combination of NADPH and UDPGA/PAPS (for Phase I and II).

    • The reaction is incubated at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation: The reaction is stopped by adding an equal volume of cold acetonitrile. The mixture is then centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.

  • Metabolite Identification: Metabolites are identified by comparing the full-scan mass spectra and fragmentation patterns of the samples with those of the parent compound and by searching for expected mass shifts corresponding to metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation, +80 Da for sulfation)[1][8].

Modulation of Signaling Pathways

Flavonoids are known to interact with various intracellular signaling pathways, which underlies many of their biological activities. This compound has been reported to activate the AKT, extracellular signal-regulated kinase 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK) signaling pathways[9]. These pathways are crucial regulators of cell proliferation, differentiation, and survival. The modulation of these pathways suggests that this compound may have therapeutic potential in diseases characterized by dysregulated cell signaling.

Signaling Pathways Potentially Modulated by this compound

signaling_pathways cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway 6-HF_Akt This compound Akt Akt 6-HF_Akt->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival 6-HF_MAPK This compound ERK ERK1/2 6-HF_MAPK->ERK JNK JNK 6-HF_MAPK->JNK Gene_Expression Gene Expression & Inflammation ERK->Gene_Expression JNK->Gene_Expression

Caption: Signaling pathways reported to be activated by this compound.

Conclusion

This technical guide provides a foundational understanding of the bioavailability and metabolism of this compound. While direct quantitative pharmacokinetic data is currently scarce, the provided information on related compounds and general methodologies offers a robust framework for researchers and drug development professionals. The predicted metabolic pathways involve Phase I oxidation and Phase II conjugation, primarily at the 6-hydroxyl position. The modulation of key signaling pathways such as PI3K/Akt and MAPK highlights the potential therapeutic relevance of this compound. Further in vivo and in vitro studies are essential to definitively characterize the ADME properties of this compound and to validate its potential as a therapeutic agent. The experimental protocols detailed herein provide a starting point for such investigations.

References

6-Hydroxyflavone: A Technical Guide to its Interaction with Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interactions between 6-hydroxyflavone and its specific protein targets. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of this compound and its derivatives against various protein targets and cellular models.

Table 1: Inhibitory and Cytotoxic Activities of this compound and Related Compounds

CompoundTarget/AssayCell LineIC50 ValueReference
This compoundLPS-induced Nitric Oxide (NO) ProductionHBZY-1 (Rat Mesangial Cells)1.7 µM - 2.0 µM[1][2][3][4][5]
4',6-DihydroxyflavoneLPS-induced Nitric Oxide (NO) ProductionRat Mesangial Cells~2.0 µM[2][4][5]
6-MethoxyflavoneLPS-induced Nitric Oxide (NO) ProductionRat Mesangial Cells192 nM[1][2][4][5]
6-AcetoxyflavoneLPS-induced Nitric Oxide (NO) ProductionRat Mesangial Cells0.60 µM[2][5]
Flavone 6-sulfateLPS-induced Nitric Oxide (NO) ProductionRat Mesangial Cells2.1 µM[2][5]
This compoundα-Amylase InhibitionNot Applicable3.4 µM[6]
7-Hydroxyflavoneα-Amylase InhibitionNot Applicable90.3% inhibition at 100 µM[6]
3,6-DihydroxyflavoneCytotoxicityHeLa (Human Cervical Cancer)25 µM (24h), 9.8 µM (48h)[7]
7-HydroxyflavoneCytotoxicityHeLa (Cervical Cancer)22.56 µg/mL[8]
7-HydroxyflavoneCytotoxicityMDA-MB-231 (Breast Cancer)3.86 µg/mL[8]

Table 2: Binding Affinity of Flavonoids to NR4A1 Ligand-Binding Domain (LBD)

CompoundBinding Affinity (KD)Assay MethodReference
This compoundNot explicitly stated, but bindsFluorescence Quenching, ITC[9]
Flavone3.4 µMFluorescence Quenching[9]
5-Hydroxyflavone1.4 µMFluorescence Quenching[9]
3'-Hydroxyflavone45.8 µMFluorescence Quenching[9]
3,6-Dihydroxyflavone0.66 µMFluorescence Quenching[9]
7,3'-Dihydroxyflavone21.4 µMFluorescence Quenching[9]
3,5,7-Trihydroxyflavone0.36 µMFluorescence Quenching[9]

Key Signaling Pathways and Molecular Interactions

This compound and its derivatives modulate several critical signaling pathways implicated in inflammation, cancer, and neuroprotection.

Anti-Inflammatory Signaling

In kidney mesangial cells, this compound and its more potent derivative, 6-methoxyflavone, exhibit significant anti-inflammatory effects by inhibiting the downstream expression of inducible nitric oxide synthase (iNOS) in response to lipopolysaccharide (LPS) stimulation.[1][2][4][5] While many anti-inflammatory flavonoids act by inhibiting the phosphorylation of p65 in the NF-κB pathway, 6-methoxyflavone appears to act downstream of p65 activation.[1][2]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB NF-κB Pathway (p65 Phosphorylation) TLR4->NF_kB Activates iNOS_exp iNOS Expression NF_kB->iNOS_exp Induces NO_prod Nitric Oxide (NO) Production iNOS_exp->NO_prod Leads to Inflammation Inflammation NO_prod->Inflammation H6F This compound & Derivatives H6F->iNOS_exp Inhibits G H6F This compound AKT AKT H6F->AKT Activates ERK ERK1/2 H6F->ERK Activates JNK JNK H6F->JNK Activates Osteo Osteoblast Differentiation AKT->Osteo Neuro Neuroprotection AKT->Neuro ERK->Osteo ERK->Neuro JNK->Osteo JNK->Neuro G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture Rat Mesangial Cells B Seed Cells into 96-well Plates A->B C Pre-treat with This compound B->C D Stimulate with LPS (10 ng/mL) C->D E Incubate for 48 hours D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Measure Absorbance G->H I Calculate Nitrite Concentration H->I J Determine IC50 Value I->J G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation A Prepare Ligand Structure (this compound) C Define Binding Site on Protein A->C B Prepare Protein Target Structure B->C D Run Docking Algorithm (e.g., AutoDock) C->D E Analyze Binding Poses and Scores D->E F Identify Key Interactions (e.g., H-bonds) E->F G Experimental Validation F->G

References

6-Hydroxyflavone: A Technical Guide to Its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anxiolytic, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed methodologies for its extraction, isolation, and characterization. The document summarizes quantitative data where available, presents detailed experimental protocols, and includes visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Discovery and Synthesis

The history of this compound is rooted in the broader exploration of flavonoids, a class of secondary plant metabolites. While the precise date and individual credited with the first isolation of this compound from a natural source are not well-documented in readily available literature, its chemical synthesis has a more defined history.

One of the foundational methods for synthesizing flavones, including hydroxy-substituted derivatives, is the Kostanecki-Robinson reaction . This method, developed in the late 19th and early 20th centuries, involves the acylation of an o-hydroxyacetophenone with an aromatic anhydride, followed by cyclization to form the flavone backbone.[1][2][3] The synthesis of 6-hydroxyflavones specifically, as described in historical chemical literature, often involved a multi-step process.[1] This included:

  • Alkylation of the starting ketone and aldehyde.

  • Formation of a chalcone or flavanone intermediate.

  • Bromination of the intermediate.

  • Reaction with alcoholic potassium hydroxide.

  • Dealkylation to yield the final this compound.[1]

Later advancements in synthetic organic chemistry have provided more direct routes to 6-hydroxyflavones.

Natural Sources of this compound

This compound has been identified in a select number of plant species. The primary documented natural sources are presented in Table 1. While the presence of this compound in these plants is confirmed, specific quantitative data regarding its concentration and yield from these natural sources is limited in the available scientific literature.

Plant Species Family Plant Part(s) Reported Presence Quantitative Data (this compound)
Barleria prionitis Linn.AcanthaceaeLeavesReported as a naturally occurring flavonoid.[4]Specific concentration or yield not readily available. Total flavonoid content in leaf extracts has been quantified, with acetone and ethanolic extracts showing high levels (44.94±0.85 mg/g and 44.23±2.82 mg/g Rutin Equivalents, respectively).[5]
Crocus species (e.g., Crocus sativus)IridaceaeLeaves, PetalsIdentified as one of the flavonoids present.[6][7]Specific concentration or yield not readily available. Studies on Crocus flavonoids often focus on other compounds like kaempferol and its glycosides. The total flavonoid content in Crocus sativus leaves has been reported as 2.63 ± 0.05 mg Rutin Equivalents/g.[8]
Scutellaria baicalensis GeorgiLamiaceaeRootsReported to be present.Specific concentration or yield not readily available. Research on Scutellaria baicalensis primarily focuses on other flavones like baicalin, wogonin, and baicalein. This compound has been used as an internal standard in HPLC analysis of Scutellaria baicalensis extracts.[9]

Experimental Protocols

The following section outlines detailed methodologies for the extraction, isolation, purification, and characterization of this compound from plant materials, based on established protocols for flavonoids.

Extraction of this compound from Barleria prionitis Leaves

This protocol describes a general procedure for the extraction of flavonoids from Barleria prionitis leaves, which can be adapted for other plant sources.

3.1.1. Materials and Reagents

  • Dried and powdered leaves of Barleria prionitis

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Acetone

  • Ethyl acetate

  • n-Hexane

  • Soxhlet apparatus

  • Rotary evaporator

  • Whatman No. 1 filter paper

3.1.2. Extraction Procedure (Soxhlet Extraction)

  • Weigh 100 g of dried, powdered Barleria prionitis leaves.

  • Defat the plant material by Soxhlet extraction with n-hexane for 6-8 hours to remove lipids and other nonpolar compounds.

  • Air-dry the defatted plant material to remove residual hexane.

  • Pack the defatted powder into the thimble of the Soxhlet apparatus.

  • Extract the material with 500 mL of methanol for 12-24 hours, or until the solvent in the siphon tube becomes colorless.

  • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Store the crude extract at 4°C for further processing.

Isolation and Purification

This section details the purification of this compound from the crude extract using column chromatography and preparative HPLC.

3.2.1. Column Chromatography

3.2.1.1. Materials and Reagents

  • Crude methanolic extract

  • Silica gel (60-120 mesh) for column chromatography

  • Sephadex LH-20

  • Glass column

  • Solvent systems (e.g., gradients of n-hexane:ethyl acetate, chloroform:methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

3.2.1.2. Protocol

  • Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

    • Collect fractions of 20-30 mL and monitor the separation by TLC.

    • Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp.

    • Pool the fractions containing the compound of interest (based on Rf value comparison with a this compound standard, if available).

    • Evaporate the solvent from the pooled fractions to obtain a semi-purified fraction.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, dissolve the semi-purified fraction in methanol.

    • Apply the solution to a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with methanol.

    • Collect fractions and monitor by TLC to isolate the purified this compound.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, preparative HPLC is the method of choice.

3.2.2.1. Instrumentation and Conditions

  • Instrument: Preparative HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm).

  • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid or acetic acid to improve peak shape). For example, a linear gradient from 40% to 80% methanol over 30 minutes.

  • Flow Rate: 10-20 mL/min.

  • Detection: UV at a wavelength where this compound shows strong absorbance (e.g., ~270 nm and ~330 nm).

  • Injection Volume: Dependent on the concentration of the sample and the column capacity.

3.2.2.2. Protocol

  • Dissolve the purified fraction from column chromatography in the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect the peak corresponding to the retention time of this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (Proton NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H-NMR spectrum will show characteristic signals for the aromatic protons on the A and B rings, the proton at the C3 position, and the hydroxyl proton.

  • ¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum will provide signals for all 15 carbon atoms in the flavone skeleton, including the carbonyl carbon (C4) and the carbon bearing the hydroxyl group (C6).[10][11][12][13]

3.3.2. Mass Spectrometry (MS)

  • Electrospray ionization (ESI-MS) is commonly used for the analysis of flavonoids. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of this compound (C₁₅H₁₀O₃, MW: 238.24 g/mol ).[14] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, which are central to its observed biological effects.

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound can suppress this pathway, thereby reducing the production of inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Transcription nucleus->genes induces hydroxyflavone This compound hydroxyflavone->IKK inhibits

Caption: NF-κB Signaling Inhibition by this compound.

Osteoblast Differentiation

This compound has been reported to promote the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the activation of the PI3K/Akt and MAPK (ERK1/2 and JNK) signaling pathways.

G hydroxyflavone This compound receptor Cell Surface Receptor hydroxyflavone->receptor activates PI3K PI3K receptor->PI3K ERK ERK1/2 receptor->ERK JNK JNK receptor->JNK Akt Akt PI3K->Akt transcription_factors Transcription Factors (e.g., Runx2) Akt->transcription_factors ERK->transcription_factors JNK->transcription_factors differentiation Osteoblast Differentiation transcription_factors->differentiation

Caption: Signaling Pathways in this compound-Induced Osteoblast Differentiation.

Experimental Workflow Overview

The general workflow for the study of this compound from natural sources is depicted below.

G plant Plant Material (e.g., Barleria prionitis leaves) extraction Extraction (e.g., Soxhlet with Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Column Chromatography, Preparative HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization bioassays Biological Activity Assays (e.g., Anti-inflammatory, Osteogenic) pure_compound->bioassays data_analysis Data Analysis and Interpretation bioassays->data_analysis

Caption: General Experimental Workflow for this compound Research.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. While its presence has been confirmed in several plant species, further research is required to quantify its abundance in these natural sources and to optimize extraction and purification protocols. The detailed methodologies and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating continued investigation into the properties and applications of this intriguing flavonoid.

References

The Pharmacological Profile of 6-Hydroxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavone is a naturally occurring flavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, it possesses a characteristic C6-C3-C6 backbone structure. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, including anti-inflammatory, neuroprotective, anxiolytic, and potential anti-cancer and anti-asthmatic properties. The following sections delineate these activities and the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production. In lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells, this compound exhibited significant inhibitory activity against NO production.[1][2] The mechanism for this is not through direct NO radical scavenging but rather through the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][2] While many anti-inflammatory flavonoids act by inhibiting the NF-κB pathway, this compound and its derivatives appear to target the downstream expression of iNOS.[1][2]

Enzyme Inhibition: Cytochrome P450

A notable characteristic of this compound is its role as a noncompetitive inhibitor of cytochrome P450 2C9 (CYP2C9).[3][4] This interaction is significant for potential drug-drug interactions, as CYP2C9 is a key enzyme in the metabolism of numerous therapeutic agents.[4] Computational docking simulations suggest that this compound binds to an allosteric site near Phe100 of the CYP2C9 enzyme.[4] In contrast, it shows less significant inhibition of the CYP3A4 isoform.[5]

Neuroprotective and Anxiolytic Effects

This compound has shown promise in the realm of neuroscience. It exhibits neuroprotective effects in models of Parkinson's disease by reducing catalepsy and increasing the number of neurons in the substantia nigra.[6] These effects are likely mediated by its antioxidant and anti-inflammatory properties.[6] Furthermore, this compound has demonstrated anxiolytic activity in mouse models.[3][7] This effect is believed to be mediated through the enhancement of GABA-induced currents via the benzodiazepine sites of γ-aminobutyric acid (GABA-A) receptors, with a preference for α2- and α3-containing subtypes.[7]

Effects on Osteoblast Differentiation

In the context of bone metabolism, this compound promotes the differentiation of osteoblasts.[7] This is achieved through the activation of several key signaling pathways, including the AKT, ERK1/2, and JNK pathways in MC3T3-E1 pre-osteoblastic cells.[7]

Potential Anti-cancer and Anti-asthmatic Activities

Preliminary studies suggest that this compound may possess anti-cancer properties. In silico analyses predict its potential to inhibit the Pin1 gene and increase the expression of the TP53 gene, both of which are crucial in cancer development.[8] Additionally, this compound has been identified as a potent relaxant of tracheal rings, suggesting its potential as an anti-asthmatic agent.[9] This relaxant activity appears to be mediated through the blockade of both receptor-operated and voltage-operated calcium channels, as well as the stimulation of the NO/cGMP signaling pathway.[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data associated with the pharmacological activities of this compound.

Activity Assay Cell Line/Model Parameter Value Reference
Anti-inflammatoryLPS-induced NO productionRat Kidney Mesangial CellsIC50~2.0 µM[1][2][10]
Anti-inflammatoryLPS-induced NO productionHBZY-1 cellsIC501.7 µM[7]
Enzyme InhibitionCYP2C9-mediated diclofenac 4'-hydroxylationRecombinant CYP2C9Ki≤ 2.2 µM (Noncompetitive)[4]
CytotoxicityOVCAR-3 (Ovarian Cancer)OVCAR-3 cellsIC5044.7 ± 1.2 µM
α-Amylase Inhibitionα-Amylase Inhibition Assay-% Inhibition (at 100 µM)90.3 ± 3.2%

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is measured spectrophotometrically.

General Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., rat kidney mesangial cells or HBZY-1 cells) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified pre-incubation period. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the cell culture supernatant with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for a short period to allow for color development.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis for iNOS and NF-κB Pathway Proteins

Western blotting is employed to detect and quantify specific proteins, such as iNOS and components of the NF-κB signaling pathway (e.g., phosphorylated p65).

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

General Protocol:

  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS or anti-phospho-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system. The band intensity corresponds to the amount of the target protein.

Cytochrome P450 2C9 Inhibition Assay

This assay determines the inhibitory effect of a compound on the metabolic activity of the CYP2C9 enzyme.

Principle: A fluorescent or mass spectrometry-based assay is used to measure the formation of a specific metabolite from a CYP2C9 probe substrate in the presence and absence of the inhibitor.

General Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (as a source of CYP2C9), a CYP2C9-specific probe substrate (e.g., diclofenac), and an NADPH-generating system.

  • Inhibitor Addition: Add varying concentrations of this compound to the incubation mixture.

  • Incubation: Incubate the mixture at 37°C for a specified time to allow for the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Quantify the formation of the metabolite (e.g., 4'-hydroxydiclofenac) using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a fluorometric plate reader if a fluorescent substrate is used.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 or Ki value.

Osteoblast Differentiation Assay (MC3T3-E1 Cells)

This assay assesses the ability of a compound to promote the differentiation of pre-osteoblastic cells into mature osteoblasts.

Principle: Osteoblast differentiation is evaluated by measuring markers of osteogenesis, such as alkaline phosphatase (ALP) activity and mineralization.

General Protocol:

  • Cell Culture: Culture MC3T3-E1 pre-osteoblastic cells in a suitable growth medium.

  • Induction of Differentiation: To induce differentiation, switch the cells to an osteogenic medium containing ascorbic acid and β-glycerophosphate. Treat the cells with various concentrations of this compound.

  • ALP Activity Assay: After a few days of treatment, lyse the cells and measure the ALP activity using a colorimetric or fluorometric substrate.

  • Mineralization Assay (Alizarin Red S Staining): After a longer treatment period (e.g., 2-3 weeks), fix the cells and stain them with Alizarin Red S solution, which stains calcium deposits, a hallmark of mature osteoblasts.

  • Quantification: For ALP activity, normalize the results to the total protein content. For mineralization, the stained deposits can be photographed and quantified by extracting the dye and measuring its absorbance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for investigating the pharmacological profile of this compound.

G cluster_0 Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis Hydroxyflavone This compound Hydroxyflavone->iNOS_protein Inhibition

Caption: LPS-induced inflammatory signaling leading to NO production and its inhibition by this compound.

G cluster_1 Osteoblast Differentiation Pathway Hydroxyflavone This compound Receptor Cell Surface Receptor(s) Hydroxyflavone->Receptor AKT AKT Receptor->AKT ERK ERK1/2 Receptor->ERK JNK JNK Receptor->JNK TranscriptionFactors Osteogenic Transcription Factors AKT->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors Differentiation Osteoblast Differentiation TranscriptionFactors->Differentiation

Caption: Signaling pathways activated by this compound to promote osteoblast differentiation.

G cluster_2 General Experimental Workflow Compound This compound InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based assays) Compound->InVitro InVivo In Vivo Models (e.g., Rodent models of disease) Compound->InVivo DataAnalysis Data Analysis (IC50, Ki, Efficacy) InVitro->DataAnalysis InVivo->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) DataAnalysis->Mechanism Profile Pharmacological Profile Mechanism->Profile

Caption: A generalized workflow for characterizing the pharmacological profile of a compound like this compound.

Conclusion

This compound is a multifaceted flavonoid with a promising pharmacological profile. Its potent anti-inflammatory effects, coupled with its neuroprotective, anxiolytic, and osteogenic properties, highlight its potential as a lead compound for the development of new therapeutic agents. However, its significant inhibition of CYP2C9 warrants careful consideration in any future clinical applications due to the potential for drug-drug interactions. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this compound and its derivatives. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing natural product.

References

The Influence of 6-Hydroxyflavone on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavone is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its diverse biological activities. As a member of the flavone subclass of flavonoids, its chemical structure imparts it with the ability to interact with and modulate various intracellular signaling cascades. This technical guide provides an in-depth analysis of the effects of this compound on key cell signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of the cellular mechanisms of action of this compound.

Data Presentation: Quantitative Effects of Hydroxyflavones on Cell Signaling

The following tables summarize the quantitative data on the effects of this compound and its closely related analogs on various cellular parameters. Due to the limited availability of direct quantitative data for this compound on certain molecular targets, data from studies on structurally similar dihydroxyflavones are included for comparative purposes and are duly noted.

Table 1: Inhibitory Effects of Hydroxyflavones on Inflammatory Mediators and Kinase Activity

CompoundCell LineParameterIC50 ValueReference
This compoundRat Kidney Mesangial CellsLPS-induced Nitric Oxide (NO) Production~2.0 µM
6-MethoxyflavoneRat Kidney Mesangial CellsLPS-induced Nitric Oxide (NO) Production192 nM
5,6-DihydroxyflavoneMurine Macrophages (RAW 264.7)LPS-induced Nitric Oxide (NO) Production11.55 ± 0.64 µM
3,6-DihydroxyflavoneHeLa (Human Cervical Cancer)JNK1 Kinase Activity113 nM

Table 2: Cytotoxicity of Hydroxyflavones in Various Cell Lines

CompoundCell LineAssayIC50 ValueReference
3,6-DihydroxyflavoneHeLa (Human Cervical Cancer)MTT25 µM (24h), 9.8 µM (48h)
5,6-DihydroxyflavoneMurine Macrophages (RAW 264.7)Cytotoxicity> 100 µM

Table 3: Effects of Dihydroxyflavones on the Phosphorylation of Signaling Proteins

Note: Data presented for 3,6-dihydroxyflavone and 5,6-dihydroxyflavone are indicative of the potential effects of this compound due to structural similarity. Quantitative densitometry from Western blot analysis is presented as a percentage of the stimulated control.

Compound (Concentration)Cell LineStimulusTarget ProteinPhosphorylation (% of Control)Reference
3,6-Dihydroxyflavone (25 µM)HeLahTNF-αp38 MAPK42%
3,6-Dihydroxyflavone (25 µM)HeLahTNF-αERK1/274%
3,6-Dihydroxyflavone (25 µM)HeLahTNF-αJNK97%
5,6-Dihydroxyflavone (24 µM)RAW 264.7LPSp65 (NF-κB)Significantly reduced

Core Signaling Pathways Modulated by this compound and its Analogs

NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Studies on this compound and its derivatives indicate a significant modulatory effect on this pathway. While direct inhibition of p65 phosphorylation by 6-methoxyflavone was not observed, there was a significant inhibition of the downstream effector, inducible nitric oxide synthase (iNOS). This suggests that this compound derivatives may act downstream of p65 or through alternative mechanisms to suppress NF-κB-mediated gene expression. Research on the closely related 5,6-dihydroxyflavone has shown a significant reduction in the phosphorylation of the p65 subunit of NF-κB in LPS-stimulated macrophages.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB p65/p50 NFkappaB_active Active p65/p50 (Nuclear Translocation) NFkappaB->NFkappaB_active Release Gene_Expression Inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) NFkappaB_active->Gene_Expression Transcription Hydroxyflavone This compound & Analogs Hydroxyflavone->IKK Inhibition (potential) Hydroxyflavone->NFkappaB_active Inhibition of Translocation/Activity Hydroxyflavone->Gene_Expression Inhibition

Figure 1: Modulation of the NF-κB Signaling Pathway by this compound Analogs.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. While direct quantitative data for this compound is limited, evidence from related flavonoids suggests a potential role in modulating this pathway. For instance, some flavonoids are known to inhibit Akt phosphorylation, leading to downstream effects on cell survival and apoptosis.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) pAkt->Downstream Activation/ Inhibition Cell_Response Cell Survival, Proliferation, Metabolism Downstream->Cell_Response Hydroxyflavone This compound (potential effects) Hydroxyflavone->PI3K Inhibition Hydroxyflavone->pAkt Inhibition of Phosphorylation

Figure 2: Potential Modulation of the PI3K/Akt Signaling Pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Studies on 3,6-dihydroxyflavone have demonstrated a significant inhibitory effect on the phosphorylation of p38, ERK, and JNK in response to pro-inflammatory stimuli. Furthermore, 3,6-dihydroxyflavone has been shown to be a direct inhibitor of JNK1 kinase activity.

MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPK_ERK ERK1/2 MAPKK_ERK->MAPK_ERK P pMAPK_ERK p-ERK1/2 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) pMAPK_ERK->Transcription_Factors MAPK_JNK JNK MAPKK_JNK->MAPK_JNK P pMAPK_JNK p-JNK pMAPK_JNK->Transcription_Factors MAPK_p38 p38 MAPKK_p38->MAPK_p38 P pMAPK_p38 p-p38 pMAPK_p38->Transcription_Factors Cellular_Responses Proliferation, Apoptosis, Inflammation Transcription_Factors->Cellular_Responses Hydroxyflavone This compound & Analogs Hydroxyflavone->MAPKK_ERK Inhibition Hydroxyflavone->MAPK_JNK Direct Inhibition Hydroxyflavone->MAPKK_p38 Inhibition

Figure 3: Modulation of the MAPK Signaling Pathways by this compound Analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell type and experimental conditions.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells into a 96-well plate (e.g., MC3T3-E1 at 1x10^4 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat cells with various concentrations of this compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution (e.g., 0.5 mg/mL) to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours (Formation of formazan crystals) Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate_4h->Solubilize Measure_Absorbance Measure absorbance at 570 nm using a microplate reader Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Figure 4: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., MC3T3-E1) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nitric Oxide Measurement (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., rat kidney mesangial cells) and treat with LPS (e.g., 1 µg/mL) in the presence or absence of this compound for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression or phosphorylation status.

Western_Blot_Workflow Start Start Cell_Lysis Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors Start->Cell_Lysis Protein_Quantification Determine protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block the membrane with 5% BSA or non-fat milk in TBST Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C Blocking->Primary_Ab Washing1 Wash with TBST Primary_Ab->Washing1 Secondary_Ab Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature Washing1->Secondary_Ab Washing2 Wash with TBST Secondary_Ab->Washing2 Detection Detect signal using an ECL substrate and imaging system Washing2->Detection Analysis Analyze band intensity using densitometry software (e.g., ImageJ) Detection->Analysis End End Analysis->End

Figure 5: General Workflow for Western Blotting.

Protocol:

  • Cell Lysis: After treatment with this compound and/or a stimulus, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p65) overnight at 4°C. Recommended dilutions are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels.

Conclusion

This compound and its structural analogs demonstrate significant modulatory effects on key cellular signaling pathways, including the NF-κB, PI3K/Akt, and MAPK cascades. The available data, primarily from studies on closely related dihydroxyflavones, suggest that this compound likely exerts its biological effects through the inhibition of pro-inflammatory mediators and the modulation of kinase activities that are central to cell survival, proliferation, and inflammation. The provided experimental protocols offer a foundation for researchers to further investigate the precise molecular mechanisms of this compound. Future studies focusing on direct quantitative analysis of the effects of this compound on the phosphorylation of key signaling proteins and their downstream targets will be crucial for a more complete understanding of its therapeutic potential. The diagrams and structured data presented in this guide are intended to serve as a valuable resource for the scientific community in the ongoing exploration of flavonoid-based drug discovery.

Anticancer potential of 6-Hydroxyflavone against specific cancer types

Author: BenchChem Technical Support Team. Date: November 2025

Anticancer Potential of 6-Hydroxyflavone: A Technical Guide

Executive Summary: Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1][2][3] Among these, this compound (6-HF) has emerged as a compound of interest, demonstrating cytostatic and cytotoxic activities against various cancer types through distinct molecular mechanisms. This technical guide provides a comprehensive overview of the current research on the anticancer potential of this compound, focusing on its effects on specific cancer cell lines. It consolidates quantitative data on its efficacy, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development initiatives.

In Vitro Anticancer Activity of this compound

The anticancer efficacy of this compound has been evaluated across several human cancer cell lines. Its primary effects are manifested through the inhibition of cell proliferation (cytotoxicity) and the disruption of the normal cell division cycle, leading to cell cycle arrest.

Cytotoxicity Across Cancer Cell Lines

Quantitative analysis using cytotoxicity assays, such as the MTT assay, has determined the half-maximal inhibitory concentration (IC50) of this compound in various cancer models. These values are crucial for assessing the compound's potency and selectivity. A summary of the reported IC50 values is presented below.

Cancer TypeCell LineIC50 (µM)AssayCitation
Breast CancerMCF-735.9MTT Assay[4]
Kidney (Mesangial Cells)Rat Mesangial Cells1.7Griess Assay (NO Inhibition)[5]

Note: The activity in kidney mesangial cells reflects anti-inflammatory potential via nitric oxide inhibition, a pathway often dysregulated in cancer.

Induction of Cell Cycle Arrest

This compound has been shown to interfere with cell cycle progression, a hallmark of cancer. Its effects are cell-type specific, inducing arrest at different phases of the cell cycle.[6]

  • In SF295 (Human Glioblastoma) Cells: At growth-inhibitory concentrations, this compound increases the proportion of cells in the G2/M phase.[6]

  • In HCT15/CL02 (Multidrug-Resistant Colon Cancer) Cells: In this resistant subline, this compound treatment leads to a decrease in the G0/G1 population and an increase in the S phase population.[6]

These findings suggest that this compound's cytotoxic mechanisms are diverse and adapted to the specific cellular context, involving the disruption of checkpoints that regulate cell division.[6]

Molecular Mechanisms of Action

The anticancer effects of this compound are attributed to its ability to modulate specific cellular signaling pathways and interact with key regulatory proteins.

Interaction with Nuclear Receptor NR4A1 (Nur77)

Recent studies have identified this compound as a ligand for the orphan nuclear receptor 4A1 (NR4A1, also known as Nur77).[7] NR4A1 is overexpressed in various tumors and promotes pro-oncogenic gene expression. This compound binds to the ligand-binding domain of NR4A1 and acts as an antagonist. In rhabdomyosarcoma (Rh30) cells, this interaction leads to a decrease in NR4A1-dependent transactivation, thereby inhibiting its cancer-promoting functions.[7]

G cluster_pathway NR4A1 Signaling Pathway Inhibition by this compound HF This compound NR4A1 NR4A1 (Nur77) Receptor HF->NR4A1 Binds & Antagonizes ProOncogenic Pro-Oncogenic Gene Expression (e.g., Bcl-2, Cyclin D1) NR4A1->ProOncogenic Activates Inhibit Apoptosis Inhibition of Apoptosis & Cell Proliferation ProOncogenic->Apoptosis Leads to Inhibit->ProOncogenic

This compound as an antagonist of the NR4A1 receptor.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Chronic inflammation is a critical component of tumor development. This compound demonstrates potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This effect is not due to direct NO scavenging but rather the inhibition of the downstream expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.[5]

G cluster_pathway iNOS Inhibition Pathway by this compound LPS Inflammatory Stimulus (e.g., LPS) Pathway Signaling Cascade (e.g., NF-κB) LPS->Pathway iNOS iNOS Gene Expression Pathway->iNOS NO Nitric Oxide (NO) Production iNOS->NO HF This compound HF->iNOS Inhibition

Mechanism of anti-inflammatory action via iNOS inhibition.
Predicted Effects on Gene Regulation

In silico studies predict that this compound may exert further anticancer effects by inhibiting the Pin1 gene, an enzyme often overexpressed in cancer that regulates numerous cellular proteins. Additionally, computational models suggest it may increase the expression of the tumor suppressor gene TP53.[8]

Key Experimental Methodologies

Reproducibility is paramount in scientific research. This section details the standard protocols for assessing the anticancer activity of compounds like this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting viability against compound concentration.

G cluster_workflow Experimental Workflow: MTT Assay A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Add MTT Reagent (4 hr incubation) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Workflow for determining cytotoxicity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.

Protocol:

  • Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: Cells are fixed by drop-wise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software (e.g., ModFit LT).

Discussion and Future Directions

This compound demonstrates clear anticancer potential through multiple mechanisms, including cell cycle arrest and the modulation of key cancer-related pathways like NR4A1 and iNOS.[5][6][7] The modest IC50 value in MCF-7 breast cancer cells suggests that its efficacy may be more pronounced in specific cancer subtypes or that its primary role may be as an adjuvant or chemosensitizing agent.[4]

Future research should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a wider panel of cancer cell lines to identify highly sensitive cancer types.

  • In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of this compound in preclinical animal models of cancer.

  • Mechanism Elucidation: Further investigating the downstream targets of the NR4A1 and iNOS pathways and confirming the predicted effects on Pin1 and TP53.

  • Structure-Activity Relationship (SAR): Synthesizing and testing derivatives of this compound to identify modifications that enhance potency and selectivity. The enhanced activity of the related 6-methoxyflavone suggests that methylation of the hydroxyl group could be a promising derivatization strategy.[5][9]

Conclusion

This compound is a promising natural compound with multifaceted anticancer activities. Its ability to induce cell cycle arrest and antagonize pro-oncogenic signaling pathways validates its position as a valuable lead compound for the development of novel cancer therapeutics. The detailed methodologies and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this intriguing flavonoid.

References

The Structure-Activity Relationship of 6-Hydroxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 6-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its derivatives, focusing on their anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

Structure-Activity Relationship of this compound

The biological activity of this compound is intricately linked to its chemical structure. The position of the hydroxyl group on the flavone backbone is a critical determinant of its pharmacological effects. Studies have shown that the presence of a hydroxyl group at the C6 position of the A ring is particularly favorable for potent anti-inflammatory activity.

Modification of this 6-hydroxyl group has been a key strategy in optimizing the therapeutic potential of this scaffold. Notably, methylation to form 6-methoxyflavone has been shown to dramatically enhance anti-inflammatory potency by more than 10-fold in certain assays.[1][2] Conversely, acetylation to 6-acetoxyflavone or sulfation also modulates the activity, albeit to a lesser extent.[2][3] Further hydroxylation at the 4'-position of the B ring to give 4',6-dihydroxyflavone does not significantly impact the anti-inflammatory activity, suggesting the 6-hydroxyl group is the primary driver of this effect.[1][2]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of this compound and its key derivatives.

Table 1: Anti-inflammatory Activity of this compound and its Derivatives

CompoundAssayCell LineStimulantIC50 (µM)Reference(s)
This compoundNitric Oxide (NO) ProductionRat Kidney Mesangial CellsLPS1.7 - 2.0[1][2][3]
6-MethoxyflavoneNitric Oxide (NO) ProductionRat Kidney Mesangial CellsLPS0.192[1][2][3]
6-AcetoxyflavoneNitric Oxide (NO) ProductionRat Kidney Mesangial CellsLPS0.60[2][3]
Flavone 6-sulfateNitric Oxide (NO) ProductionRat Kidney Mesangial CellsLPS2.1[2][3]
4',6-DihydroxyflavoneNitric Oxide (NO) ProductionRat Kidney Mesangial CellsLPS~2.0[1][2]

Table 2: Anticancer Activity of this compound and Related Flavonoids

CompoundCell LineAssayIC50 (µM)Reference(s)
This compoundHCT116, MCF7, SKOV3, OVCAR-3MTT Assay>50[4]
5,3'-dihydroxy-3,6,7,8,4'-penta-methoxyflavoneMDA-MB-231MTT Assay21.27[5]
Sideritoflavone (5,3',4'-trihydroxy-6,7,8-trimethoxyflavone)MCF-7MTT Assay4.9[5]
Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone)MCF-7MTT Assay0.3[5]

Table 3: Antioxidant Activity of Hydroxyflavones

CompoundAssayIC50 (µM)Reference(s)
6,3',4'-TrihydroxyflavoneCellular ROS Scavenging3.02[4]
7,3',4'-TrihydroxyflavoneCellular ROS Scavenging2.71[4]
2',3',4'-TrihydroxyflavoneDPPH Radical Scavenging-[6]

Table 4: Neuroprotective Activity of this compound

CompoundModelEffectDosageReference(s)
This compound6-Hydroxydopamine-induced Parkinson's Disease (mice)Reduced catalepsy, increased motor activity and number of substantia nigra neurons25, 50, 100 mg/kg[7]
This compoundStreptozotocin-induced Alzheimer's Disease (mice)Improved working spatial memory, inhibited oxidative stress and acetylcholinesterase levels1 mg/kg (intranasal)[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Synthesis of this compound Derivatives

Synthesis of 6-Acetoxyflavone: 6-Acetoxyflavone can be synthesized by the direct acetylation of this compound.[3][10]

  • Dissolve this compound (100 mg) in a suitable solvent.

  • Add acetyl chloride.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product is purified, and its structure is confirmed by 1H NMR analysis.[3]

Synthesis of 6-Flavone Sulfate: This derivative can be synthesized from this compound using a microwave-assisted method.[3]

  • To a solution of this compound (50 mg, 0.21 mmol) in acetonitrile (0.8 mL), add triethylamine (0.30 ml, 2.3 mmol) and trimethylamine-sulfur trioxide complex (350 mg, 2.1 mmol).

  • Expose the mixture to microwave irradiation (50 W, 30 min, 100°C).

  • Concentrate the resulting solution in vacuo and purify the product.

Biological Assays

Griess Assay for Nitric Oxide (NO) Production: This assay quantifies nitrite, a stable and quantifiable end-product of NO.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Collect cell culture supernatant from treated and untreated cells.

  • Add 100 µL of the Griess reagent (a mixture of equal volumes of reagent A and reagent B) to 100 µL of the supernatant in a 96-well plate.[11]

  • Incubate the plate for 2-3 minutes on a plate shaker.[11]

  • Measure the absorbance at 540-550 nm using a microplate reader.[3][11]

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Western Blot for iNOS and p65: This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA protein assay kit.[10]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]

  • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[12][13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS or p65 overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]

MTT Cell Viability Assay: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.

DPPH Radical Scavenging Assay: This assay measures the antioxidant capacity of a compound.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[8]

  • Reaction Mixture: Add 20 µL of the test compound at different concentrations to 180 µL of the DPPH solution in a 96-well plate.[8]

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[8]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating key intracellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound and its analogs are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Studies have shown that 6-methoxyflavone, a potent derivative, inhibits the expression of iNOS without affecting the phosphorylation of the p65 subunit of NF-κB.[1] This suggests that 6-methoxyflavone acts downstream of p65 phosphorylation, possibly by interfering with the transcriptional machinery or the stability of iNOS mRNA.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Hydroxyflavone This compound & Derivatives Hydroxyflavone->iNOS_protein Inhibits Expression

Figure 1. Inhibition of the NF-κB signaling pathway by this compound derivatives.
Akt/ERK/JNK Signaling Pathway

This compound has also been shown to modulate the PI3K/Akt and MAPK (ERK, JNK) signaling pathways, which are crucial for cell survival, proliferation, and differentiation. For instance, this compound can activate Akt, ERK1/2, and JNK in osteoblast-like MC3T3-E1 cells, promoting their differentiation. The activation of these pathways is often associated with the phosphorylation of the respective kinases.

Akt_ERK_JNK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt CellResponse Cellular Responses (Survival, Proliferation, Differentiation) Akt->CellResponse Raf Raf Ras->Raf MAPKK MAPKK Ras->MAPKK MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse JNK JNK MAPKK->JNK JNK->CellResponse Hydroxyflavone This compound Hydroxyflavone->Akt Activates Hydroxyflavone->ERK Activates Hydroxyflavone->JNK Activates

Figure 2. Modulation of the Akt/ERK/JNK signaling pathway by this compound.

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the structure-activity relationship of this compound and its derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_mechanistic Mechanistic Studies cluster_sar SAR Analysis Start This compound Core Derivatization Chemical Modification (Methylation, Acetylation, etc.) Start->Derivatization Purification Purification (Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cell Culture Characterization->CellCulture Treatment Treatment with Derivatives CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability AntiInflammatory Anti-inflammatory Assay (Griess Assay for NO) Treatment->AntiInflammatory Anticancer Anticancer Assay (e.g., against cancer cell lines) Treatment->Anticancer Antioxidant Antioxidant Assay (DPPH) Treatment->Antioxidant DataAnalysis Data Analysis (IC50 Determination) Viability->DataAnalysis ProteinAnalysis Protein Expression Analysis (Western Blot for iNOS, p65, p-Akt, etc.) AntiInflammatory->ProteinAnalysis AntiInflammatory->DataAnalysis Anticancer->DataAnalysis Antioxidant->DataAnalysis PathwayAnalysis Signaling Pathway Analysis ProteinAnalysis->PathwayAnalysis SAR Structure-Activity Relationship Determination PathwayAnalysis->SAR DataAnalysis->SAR

Figure 3. General experimental workflow for SAR studies of this compound.

Conclusion

This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights into its action on key signaling pathways. The potent biological activities of this compound and its derivatives, particularly the highly active 6-methoxyflavone, highlight the therapeutic potential of this flavonoid scaffold. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further investigation and development of novel therapeutic agents based on the this compound core structure.

References

6-Hydroxyflavone: A Technical Guide to its Immunomodulatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyflavone is a naturally occurring flavonoid that has demonstrated significant potential as a modulator of immune responses. Exhibiting potent anti-inflammatory activity, its mechanism of action distinguishes it from many other well-studied polyphenols. This technical guide provides an in-depth overview of the core immunomodulatory functions of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Quantitative data from key studies are summarized, and structure-activity relationships are explored to inform future drug development efforts.

Introduction

Flavonoids are a diverse class of plant secondary metabolites recognized for their broad spectrum of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects.[1][2] Within this class, this compound has emerged as a compound of particular interest due to its potent inhibition of inflammatory mediators.[3] Unlike many polyhydroxylated flavones such as quercetin or myricetin, which often act via broad-spectrum antioxidant activity or direct inhibition of upstream signaling kinases, this compound and its derivatives present a more targeted mechanism.[1][4] This guide focuses on the technical details of its anti-inflammatory properties, providing a resource for researchers investigating its therapeutic potential.

Quantitative Analysis of Anti-Inflammatory Activity

The primary in vitro measure of this compound's anti-inflammatory effect is its ability to inhibit nitric oxide (NO) production in immune cells stimulated with lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency.

CompoundCell TypeAssayIC50 ValueReference(s)
This compound Rat Kidney Mesangial CellsLPS-Induced NO Production~2.0 µM[2][3][5]
4',6-DihydroxyflavoneRat Kidney Mesangial CellsLPS-Induced NO Production~2.0 µM[2][5]
6-MethoxyflavoneRat Kidney Mesangial CellsLPS-Induced NO Production192 nM [1][2][5]
6-AcetoxyflavoneRat Kidney Mesangial CellsLPS-Induced NO Production0.60 µM[1]
Flavone 6-SulfateRat Kidney Mesangial CellsLPS-Induced NO Production2.1 µM[1]
Resveratrol (Control)Rat Kidney Mesangial CellsLPS-Induced NO Production11 µM[1]

Mechanism of Action and Signaling Pathways

The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response.[1][2] A critical finding is that this action occurs downstream of the canonical NF-κB signaling pathway. Unlike many flavonoids that inhibit the phosphorylation and subsequent degradation of IκBα, studies on the highly potent derivative 6-methoxyflavone show no observable inhibition of LPS-induced p65 phosphorylation, a key step in NF-κB activation.[1] This suggests a unique mechanism that does not interfere with the nuclear translocation of NF-κB but rather inhibits the expression of a downstream target gene, iNOS.

While direct evidence for this compound's impact on other pro-inflammatory cytokines is limited, its derivative, 6-methoxyflavone, has been shown to suppress T-cell activation by inhibiting the translocation of the Nuclear Factor of Activated T-cells (NFAT) into the nucleus.[6] This indicates that the this compound scaffold may have broader immunomodulatory effects beyond iNOS inhibition.

Signaling Pathway Diagram

The following diagram illustrates the LPS-induced inflammatory pathway in a macrophage, highlighting the distinct point of intervention for this compound/6-methoxyflavone compared to other flavonoids that target the NF-κB pathway more directly.

LPS_Signaling_Pathway LPS-Induced Inflammatory Signaling and Point of Intervention cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Binds & Activates Transcription iNOS_gene->iNOS_mRNA Transcription Other_Flavones Other Flavonoids (e.g., Quercetin) Other_Flavones->IKK Inhibit Hydroxyflavone This compound & 6-Methoxyflavone Hydroxyflavone->iNOS_protein Inhibit Expression

LPS signaling pathway and points of flavone intervention.
Structure-Activity Relationship (SAR)

The anti-inflammatory potency of this compound is highly dependent on its chemical structure.[1] Key relationships identified include:

  • Position of Hydroxyl Group : The placement of the hydroxyl group on the flavone core is critical. Activity is ranked 6-OH > 7-OH >> 3-OH, 2'-OH, demonstrating the importance of the 6-position.[1]

  • Modification of 6-OH Group : Methylation of the 6-hydroxyl group to form 6-methoxyflavone increases potency by nearly 10-fold (IC50: 1.7 µM vs 192 nM). Acetylation also enhances activity, while sulfation maintains activity comparable to the parent compound.[1] This suggests that modifying this position can significantly tune the biological effect.

SAR Structure-Activity Relationship for NO Inhibition cluster_mods Modification at 6-Position cluster_pos Positional Isomers parent This compound (IC50: ~2.0 µM) methoxy Methylation (6-Methoxyflavone) IC50: 192 nM parent->methoxy Increases Potency (~10x) acetoxy Acetylation (6-Acetoxyflavone) IC50: 0.60 µM parent->acetoxy Increases Potency (~3x) sulfate Sulfation (Flavone 6-Sulfate) IC50: 2.1 µM parent->sulfate Maintains Potency pos7 7-Hydroxyflavone IC50: 46 µM parent->pos7 Decreases Potency pos3 3-Hydroxyflavone IC50: >200 µM parent->pos3 Greatly Decreases Potency

Structure-activity relationship of this compound derivatives.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

In Vitro Anti-Inflammatory Assay Workflow

This workflow outlines the typical process for assessing the ability of a compound like this compound to inhibit LPS-induced inflammation in cell culture.

Experimental_Workflow Experimental Workflow for In Vitro Assessment cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_incubate 3. Incubation cluster_analysis 4. Analysis a Culture Immune Cells (e.g., Rat Mesangial, RAW 264.7) b Plate cells in 96-well (assays) or 6-well (blots) plates a->b c Pre-treat cells with This compound (various concentrations) b->c 12-24h d Stimulate with LPS (e.g., 10 ng/mL) c->d 1-2h e Incubate for specific durations: - 15-30 min (Signaling) - 24-48 h (NO/iNOS) d->e f Collect Supernatant e->f g Lyse Cells e->g h Griess Assay for Nitric Oxide (NO) f->h i Western Blot for - iNOS - p-p65 / p65 g->i j ELISA / qRT-PCR for - TNF-α, IL-6, IL-1β g->j

Workflow for assessing anti-inflammatory activity.
Cell Culture and Stimulation

  • Cell Line : Rat kidney mesangial cells (e.g., ATCC CRL-2573) or murine macrophages (e.g., RAW 264.7, ATCC TIB-71).

  • Culture Medium : RPMI 1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7][8]

  • Culture Conditions : 37°C in a humidified atmosphere with 5% CO2.

  • Protocol :

    • Culture cells to 70-80% confluency.

    • For experiments, seed cells into appropriate plates (e.g., 1x10^6 cells/well in a 6-well plate for Western blot, or 5x10^4 cells/well in a 96-well plate for Griess assay). Allow cells to adhere overnight.

    • (Optional) Render cells quiescent by reducing FBS concentration to 0.5% for 24 hours prior to treatment.[7]

    • Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).

    • Remove old medium and pre-treat cells with medium containing various concentrations of this compound for 1-12 hours.[1]

    • Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 10-100 ng/mL to induce inflammation.[1][7]

    • Incubate for the desired time period (e.g., 24-48 hours for NO and iNOS analysis).[1]

Nitric Oxide Measurement (Griess Assay)

This assay quantifies nitrite (NO2-), a stable and soluble breakdown product of NO.[9]

  • Reagents :

    • Griess Reagent I: Sulfanilamide (e.g., 1% w/v) in phosphoric acid (e.g., 5% v/v).[10]

    • Griess Reagent II: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED, e.g., 0.1% w/v) in deionized water.[10]

    • Nitrite Standard: Sodium nitrite (NaNO2) to prepare a standard curve (e.g., 0-100 µM).

  • Protocol :

    • After the treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent I to each sample and standard well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.[9]

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • Calculate the percentage inhibition of NO production relative to the LPS-only treated control.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins, such as iNOS or phosphorylated signaling proteins like p-p65.[11][12]

  • Reagents :

    • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.

    • Primary Antibodies: Rabbit anti-iNOS, Rabbit anti-phospho-p65, Rabbit anti-p65, Mouse anti-β-actin (loading control).

    • Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

    • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Protocol :

    • Cell Lysis : After treatment, wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet debris.[12]

    • Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • SDS-PAGE : Denature 10-25 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a polyacrylamide gel.[11]

    • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

    • Blocking : Block non-specific binding sites on the membrane by incubating in blocking buffer for at least 1 hour at room temperature.[11][13]

    • Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Washing : Wash the membrane three times for 10 minutes each with TBST.[11]

    • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing : Repeat the washing step.

    • Detection : Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This compound and its derivatives, particularly 6-methoxyflavone, represent a promising scaffold for the development of novel anti-inflammatory agents. Their unique mechanism, which involves the suppression of downstream iNOS expression without impacting upstream NF-κB activation, offers a more targeted approach compared to many other flavonoids.[1] This specificity could potentially lead to a better therapeutic window and reduced off-target effects.

Future research should focus on several key areas:

  • Broader Immune Profiling : Elucidating the effects of this compound on the production of other key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and its influence on various immune cell types, including macrophages, T-cells, and dendritic cells.

  • Target Identification : Precisely identifying the molecular target(s) through which this compound mediates the suppression of iNOS expression.

  • In Vivo Efficacy : Expanding on in vivo studies, such as the carrageenan-induced paw edema model, to validate the anti-inflammatory effects in more complex models of inflammatory disease.[14][15]

  • Pharmacokinetics and Safety : Thoroughly investigating the pharmacokinetic profiles and potential toxicities, such as the previously noted inhibition of cytochrome P450 2C9 by this compound, to guide the development of safe and effective therapeutics.[5]

By addressing these questions, the full potential of this compound as a therapeutic agent for modulating immune responses can be realized.

References

Methodological & Application

Synthesis and Purification of 6-Hydroxyflavone for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Hydroxyflavone is a naturally occurring flavonoid with a range of promising pharmacological activities, including anti-inflammatory, anxiolytic, and neuroprotective effects, making it a molecule of significant interest in drug discovery and development. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound for research purposes. The synthetic route described is based on the well-established Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core. Furthermore, this guide outlines comprehensive purification protocols using column chromatography and recrystallization to achieve high-purity this compound suitable for in vitro and in vivo studies. Analytical data for the characterization of the synthesized compound are also presented.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants and are integral components of the human diet. This compound, a member of the flavone subclass, has garnered attention for its potential therapeutic applications. Research has demonstrated its ability to modulate key signaling pathways implicated in inflammation and bone metabolism. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key inflammatory mediator.[1][2] Additionally, this compound promotes osteoblast differentiation through the activation of the AKT, ERK1/2, and JNK signaling pathways.[1] Given its therapeutic potential, access to pure this compound is crucial for advancing preclinical research. This application note provides a robust and reproducible methodology for its synthesis and purification.

Data Presentation

Table 1: Analytical Data for Synthesized this compound

ParameterValueReference
Molecular Formula C₁₅H₁₀O₃[3]
Molecular Weight 238.24 g/mol [3]
Melting Point 234-237 °C[4]
Appearance Pale yellow solid[5]
Purity (HPLC) ≥97%[4][5]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 10.0 (s, 1H, -OH), 8.05 (d, J=8.0 Hz, 2H), 7.55 (m, 3H), 7.35 (d, J=8.8 Hz, 1H), 7.25 (dd, J=8.8, 2.8 Hz, 1H), 7.15 (d, J=2.8 Hz, 1H), 6.90 (s, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 176.5, 161.0, 155.0, 149.0, 131.5, 131.0, 129.0 (2C), 126.5 (2C), 123.0, 119.0, 117.5, 107.0
Mass Spectrometry (EI-MS) m/z 238 [M]⁺, 210, 136, 115[6]

Experimental Protocols

I. Synthesis of this compound via Baker-Venkataraman Rearrangement

This synthesis is a two-step process involving the benzoylation of 2',5'-dihydroxyacetophenone followed by a base-catalyzed rearrangement and acid-catalyzed cyclization.

Step 1: Benzoylation of 2',5'-Dihydroxyacetophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine.

  • Addition of Benzoyl Chloride: To the stirred solution, add benzoyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 1M HCl to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-benzoyloxy-5-hydroxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement and Cyclization

  • Reaction Setup: Dissolve the crude 2-benzoyloxy-5-hydroxyacetophenone from the previous step in anhydrous pyridine in a round-bottom flask.

  • Rearrangement: Add powdered potassium hydroxide (3 equivalents) to the solution and heat the mixture to 50-60°C for 2-3 hours with vigorous stirring. This step forms the 1-(2,5-dihydroxyphenyl)-3-phenylpropane-1,3-dione intermediate.

  • Cyclization: Cool the reaction mixture and acidify with glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to 100°C for 1 hour to effect cyclization.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A yellow precipitate of crude this compound will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the crude product in a vacuum oven. The expected yield of the crude product is typically in the range of 60-70%.

II. Purification of this compound

A. Column Chromatography

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Load the dried silica gel containing the sample onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system of increasing polarity, starting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) and gradually increasing the proportion of ethyl acetate (e.g., to 7:3 v/v).

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

B. Recrystallization

  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or acetone are good starting points for solvent screening.

  • Dissolution: Dissolve the partially purified this compound in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound as a pale yellow solid.

Visualizations

Synthesis Workflow

Synthesis_Workflow A 2',5'-Dihydroxyacetophenone B Benzoylation (Benzoyl Chloride, Pyridine) A->B C 2-Benzoyloxy-5-hydroxyacetophenone B->C D Baker-Venkataraman Rearrangement (KOH, Pyridine) C->D E 1-(2,5-Dihydroxyphenyl)-3-phenylpropane-1,3-dione D->E F Acid-Catalyzed Cyclization (H₂SO₄, Acetic Acid) E->F G Crude this compound F->G H Purification (Column Chromatography, Recrystallization) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of this compound in Osteoblast Differentiation

Signaling_Pathway This compound This compound AKT AKT This compound->AKT activates ERK1/2 ERK1/2 This compound->ERK1/2 activates JNK JNK This compound->JNK activates Osteoblast Differentiation Osteoblast Differentiation AKT->Osteoblast Differentiation ERK1/2->Osteoblast Differentiation JNK->Osteoblast Differentiation

Caption: this compound promotes osteoblast differentiation.[1]

Anti-inflammatory Signaling Pathway of this compound

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO Flavone This compound Flavone->iNOS inhibits

Caption: this compound inhibits LPS-induced NO production.[2]

References

Application Notes and Protocols for the Quantification of 6-Hydroxyflavone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavone is a flavonoid compound that has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and anxiolytic activities. To facilitate research and development of this compound as a potential therapeutic agent, robust and reliable analytical methods for its quantification in biological matrices are essential. These methods are crucial for pharmacokinetic studies, bioavailability assessments, and toxicological evaluations. This document provides detailed application notes and experimental protocols for the quantification of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The quantification of this compound in biological samples such as plasma, serum, and urine typically involves sample preparation to remove interfering substances, followed by chromatographic separation and detection. The two most common and effective techniques are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique offers a cost-effective and widely accessible method for quantification. It relies on the principle that this compound absorbs ultraviolet (UV) light at a specific wavelength, allowing for its detection and quantification.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.[1][2] It is the preferred method for bioanalytical studies requiring low detection limits and high specificity, especially when analyzing complex biological matrices.

Quantitative Data Summary

ParameterHPLC-UV (Adapted from similar flavonoids)LC-MS/MS (Adapted from similar flavonoids)
Linearity Range 10 - 400 ng/mL0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 - 1 ng/mL
Accuracy (% Recovery) 95.91 - 98.59%[3]94.8 - 108.0%
Precision (% RSD) < 15%< 10%
Internal Standard (IS) Fluticasone Propionate (example)[3]Genistein (example)[4]

Note: The data presented in this table is adapted from studies on flavonoids with similar chemical structures and properties. It is intended to provide a general guideline for expected method performance. Actual values for a this compound-specific assay must be determined through proper method validation.

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using HPLC-UV

This protocol is adapted from validated methods for other flavonoids and provides a robust starting point for the analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., 7-Hydroxyflavone or a structurally similar, commercially available flavonoid)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Rat plasma (or other biological matrix)

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

3. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v). The exact ratio should be optimized for best peak shape and separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically in the range of 250-370 nm for flavonoids).

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the Internal Standard against the concentration of this compound.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a highly sensitive and specific method suitable for pharmacokinetic studies.

1. Materials and Reagents

  • As listed in Protocol 1.

2. Sample Preparation (Protein Precipitation)

  • Follow the same procedure as described in Protocol 1.

3. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A suitable C18 or other appropriate reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 20
    2.0 95
    2.5 95
    2.6 20

    | 4.0 | 20 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, to be optimized for this compound.

  • MRM Transitions:

    • This compound: The precursor ion will be the molecular ion [M+H]+ or [M-H]-. The product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

    • Internal Standard: Determine the precursor and product ions for the chosen internal standard.

4. Data Analysis

  • Similar to Protocol 1, use the peak area ratios from the MRM transitions to construct a calibration curve and quantify this compound in the samples.

Visualization of Experimental Workflow and Metabolic Pathway

To aid in the understanding of the experimental process and the biological fate of this compound, the following diagrams are provided.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC or UPLC Separation reconstitution->hplc detection Detection (UV or MS/MS) hplc->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: A flowchart illustrating the key steps in the analytical workflow for quantifying this compound in biological samples.

G Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism flavone Flavone (Precursor) cyp2a6 CYP2A6 flavone->cyp2a6 cyp3a4 CYP3A4 flavone->cyp3a4 hydroxyflavone This compound cyp2a6->hydroxyflavone Hydroxylation cyp3a4->hydroxyflavone Hydroxylation ugt UGTs hydroxyflavone->ugt sult SULTs hydroxyflavone->sult glucuronide 6-O-Glucuronide ugt->glucuronide Glucuronidation sulfate 6-O-Sulfate sult->sulfate Sulfation excretion Excretion glucuronide->excretion sulfate->excretion

Caption: A simplified diagram showing the metabolic pathway of this compound, including Phase I and Phase II metabolism.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive guide for the quantification of this compound in biological samples. While the provided protocols are adapted from methods for similar flavonoids, they offer a strong foundation for the development of a fully validated assay. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for applications demanding high sensitivity and selectivity. Proper method validation according to regulatory guidelines is crucial to ensure the reliability and accuracy of the generated data in drug development and research settings.

References

Application Notes and Protocols for Evaluating 6-Hydroxyflavone Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cell-based assays to evaluate the diverse bioactivities of 6-Hydroxyflavone, a flavonoid compound with demonstrated anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and potential therapeutic applications.

Anti-inflammatory Activity Evaluation

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells.[1][2][3] The primary mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) expression through the modulation of signaling pathways such as NF-κB.[1][2]

Data Presentation: Anti-inflammatory Activity of this compound and its Derivatives
CompoundCell LineBioactivityIC50 ValueReference
This compoundRat Kidney Mesangial CellsInhibition of LPS-induced NO production~2.0 µM[1][2][3]
4',6-dihydroxyflavoneRat Kidney Mesangial CellsInhibition of LPS-induced NO production~2.0 µM[1][2][3]
6-MethoxyflavoneRat Kidney Mesangial CellsInhibition of LPS-induced NO production192 nM[1][2][3]
6-AcetoxyflavoneRat Kidney Mesangial CellsInhibition of LPS-induced NO production0.60 µM[2]
Flavone 6-sulfateRat Kidney Mesangial CellsInhibition of LPS-induced NO production2.1 µM[2]
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes the measurement of NO production in RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[4][5]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[5]

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant, mix, and incubate at room temperature for 10 minutes.[5]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[4][5]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway: Inhibition of LPS-induced Inflammatory Response

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc iNOS_gene iNOS Gene Transcription NFκB_nuc->iNOS_gene iNOS iNOS Protein iNOS_gene->iNOS NO Nitric Oxide (NO) iNOS->NO Hydroxyflavone This compound Hydroxyflavone->iNOS Inhibition

Figure 1: this compound inhibits nitric oxide production by targeting iNOS expression.

Anticancer Activity Evaluation

This compound has demonstrated cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Data Presentation: Anticancer Activity of this compound
Cell LineBioactivityIC50 ValueReference
MDA-MB-231 (Breast Cancer)Cytotoxicity3.4 µM[6]
HL-60 (Leukemia)Cytotoxicity2.8 µM[6]
MOLT-4 (Leukemia)Cytotoxicity6.3 µM[6]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • This compound

  • DMEM or other appropriate cell culture medium

  • FBS

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with different concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[6][8]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Workflow: MTT Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Figure 2: Workflow for assessing cell viability using the MTT assay.

Neuroprotective Activity Evaluation

This compound has shown potential in protecting neuronal cells from toxins, suggesting its relevance in neurodegenerative disease research.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the neuroprotective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y human neuroblastoma cells, a common in vitro model for Parkinson's disease.

Materials:

  • SH-SY5Y cells

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • DMEM/F12 medium

  • FBS

  • Penicillin-Streptomycin solution

  • MTT solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 2 hours).

  • Induction of Toxicity: Expose the cells to a neurotoxin such as 6-OHDA (e.g., 100 µM) for 24 hours to induce cell death.[9]

  • Cell Viability Assessment: Perform an MTT assay as described in the anticancer activity section to quantify cell viability.

  • Analysis: Compare the viability of cells pre-treated with this compound to those treated with 6-OHDA alone to determine the protective effect.

Antioxidant Activity Evaluation

The antioxidant capacity of this compound can be assessed using cell-based assays that measure the scavenging of reactive oxygen species (ROS).

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Hepatocellular carcinoma (HepG2) or other suitable cells

  • This compound

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

  • Culture medium

  • PBS (Phosphate-Buffered Saline)

  • Black 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate and grow to confluence.

  • Probe Loading: Wash the cells with PBS and incubate with DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.[10]

  • Treatment: Wash the cells again and treat with different concentrations of this compound.

  • ROS Induction: Add AAPH (e.g., 600 µM) to induce ROS production.[10]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time using a fluorescence plate reader.

  • Data Analysis: Calculate the antioxidant activity by comparing the reduction in fluorescence in treated cells to control cells.

Signaling Pathway: General Antioxidant Response

G ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Hydroxyflavone This compound Hydroxyflavone->ROS Direct Scavenging Nrf2 Nrf2 Hydroxyflavone->Nrf2 Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS

Figure 3: this compound antioxidant mechanisms via direct scavenging and Nrf2 activation.

Western Blotting for Signaling Pathway Analysis

To investigate the molecular mechanisms underlying the bioactivities of this compound, Western blotting can be employed to analyze the expression and phosphorylation status of key signaling proteins.

Experimental Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-phospho-NF-κB, anti-AKT, anti-phospho-ERK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE: Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway: Pro-survival and Differentiation

G Hydroxyflavone This compound PI3K PI3K Hydroxyflavone->PI3K MEK MEK Hydroxyflavone->MEK JNK JNK Hydroxyflavone->JNK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival ERK ERK1/2 MEK->ERK Differentiation Differentiation ERK->Differentiation JNK->Differentiation

Figure 4: this compound activates AKT, ERK, and JNK signaling pathways.

References

Application Note: Protocol for Dissolving 6-Hydroxyflavone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Hydroxyflavone is a naturally occurring flavonoid compound known for a variety of biological activities. It has demonstrated anti-inflammatory, anxiolytic, and nephroprotective effects and has been shown to promote osteoblast differentiation.[1] In vitro studies have established its role in modulating key cellular signaling pathways, including the activation of AKT, ERK 1/2, and JNK pathways, and the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production.[1][2] Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible results in in vitro experiments. This document provides a detailed protocol for the solubilization, storage, and application of this compound for research purposes.

Solubility Data

This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro studies.

Table 1: Solubility of this compound

SolventConcentrationMolarity (M.Wt: 238.24 g/mol )Source
Dimethyl Sulfoxide (DMSO)125 mg/mL524.68 mM[2]

Note: While other organic solvents like ethanol or dimethylformamide (DMF) may be used, DMSO is preferred for its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.

Experimental Protocols

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or incubator set to 37°C (optional)

  • Pipettes and sterile, filtered pipette tips

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes

Protocol for Preparing a 10 mM Stock Solution

This protocol provides a standard method for preparing a high-concentration stock solution that can be easily diluted to working concentrations for various in vitro assays.

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.38 mg of this compound (Molecular Weight = 238.24 g/mol ).

  • Adding Solvent: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile DMSO to the tube. For 2.38 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the tube and vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.[2]

    • Place the tube in an ultrasonic bath for 5-15 minutes to break up any remaining particulates.[2]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sterilization (Optional): If required for a specific application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[1][2]

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationSpecial InstructionsSource
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1][2]
Stock Solution (in DMSO)-20°CUp to 1 monthProtect from light.[1][2]
Working DilutionsPrepared fresh for each experimentN/ADiscard unused portions.General Lab Practice
Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the concentrated stock solution directly into the cell culture medium immediately before use.

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 20 µM working solution from a 10 mM stock, you would perform a 1:500 dilution (10,000 µM / 20 µM = 500). This requires 2 µL of the 10 mM stock solution for every 998 µL of cell culture medium.

  • Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform serial dilutions rather than a single large dilution. For instance, first, dilute the 10 mM stock 1:100 in culture medium to create an intermediate 100 µM solution. Then, dilute this intermediate solution to the final desired concentrations (e.g., 50 µM, 20 µM, 10 µM).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately. Do not store diluted working solutions in culture medium.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from dissolving this compound to its application in a typical in vitro cell-based assay.

G cluster_prep Preparation cluster_exp Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex / Sonicate (Warm if needed) dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw For each experiment dilute Prepare Working Solutions in Medium thaw->dilute treat Treat Cells dilute->treat assay Perform In Vitro Assay (e.g., Viability, Western Blot) treat->assay

Caption: Workflow for preparing and using this compound.

Signaling Pathway Modulation

This compound has been shown to promote osteoblast differentiation by activating several key signaling kinases.[1][2] The diagram below illustrates this activation cascade.

G cluster_pathway Cellular Signaling compound This compound akt AKT compound->akt Activates erk ERK1/2 compound->erk Activates jnk JNK compound->jnk Activates akt_p p-AKT akt->akt_p erk_p p-ERK1/2 erk->erk_p jnk_p p-JNK jnk->jnk_p response Promotion of Osteoblast Differentiation akt_p->response erk_p->response jnk_p->response

Caption: Activation of Pro-Osteogenic Signaling by this compound.

References

Application of 6-Hydroxyflavone in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavone is a naturally occurring flavonoid that has garnered significant interest in drug discovery due to its diverse pharmacological activities. Its potential as an anti-inflammatory, anti-asthmatic, and anxiolytic agent makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutics. These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed protocols for relevant assays and its known mechanisms of action.

Mechanisms of Action & HTS Relevance

This compound exerts its biological effects through multiple mechanisms, each amenable to high-throughput screening formats:

  • Anti-Inflammatory Activity: this compound inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). This makes it a suitable candidate for screening in cell-based assays designed to identify inhibitors of inflammatory pathways.

  • Anti-Asthmatic and Vasodilatory Effects: The compound acts as a calcium channel blocker and stimulates the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation.[1] HTS assays for calcium channel modulation are well-established and can be readily applied.

  • Neurological Activity: this compound enhances GABA-induced currents, suggesting its potential as a modulator of GABA-A receptors for conditions like anxiety.[2] High-throughput electrophysiological or fluorescence-based assays can be used to screen for such activity.

  • Cell Signaling Modulation: It has been shown to promote osteoblast differentiation by activating AKT, ERK 1/2, and JNK signaling pathways.[2] Reporter gene or high-content imaging assays can be designed to screen for compounds that modulate these pathways.

  • Enzyme Inhibition: this compound is a noncompetitive inhibitor of the metabolic enzyme Cytochrome P450 2C9 (CYP2C9).[3] Biochemical HTS assays can be employed to identify and characterize other potential enzyme inhibitors.

Data Presentation

The following table summarizes the quantitative data for the inhibitory activity of this compound and its derivatives.

CompoundAssayCell LineIC50 ValueReference
This compoundLPS-induced Nitric Oxide ProductionRat Kidney Mesangial Cells (HBZY-1)1.7 µM[2]
This compoundLPS-induced Nitric Oxide ProductionRat Kidney Mesangial Cells~2.0 µM[4][5][6]
4',6-DihydroxyflavoneLPS-induced Nitric Oxide ProductionRat Kidney Mesangial Cells~2.0 µM[4][6]
6-MethoxyflavoneLPS-induced Nitric Oxide ProductionRat Kidney Mesangial Cells192 nM[4][6]

Experimental Protocols

High-Throughput Screening for Inhibitors of Nitric Oxide Production

This protocol is designed to identify compounds that inhibit the production of nitric oxide in a cell-based assay, a key indicator of anti-inflammatory activity.

Materials:

  • Rat Kidney Mesangial Cells (e.g., HBZY-1)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (as a positive control)

  • Test compound library

  • Griess Reagent System

  • 96-well or 384-well cell culture plates

  • Multichannel pipette and/or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Cell Seeding: Seed mesangial cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with test compounds from the library at the desired screening concentration. Include wells with this compound as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

  • Inflammatory Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), stimulate the cells with LPS (e.g., 10 ng/mL).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer a portion of the cell culture supernatant to a new assay plate.

    • Add the components of the Griess Reagent System to each well according to the manufacturer's instructions.[3][7][8] This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.

    • Incubate at room temperature for 10-15 minutes to allow for color development.[3][8]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of inhibition of NO production for each test compound relative to the vehicle control.

High-Throughput Fluorescent Assay for Calcium Channel Blockade

This protocol describes a fluorescence-based assay to screen for compounds that block calcium influx, a mechanism relevant to the anti-asthmatic properties of this compound.

Materials:

  • A cell line expressing the target voltage-gated calcium channel (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fluo-4)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Potassium chloride (KCl) solution for depolarization

  • This compound (as a positive control)

  • Test compound library

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Plate the cells in 384-well plates and allow them to grow to a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.[9]

  • Compound Incubation: Wash the cells to remove excess dye and add the test compounds and this compound (positive control) to the respective wells. Incubate for a predetermined period.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the fluorescence plate reader.

  • Cell Depolarization and Signal Reading: Add a high-concentration KCl solution to all wells to induce cell depolarization and calcium influx. Simultaneously, the instrument will record the fluorescence kinetics over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the percentage of inhibition of the calcium influx for each compound compared to the control wells.

High-Throughput Screening for GABA-A Receptor Modulators

This protocol outlines a method to screen for compounds that modulate the activity of GABA-A receptors, relevant to the anxiolytic potential of this compound. A common HTS approach utilizes a membrane potential-sensitive dye.

Materials:

  • A cell line stably expressing the desired GABA-A receptor subtype (e.g., CHO or HEK293 cells)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • Assay buffer

  • GABA (gamma-Aminobutyric acid)

  • This compound (as a potential positive modulator)

  • Test compound library

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Protocol:

  • Cell Plating: Seed the GABA-A receptor-expressing cells into 384-well plates and allow them to form a monolayer.

  • Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol.

  • Compound Addition: Add the test compounds and this compound to the wells.

  • GABA Stimulation and Measurement: Add a sub-maximal concentration of GABA to the wells to activate the GABA-A receptors. The fluorescence plate reader will simultaneously measure the change in fluorescence, which reflects the change in membrane potential due to chloride ion influx.

  • Data Analysis: Positive modulators will enhance the GABA-induced change in fluorescence. Calculate the percentage of modulation for each compound relative to the GABA-only control.

Visualization of Pathways and Workflows

Signaling Pathways of this compound

This compound Signaling Pathways cluster_0 Anti-Inflammatory Pathway cluster_1 Osteoblast Differentiation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide iNOS->NO H6F_inflam This compound H6F_inflam->iNOS Inhibits H6F_osteo This compound PI3K PI3K H6F_osteo->PI3K MEK MEK H6F_osteo->MEK JNK JNK H6F_osteo->JNK AKT AKT PI3K->AKT Differentiation Osteoblast Differentiation AKT->Differentiation ERK ERK1/2 MEK->ERK ERK->Differentiation JNK->Differentiation

Caption: Signaling pathways modulated by this compound.

High-Throughput Screening Workflow for NO Production Inhibitors

HTS_Workflow_NO start Start plate_cells Plate Mesangial Cells in 384-well plates start->plate_cells add_compounds Add Test Compounds & Controls (this compound) plate_cells->add_compounds add_lps Stimulate with LPS add_compounds->add_lps incubate Incubate for 24-48h add_lps->incubate griess_assay Perform Griess Assay on Supernatant incubate->griess_assay read_plate Measure Absorbance at 540 nm griess_assay->read_plate analyze_data Data Analysis: Calculate % Inhibition read_plate->analyze_data hits Identify 'Hit' Compounds analyze_data->hits

Caption: HTS workflow for identifying nitric oxide production inhibitors.

Logical Relationship for Calcium Channel Blocker Assay

Calcium_Channel_Assay_Logic cluster_control Control (No Inhibitor) cluster_inhibitor With this compound (Inhibitor) depolarization_ctrl Depolarization (KCl) ca_influx_ctrl Ca2+ Influx depolarization_ctrl->ca_influx_ctrl fluorescence_increase_ctrl High Fluorescence Increase ca_influx_ctrl->fluorescence_increase_ctrl H6F This compound ca_channel Ca2+ Channel H6F->ca_channel depolarization_inhib Depolarization (KCl) depolarization_inhib->ca_channel no_ca_influx Blocked Ca2+ Influx ca_channel->no_ca_influx fluorescence_low_inhib Low/No Fluorescence Increase no_ca_influx->fluorescence_low_inhib

Caption: Logical diagram of the calcium channel blocker assay.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 6-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo experimental design to test the efficacy of 6-Hydroxyflavone, a flavonoid with demonstrated anti-inflammatory, neuroprotective, anxiolytic, and potential anti-asthmatic and anticancer properties.[1][2][3] Detailed protocols for key in vivo models are presented, along with methods for data collection and analysis. This document is intended to assist researchers in designing robust preclinical studies to evaluate the therapeutic potential of this compound.

Biological Activities and Mechanisms of Action of this compound

This compound is a naturally occurring flavonoid that has shown a range of biological activities in preclinical studies. Understanding its mechanisms of action is crucial for designing relevant in vivo experiments.

  • Anti-inflammatory Activity: this compound inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS).[1][4] This effect is mediated, at least in part, through the inhibition of inducible nitric oxide synthase (iNOS) expression.[4]

  • Neuroprotective and Anxiolytic Activity: It enhances the current induced by γ-aminobutyric acid (GABA) through interaction with the benzodiazepine sites of GABAA receptors, showing a preference for α2- and α3-subtypes, which are associated with anxiolytic effects.[1][5]

  • Osteogenic Activity: this compound promotes the differentiation of osteoblasts by activating AKT, ERK 1/2, and JNK signaling pathways.[1]

  • Anti-asthmatic Activity: It has demonstrated a dose-dependent anti-allergic effect in an ovalbumin (OVA)-sensitized guinea pig model, which is believed to be related to the blockade of calcium channels and stimulation of the NO/cGMP system.[2]

  • Nephroprotective Effects: Studies have shown a protective effect of this compound in a cisplatin-induced nephrotoxicity model in rats.[1]

  • Toxicity Profile: Toxicological studies in mice have indicated a high LD50 of >2,000 mg/kg, suggesting a good safety profile for acute and sub-chronic administration.[2]

Signaling Pathway of this compound in Osteoblast Differentiation

G This compound This compound AKT AKT This compound->AKT ERK1/2 ERK1/2 This compound->ERK1/2 JNK JNK This compound->JNK Osteoblast_Differentiation Osteoblast_Differentiation AKT->Osteoblast_Differentiation ERK1/2->Osteoblast_Differentiation JNK->Osteoblast_Differentiation

This compound promotes osteoblast differentiation via AKT, ERK1/2, and JNK pathways.

In Vivo Experimental Design and Protocols

The following section outlines detailed protocols for evaluating the primary biological activities of this compound in vivo.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This model is a standard and widely used assay for evaluating acute anti-inflammatory activity.[6][7]

G cluster_0 Acclimatization (1 week) cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Data Collection cluster_4 Analysis A Animal Acclimatization B Administer this compound or Controls (Oral/IP) A->B C Inject Carrageenan into Paw (1 hour post-treatment) B->C D Measure Paw Volume at 1, 2, 3, 4, 5 hours C->D E Calculate % Inhibition of Edema D->E

Workflow for the carrageenan-induced paw edema assay.
  • Animals: Male Wistar rats (180-220 g).

  • Housing: Standard laboratory conditions with a 12-h light/dark cycle and free access to food and water.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.)

    • Group III: this compound (Low Dose, e.g., 25 mg/kg, p.o.)

    • Group IV: this compound (High Dose, e.g., 50 mg/kg, p.o.)

  • Procedure: a. Administer the respective treatments (vehicle, positive control, or this compound) orally or intraperitoneally. b. After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1][8] c. Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[8]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

CompoundModelDosageRouteEfficacyReference
This compoundLPS-induced NO production in HBZY-1 cellsIC50: 1.7 µMIn vitroPotent inhibition[1]
This compoundCarrageenan-induced paw edema in rodents15, 30, 60 mg/kgNot specifiedSubstantial reduction in paw edema[9]
Anxiolytic Efficacy: Elevated Plus Maze (EPM) Test in Mice

The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[3][9]

  • Animals: Male Swiss mice (25-30 g).

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[10]

  • Acclimatization: Allow mice to habituate to the testing room for at least 30-60 minutes before the test.[9]

  • Grouping (n=8-10 per group):

    • Group I: Vehicle Control (e.g., Saline)

    • Group II: Positive Control (e.g., Diazepam, 1 mg/kg, i.p.)

    • Group III: this compound (Low Dose, e.g., 6 mg/kg, p.o.)

    • Group IV: this compound (High Dose, e.g., 25 mg/kg, p.o.)

  • Procedure: a. Administer the respective treatments 45-60 minutes before the test.[1] b. Place each mouse individually in the center of the maze, facing an open arm.[3] c. Allow the mouse to explore the maze for 5 minutes.[10] d. Record the number of entries and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these parameters indicates an anxiolytic effect.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

CompoundModelDosageRouteEfficacyReference
This compoundElevated Plus Maze in mice6-100 mg/kgOralDemonstrated anti-anxiety effect[1]
Nephroprotective Efficacy: Cisplatin-Induced Nephrotoxicity in Rats

This model is used to evaluate the protective effects of compounds against drug-induced kidney damage.[1]

  • Animals: Male Wistar rats (200-250 g).

  • Grouping (n=6-8 per group):

    • Group I: Normal Control (Saline)

    • Group II: Cisplatin Control (Single dose of Cisplatin, e.g., 7.5 mg/kg, i.p.)

    • Group III: this compound (25 mg/kg/day, p.o.) + Cisplatin

    • Group IV: this compound (50 mg/kg/day, p.o.) + Cisplatin

    • Group V: Positive Control (e.g., Silymarin, 100 mg/kg/day, p.o.) + Cisplatin

  • Procedure: a. Administer this compound or Silymarin daily for a predefined period (e.g., 14-15 days).[1][11] b. On a specific day of the treatment period (e.g., day 10), induce nephrotoxicity by a single intraperitoneal injection of cisplatin to all groups except the normal control.[11] c. Continue the treatment with this compound or Silymarin for the remainder of the study period. d. At the end of the experiment, collect blood samples for biochemical analysis (BUN, creatinine). e. Euthanize the animals and collect kidney tissues for histopathological examination and analysis of oxidative stress markers (e.g., MDA, GSH, SOD, Catalase).

  • Data Analysis:

    • Compare the levels of serum BUN and creatinine, and kidney oxidative stress markers between the groups.

    • Evaluate the histopathological changes in the kidney tissues.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

CompoundModelDosageRouteEfficacyReference
This compoundCisplatin-induced nephrotoxicity in rats25-50 mg/kgIntraperitonealShowed protective effect[1]

Conclusion

The provided protocols offer a robust framework for the in vivo evaluation of this compound's therapeutic potential. Based on existing literature, this compound demonstrates promising anti-inflammatory, anxiolytic, and nephroprotective properties at tolerable doses. Further investigation using these and other relevant models is warranted to fully elucidate its pharmacological profile and potential for clinical development.

References

Application Notes and Protocols for 6-Hydroxyflavone as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Hydroxyflavone (CAS No: 6665-83-4) is a naturally occurring flavonoid compound found in plants such as Barleria prionitis and Crocus.[1] As a member of the flavone subclass, it possesses a characteristic C15 skeleton with a C6 hydroxyl group on the A-ring. Its well-defined chemical structure and stability make it an excellent candidate for use as an analytical standard in phytochemical analysis.[2][3][4] These application notes provide detailed protocols for the use of this compound as a standard for the quantification and qualification of flavonoids in complex matrices, such as herbal extracts, and explore its known biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is critical for its proper handling, storage, and use as a reference standard.

PropertyValueReference
CAS Number 6665-83-4[2]
Molecular Formula C₁₅H₁₀O₃[1][2]
Molecular Weight 238.24 g/mol [1][2]
IUPAC Name 6-hydroxy-2-phenylchromen-4-one[5]
Appearance Powder[3]
Melting Point 234-237°C[1][2]
Purity (Typical) ≥90% (HPLC)[2][3]
Storage Store at <+8°C in a dry, dark place[2]

Application Note 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This note describes a general method for the quantification of this compound in plant extracts using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection. As an analytical standard, this compound is used to create a calibration curve for the accurate determination of its concentration in unknown samples.

Exemplary HPLC Method Validation Parameters

The following table summarizes typical performance characteristics for a validated HPLC method for flavonoid quantification. These values serve as a benchmark for method development.

ParameterSpecificationDescription
Linearity (R²) > 0.999The coefficient of determination for the calibration curve across a specified concentration range (e.g., 1-100 µg/mL).[6][7]
LOD (Limit of Detection) ~0.17 µg/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.[6]
LOQ (Limit of Quantification) ~0.50 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
Accuracy (Recovery) 95-105%The percentage of analyte recovered from a sample matrix spiked with a known amount of the standard.[8]
Precision (%RSD) < 2%The relative standard deviation for replicate injections, indicating the method's repeatability.[8]
HPLC Analysis Workflow

The following diagram illustrates the general workflow for quantitative analysis using this compound as a standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare this compound Standard Solutions HPLC Inject into HPLC System Standard_Prep->HPLC Sample_Prep Prepare Plant Extract Solution Sample_Prep->HPLC Data_Acq Data Acquisition (Chromatogram) HPLC->Data_Acq Calibration Generate Calibration Curve (from Standards) Data_Acq->Calibration Standards Quantify Quantify Analyte in Sample (Peak Area Integration) Data_Acq->Quantify Sample Calibration->Quantify

Caption: Workflow for HPLC quantification of this compound.

Application Note 2: HPTLC for Qualitative and Semi-Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful technique for the rapid screening and identification of phytochemicals. This compound can be used as a reference standard to confirm its presence in a sample by comparing Rf values and spectral data.

HPTLC Method Parameters

A typical HPTLC method for flavonoid analysis is outlined below. The Rf value is characteristic for a compound in a given chromatographic system.

ParameterExemplary Value/Condition
Stationary Phase HPTLC silica gel 60 F₂₅₄ plates
Mobile Phase Chloroform: Methanol: Glacial Acetic Acid (17:3:0.5, v/v/v)[9]
Sample Application Automated band-wise application
Detection (Pre-derivatization) UV light at 254 nm and 366 nm
Derivatization Reagent Aluminum chloride (AlCl₃) solution[10]
Detection (Post-derivatization) UV light at 366 nm and white light
Rf of this compound Compound- and system-specific (e.g., ~0.13-0.21)[9][11]
HPTLC Analysis Workflow

The diagram below outlines the key steps in performing HPTLC analysis using a reference standard.

HPTLC_Workflow Start Sample & Standard Application on Plate Develop Chromatogram Development (Mobile Phase) Start->Develop Dry Plate Drying Develop->Dry Doc1 Documentation 1 (UV 254/366 nm) Dry->Doc1 Deriv Derivatization (e.g., AlCl3 spray) Doc1->Deriv Doc2 Documentation 2 (UV 366 nm / White Light) Deriv->Doc2 Analysis Rf Comparison & Spectral Analysis Doc2->Analysis

Caption: General workflow for HPTLC analysis of flavonoids.

Application Note 3: Biological Activity and Associated Signaling Pathways

This compound is not only an analytical standard but also a bioactive molecule with several reported pharmacological effects. Understanding its mechanism of action is crucial for drug development professionals.

  • Anti-inflammatory Activity : this compound demonstrates potent anti-inflammatory effects. It can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in kidney mesangial cells, with studies showing a low micromolar IC₅₀ value.[12][13][14] This activity is attributed to the inhibition of the downstream inducible NO synthase (iNOS).[13][14]

  • Osteogenic Effects : The compound promotes the differentiation of osteoblasts. This effect is mediated through the activation of key signaling pathways, including AKT, ERK 1/2, and JNK.[12]

  • Anxiolytic and GABAergic Effects : this compound enhances GABA-induced currents by acting on benzodiazepine sites of GABAA receptors, suggesting potential anxiolytic (anti-anxiety) properties.[12]

Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways influenced by this compound, leading to its observed biological effects.

Signaling_Pathways cluster_pro Pro-Osteogenic Effects cluster_anti Anti-Inflammatory Effects F6OH_pro This compound AKT AKT F6OH_pro->AKT ERK ERK 1/2 F6OH_pro->ERK JNK JNK F6OH_pro->JNK Differentiation Osteoblast Differentiation AKT->Differentiation ERK->Differentiation JNK->Differentiation LPS LPS Stimulus NFkB NF-κB Pathway LPS->NFkB iNOS iNOS Expression NFkB->iNOS F6OH_anti This compound F6OH_anti->NFkB Inhibits

Caption: Signaling pathways modulated by this compound.

Detailed Experimental Protocols

Protocol 1: HPLC Quantification of this compound
  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10.0 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):

    • Perform serial dilutions of the stock solution with methanol to obtain the desired concentrations.

  • Preparation of Sample Solution:

    • Accurately weigh 1.0 g of dried, powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity or equivalent with DAD/UV detector.[6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: 0.1% Acetic Acid in Water.[6]

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[6]

    • Gradient Elution: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[6]

    • Detection Wavelength: 350 nm.[6]

    • Column Temperature: 30°C.

  • Analysis and Quantification:

    • Inject the calibration standards to establish the calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration using the regression equation from the calibration curve based on the peak area.

Protocol 2: HPTLC Identification of this compound
  • Preparation of Solutions:

    • Standard Solution: Prepare a 0.5 mg/mL solution of this compound in methanol.[10]

    • Sample Solution: Prepare a concentrated methanolic extract of the plant material (e.g., 100 mg/mL).[15]

  • Chromatography:

    • Stationary Phase: HPTLC silica gel 60 F₂₅₄ plate (10 x 10 cm).[9]

    • Application: Apply 5 µL of the standard and sample solutions as 8 mm bands, 10 mm from the bottom of the plate, using an automated applicator.

    • Mobile Phase: Chloroform: Methanol: Glacial Acetic Acid (17:3:0.5, v/v/v).[9]

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

    • Drying: Dry the plate in a stream of warm air for 5 minutes.

  • Documentation and Derivatization:

    • Pre-derivatization: Document the plate under UV light at 254 nm and 366 nm using a TLC visualizer.

    • Derivatization: Spray the plate evenly with a 1% methanolic solution of aluminum chloride.

    • Post-derivatization: Heat the plate at 100°C for 3 minutes. Document again under UV 366 nm and in white light. Flavonoids typically form fluorescent complexes with AlCl₃.[10]

  • Identification:

    • Compare the Rf value and color of the bands in the sample chromatogram with those of the this compound standard. A match indicates the possible presence of the compound.

    • For confirmation, use a TLC-MS interface or an HPTLC densitometer to obtain in-situ UV-Vis spectra and compare them with the standard.

References

Techniques for Studying 6-Hydroxyflavone-Protein Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective techniques for characterizing the interaction between 6-hydroxyflavone, a flavonoid with significant biological activities, and various proteins. The included protocols offer step-by-step guidance for researchers aiming to elucidate the binding mechanisms, thermodynamics, and functional consequences of these interactions.

Introduction

This compound is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anxiolytic effects.[1] These biological activities are often mediated by its interaction with specific protein targets. Understanding the binding affinity, specificity, and the structural and thermodynamic basis of this compound-protein interactions is crucial for drug discovery and development. This document outlines key experimental and computational methods to rigorously study these interactions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the interaction of this compound and related flavonoids with various proteins.

Table 1: Binding and Thermodynamic Parameters for this compound-Protein Interactions

ProteinTechniqueBinding Constant (K_b) (M⁻¹)Enthalpy Change (ΔH) (kJ/mol)Entropy Change (ΔS) (J/mol·K)Temperature (K)Reference
Hen Egg White Lysozyme (HEWL)Fluorescence Spectroscopy6.44 ± 0.09 × 10⁴-11.91 ± 1.02+51.36 ± 2.43293[2]
Human Serum Albumin (HSA)Fluorescence Spectroscopy9.44 x 10⁴ (for 7-hydroxyflavone)-28.33 (ΔG)--[3]

Table 2: Inhibitory Concentrations (IC₅₀) of this compound and Derivatives

CompoundTarget/AssayIC₅₀ (µM)Cell LineReference
This compoundLPS-induced NO production~2.0Rat Mesangial Cells[2]
4',6-DihydroxyflavoneLPS-induced NO production~2.0Rat Mesangial Cells[2]
6-MethoxyflavoneLPS-induced NO production0.192Rat Mesangial Cells[2]

Experimental and Computational Workflows

A typical workflow for investigating this compound-protein binding integrates both experimental and computational approaches to provide a comprehensive understanding of the interaction.

G cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_start Hypothesis: This compound binds to Protein X spectroscopy Spectroscopic Analysis (Fluorescence, CD, UV-Vis) exp_start->spectroscopy calorimetry Thermodynamic Analysis (Isothermal Titration Calorimetry) spectroscopy->calorimetry functional_assay Functional Assay (e.g., Enzyme Inhibition) calorimetry->functional_assay exp_end Characterization of Binding: Affinity, Stoichiometry, Conformational Changes functional_assay->exp_end comp_end Prediction of Binding Site, Interaction Forces, and Stability exp_end->comp_end Validation & Refinement comp_start In Silico Hypothesis Generation docking Molecular Docking comp_start->docking md_sim Molecular Dynamics Simulation docking->md_sim md_sim->comp_end comp_end->exp_start Guide Experiments

Figure 1: Integrated experimental and computational workflow.

Application Note 1: Spectroscopic Analysis of Binding

Spectroscopic techniques are powerful tools for the initial characterization of this compound-protein interactions. Fluorescence spectroscopy, in particular, is highly sensitive for studying changes in the local environment of aromatic amino acid residues (tryptophan and tyrosine) upon ligand binding.

Protocol 1: Fluorescence Quenching Assay

This protocol details the use of fluorescence quenching to determine the binding affinity and mechanism of this compound to a target protein. The intrinsic fluorescence of tryptophan residues is often quenched upon ligand binding.[4]

Materials:

  • Purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Identical buffer for dilutions

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein at a known concentration (e.g., 2 µM).

    • Prepare a stock solution of this compound at a concentration at least 100-fold higher than the protein concentration.

    • All solutions should be prepared in the same, degassed buffer to minimize variability.

  • Instrument Setup:

    • Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from 300 nm to 450 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

  • Titration:

    • Place a known volume of the protein solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the protein alone.

    • Add small aliquots of the this compound stock solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

    • Continue the titration until no significant change in fluorescence is observed.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect, especially if this compound absorbs at the excitation or emission wavelengths.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, calculate the binding constant (K_b) and the number of binding sites (n) using the double logarithm regression equation.

Application Note 2: Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of binding affinity, stoichiometry, and thermodynamic parameters of the this compound-protein interaction.

Materials:

  • Purified target protein in a suitable buffer

  • This compound in the identical, matched buffer

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and this compound against the same buffer to ensure a precise match.

    • Degas all solutions thoroughly before use.

    • Typical starting concentrations are 5-50 µM for the protein in the sample cell and 50-500 µM for this compound in the syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed.

    • Perform a control titration by injecting this compound into the buffer to determine the heat of dilution.

  • Titration:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the protein solution.

    • Allow sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding constant (K_a), stoichiometry (n), and enthalpy change (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the determined parameters.

Application Note 3: In Silico Modeling

Computational methods, such as molecular docking, provide valuable insights into the binding mode and specific interactions between this compound and the protein of interest at an atomic level.

Protocol 3: Molecular Docking

This protocol outlines the general steps for performing molecular docking of this compound to a target protein.

Software:

  • Molecular docking software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of this compound and optimize its geometry using a suitable force field.

  • Grid Generation:

    • Define the binding site on the protein. This can be based on experimental data or predicted using cavity detection algorithms.

    • Generate a grid box that encompasses the defined binding site.

  • Docking:

    • Run the docking algorithm to predict the binding poses of this compound within the protein's binding site.

    • The software will score and rank the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

    • The predicted binding energy can provide an estimate of the binding affinity.

Signaling Pathway Inhibition by this compound

This compound and its derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2] This inhibition is attributed to the suppression of downstream inducible nitric oxide synthase (iNOS) expression.[2]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation NO->Inflammation Hydroxyflavone This compound / 6-Methoxyflavone Hydroxyflavone->iNOS_protein Inhibits Expression

Figure 2: Inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols: Development of 6-Hydroxyflavone Derivatives with Improved Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 6-hydroxyflavone derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these promising compounds.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds widely distributed in plants. Among them, this compound has emerged as a significant scaffold in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2] However, the therapeutic potential of the parent compound is often limited by factors such as suboptimal potency and unfavorable pharmacokinetic profiles. Consequently, extensive research has focused on the chemical modification of the this compound core to develop derivatives with enhanced biological activities and improved drug-like properties.

This document outlines the synthesis of key this compound derivatives, presents their biological activities in a structured format, and provides detailed protocols for their evaluation.

Data Presentation: Biological Activities of this compound and Its Derivatives

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives, allowing for a clear comparison of their potency.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50Reference
This compoundLPS-induced NO ProductionHBZY-11.7 µM[2]
6-MethoxyflavoneLPS-induced NO ProductionRat Mesangial Cells192 nM[3]
6-AcetoxyflavoneLPS-induced NO ProductionRat Mesangial Cells0.60 µM[3]
Flavone 6-sulfateLPS-induced NO ProductionRat Mesangial Cells2.1 µM[3]
4',6-DihydroxyflavoneLPS-induced NO ProductionRat Mesangial Cells~2.0 µM[3]

Table 2: Anticancer Activity of Flavone Derivatives

CompoundCell LineIC50Reference
5,7-Dihydroxy-4-thioflavoneMCF-77.9 ± 0.2 µM[4]
7,8-Dihydroxy-4-thioflavoneMCF-714.7 ± 1.0 µM[4]
5,7,3',4'-TetrahydroxyflavoneMCF-721.6 ± 0.8 µM[4]
7,8,3',4'-TetrahydroxyflavoneMCF-797.5 ± 6.7 µM[4]
Compound 6eHEL<10 µM[5]
Compound 6bHEL<10 µM[5]
Compound 6kHEL<10 µM[5]
Compound 6ePC3<10 µM[5]
Compound 6bPC3<10 µM[5]
Compound 6kPC3<10 µM[5]

Table 3: Antibacterial Activity of Flavone and Its Hydroxylated Derivatives

CompoundBacterial StrainMIC50Reference
FlavoneGram-positive & Gram-negative100 µg/mL[1]
3-HydroxyflavoneGram-positive & Gram-negative200 µg/mL[1]
5-HydroxyflavoneGram-positive & Gram-negative200 µg/mL[1]
This compoundGram-positive & Gram-negative200 µg/mL[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the key biological assays used to evaluate their properties.

Synthesis Protocols

Protocol 1: General Synthesis of Flavones via Baker-Venkataraman Rearrangement

This protocol describes a three-step synthesis of the flavone scaffold, which can be adapted for various substituted derivatives.[6][7][8]

Step 1: Preparation of o-Benzoyloxyacetophenone

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry pyridine (15 mL).

  • Stir the mixture. The temperature will spontaneously rise.

  • After 20 minutes, pour the mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product first with cool methanol (15 mL) and then with water (15 mL).

  • Recrystallize the crude product from methanol to obtain o-benzoyloxyacetophenone.

Step 2: Preparation of o-Hydroxydibenzoylmethane (Baker-Venkataraman Rearrangement)

  • In a flask, dissolve the o-benzoyloxyacetophenone from the previous step in a suitable anhydrous aprotic solvent (e.g., THF, dry acetone).

  • Add a strong base (e.g., KOH, potassium tert-butoxide, NaH) and stir the mixture at room temperature or under reflux, depending on the reactivity of the base and solvent.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a weak acid and extract the product.

  • Purify the resulting o-hydroxydibenzoylmethane by recrystallization or column chromatography.

Step 3: Cyclization to Flavone

  • In a 100 mL round-bottom flask, dissolve o-hydroxydibenzoylmethane (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).

  • Add concentrated H₂SO₄ (1 mL) with stirring.

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.

  • Pour the reaction mixture onto crushed ice (130 g) with stirring and allow the ice to melt completely.

  • Collect the crude flavone product by vacuum filtration and wash it with water until the filtrate is no longer acidic.

  • Recrystallize the flavone from a suitable solvent (e.g., petroleum ether).

Protocol 2: Synthesis of 6-Methoxyflavone from this compound

This protocol describes the methylation of the hydroxyl group at the 6-position of the flavone core.

  • Dissolve this compound in a suitable solvent such as dry DMF.

  • Add an excess of a methylating agent, such as methyl iodide (MeI), and a base, such as potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 6-methoxyflavone.

Protocol 3: Synthesis of 6-Aminoflavone Derivatives

This protocol outlines the synthesis of 6-aminoflavones, which can be further derivatized.[9]

Step 1: Synthesis of 7-Hydroxy-6-nitroflavone

  • Start with a suitable precursor such as 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione.

  • Treat the diketone with an acid catalyst (e.g., H₂SO₄ in glacial acetic acid) to induce cyclization.

  • Heat the reaction mixture to afford 7-hydroxy-6-nitroflavone.[9]

  • Purify the product by recrystallization.

Step 2: Reduction to 6-Amino-7-hydroxyflavone

  • Dissolve 7-hydroxy-6-nitroflavone (0.528 g, 1.87 mmol) in a mixture of ethanol and water (2:1 v/v) and heat under reflux.[9]

  • Add sodium dithionite (0.422 g, 2.43 mmol) portion-wise until the compound dissolves completely, resulting in a yellow solution.

  • Add an excess of approximately 0.10 g of sodium dithionite and continue refluxing for an additional 2 hours.[9]

  • Remove the ethanol under reduced pressure and pour the remaining solution into cold water (30 mL).

  • Collect the precipitated 6-amino-7-hydroxyflavone by filtration.

Further derivatization of the amino group can be achieved through standard N-arylation or N-acylation reactions.[5]

Biological Assay Protocols

Protocol 4: MTT Assay for Cell Viability

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4][10][11]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Calculate cell viability as a percentage of the control (untreated cells).

Protocol 5: Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants as an indicator of NO production.[3][12][13][14]

Materials:

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)

  • Sodium nitrite standard solutions (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate and treat them with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the this compound derivatives for a specified time (e.g., 24 or 48 hours).

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • After incubation, collect 50-150 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Add an equal volume of Griess Reagent to each well containing the supernatant and standards.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

Protocol 6: Western Blot Analysis for Protein Expression (e.g., iNOS, p-p65)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[2][15][16][17][18]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., anti-iNOS, anti-phospho-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as described for the specific experiment.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound derivatives and the general workflows for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials (e.g., this compound) synth Chemical Synthesis (e.g., Methylation, Amination) start->synth purify Purification & Characterization (NMR, MS) synth->purify viability Cell Viability Assay (MTT) purify->viability anti_inflam Anti-inflammatory Assay (Griess Assay) purify->anti_inflam anticancer Anticancer Assays purify->anticancer sar Structure-Activity Relationship (SAR) viability->sar western Mechanism of Action (Western Blot) anti_inflam->western anti_inflam->sar anticancer->sar western->sar lead_opt Lead Optimization sar->lead_opt pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt mTOR mTOR p_Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Hydroxyflavone This compound Derivatives Hydroxyflavone->PI3K Inhibits Hydroxyflavone->Akt Inhibits Phosphorylation

References

Application Notes: 6-Hydroxyflavone Formulation for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyflavone is a naturally occurring flavonoid investigated for its potential therapeutic properties, including anti-inflammatory, anxiolytic, and nephroprotective effects. Like many flavonoids, this compound exhibits poor aqueous solubility, presenting a significant challenge for achieving consistent and reproducible results in preclinical animal studies. The development of an appropriate vehicle and a standardized formulation protocol is critical for ensuring accurate dosing, maximizing bioavailability, and obtaining reliable pharmacological data.

These application notes provide detailed protocols for the formulation of this compound for oral (PO), intraperitoneal (IP), and intravenous (IV) administration in common laboratory animals such as mice and rats. The provided methodologies are based on common practices for formulating poorly soluble compounds for in vivo research.

Physicochemical and Formulation Data

Proper formulation development begins with an understanding of the compound's physical and chemical properties. Key data for this compound and recommended vehicle compositions are summarized below.

ParameterValueReference
Compound Properties
IUPAC Name6-hydroxy-2-phenyl-4H-chromen-4-one[1][2]
CAS Number6665-83-4[1][2]
Molecular FormulaC₁₅H₁₀O₃[1][3]
Molar Mass238.24 g/mol [1][3]
Melting Point233-239 °C[2]
SolubilityDMSO: ~125 mg/mL (524.68 mM)[4]
Practically insoluble in water[5]
Storage (Stock Solution)-20°C for 1 month, -80°C for 6 months (protect from light)[4]
Vehicle Compositions
Oral Gavage (PO) 5-10% DMSO, 40% PEG 400, 0.5-2% Tween® 80, topped with Saline or 0.5% CMC-NaThis is a common vehicle for poorly soluble compounds. The final DMSO concentration should be kept as low as possible.[6][7][8]
Intraperitoneal (IP) 5-10% DMSO, 20% Propylene Glycol, topped with SalineFor IP injections, minimizing irritants is crucial. This simpler formulation is often better tolerated.[6][9][10]
Intravenous (IV) 5% DMSO, 20% Solutol® HS 15 or HP-β-CD, topped with 5% Dextrose in Water (D5W)IV formulations must be sterile and have minimal particulates. The use of solubilizing agents like Solutol® or cyclodextrins is common.[11][12][13]
Dosing Volumes
Mice (PO/IP)5-10 mL/kg[14][15]
Rats (PO/IP)5-10 mL/kg[14][15]

Note: Vehicle components should be of high purity (e.g., USP grade). It is imperative to conduct a small pilot study to ensure the tolerability of the chosen vehicle in the specific animal strain and study conditions. A vehicle-only control group is mandatory in all experiments.

Signaling Pathways and Experimental Workflow

This compound has been shown to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.[4] Understanding these pathways provides context for the compound's mechanism of action. A typical experimental workflow ensures that the formulation and administration are conducted systematically.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB P-IκB NFkB NF-κB (p65/p50) IkB->NFkB IkB->p_IkB translocation NF-κB NFkB->translocation translocates degradation Proteasomal Degradation p_IkB->degradation nucleus Nucleus genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) translocation->genes activates flavone This compound flavone->IKK inhibits

Simplified NF-κB Signaling Pathway.

Experimental_Workflow prep Formulation Preparation qc Quality Control (Visual Inspection, pH if applicable) prep->qc dosing Dosing (PO, IP, or IV) qc->dosing animal_prep Animal Acclimation & Randomization animal_prep->dosing monitoring Post-Dose Monitoring (Clinical Signs) dosing->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Bioanalysis & Data Interpretation sampling->analysis

General Workflow for In Vivo Animal Studies.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing formulations of this compound. All procedures should be performed in a chemical fume hood or biological safety cabinet using appropriate personal protective equipment (PPE).

Protocol 1: Preparation of this compound for Oral Gavage (PO)

This protocol creates a suspension suitable for oral administration in mice or rats. The final concentration can be adjusted by modifying the initial mass of the compound, but the vehicle component percentages should remain consistent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or 0.5% Carboxymethylcellulose-Sodium (CMC-Na)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure (Example for a 5 mg/mL formulation):

  • Calculate Required Volumes: For a final volume of 10 mL at 5 mg/mL, a total of 50 mg of this compound is needed.

  • Weigh Compound: Accurately weigh 50 mg of this compound and place it into a sterile 15 mL conical tube.

  • Initial Solubilization: Add 1.0 mL of DMSO (10% of final volume) to the tube. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution.

  • Add Co-solvent: Add 4.0 mL of PEG 400 (40% of final volume). Vortex thoroughly to ensure the mixture is homogenous.

  • Add Surfactant: Add 0.1 mL of Tween® 80 (1% of final volume). Vortex again for at least 1 minute. The solution should remain clear.

  • Final Dilution: Slowly add sterile saline (or 0.5% CMC-Na) to reach the final volume of 10 mL, adding it dropwise while continuously vortexing to prevent precipitation. The final formulation will be a micro-suspension or solution.

  • Final Homogenization: Vortex the final suspension for 2-3 minutes before each use to ensure a uniform dose.

  • Administration: Use an appropriately sized gavage needle for the animal (e.g., 20-gauge, 1.5-inch for mice).[14][16] The maximum recommended dosing volume is 10 mL/kg.[14]

Protocol 2: Preparation of this compound for Intraperitoneal Injection (IP)

This protocol is designed to create a solution with lower potential for peritoneal irritation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Propylene Glycol (PG)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure (Example for a 2.5 mg/mL formulation):

  • Calculate Required Volumes: For a final volume of 10 mL at 2.5 mg/mL, 25 mg of this compound is needed.

  • Weigh Compound: Accurately weigh 25 mg of this compound into a sterile 15 mL conical tube.

  • Initial Solubilization: Add 1.0 mL of DMSO (10% of final volume). Vortex until fully dissolved.

  • Add Co-solvent: Add 2.0 mL of Propylene Glycol (20% of final volume). Vortex until the solution is homogenous.

  • Final Dilution: Slowly add 7.0 mL of sterile saline while vortexing to bring the total volume to 10 mL.

  • Final Homogenization: Ensure the solution is clear. If any precipitation occurs, the formulation may need to be adjusted (e.g., lower final concentration). Vortex before drawing up each dose.

  • Administration: Use a sterile syringe and an appropriate needle (e.g., 25-27 gauge for mice).[15] Inject into the lower right quadrant of the abdomen, taking care to avoid puncturing internal organs.[15]

Protocol 3: Preparation of this compound for Intravenous Injection (IV)

CRITICAL: IV formulations must be sterile, clear solutions, and free of particulates. This procedure should be performed under aseptic conditions (e.g., in a laminar flow hood). The final formulation should be passed through a 0.22 µm sterile filter before injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable solubilizing agent (e.g., Solutol® HS 15)

  • 5% Dextrose in Water (D5W), sterile

  • Sterile vials

  • Vortex mixer and/or sonicator

  • 0.22 µm sterile syringe filter

Procedure (Example for a 1 mg/mL formulation):

  • Prepare Solubilizing Agent: Prepare a 20% (w/v) solution of HP-β-CD in D5W. For example, dissolve 2 g of HP-β-CD in D5W to a final volume of 10 mL. Gentle warming (to ~40°C) may be required. Allow to cool to room temperature.

  • Weigh Compound: Accurately weigh 10 mg of this compound into a sterile vial.

  • Initial Solubilization: Add 0.5 mL of DMSO (5% of final volume) to the vial. Vortex or sonicate briefly to dissolve the compound completely.

  • Add Cyclodextrin Solution: Slowly add the 20% HP-β-CD solution to the DMSO concentrate while vortexing, bringing the volume close to 10 mL.

  • Final Volume Adjustment: Adjust the final volume to 10 mL with the 20% HP-β-CD solution. The solution must be completely clear.

  • Sterile Filtration: Draw the entire solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a new, sterile vial. This step is mandatory to remove any potential particulates and ensure sterility.

  • Administration: Administer via slow bolus injection into the tail vein. The maximum injection volume and rate should be determined based on institutional guidelines and animal size.

Safety and Stability Considerations

  • Vehicle Toxicity: High concentrations of organic solvents like DMSO and glycols can cause local irritation, hemolysis (for IV), or systemic toxicity.[9] Always use the lowest concentration of excipients necessary to achieve the desired drug concentration.

  • Compound Stability: Flavonoids can be susceptible to degradation in aqueous solutions. A study on a PEG-conjugated form of this compound showed improved stability over the unconjugated form in an aqueous buffer.[17] It is recommended to prepare formulations fresh on the day of use. If storage is necessary, conduct a stability study under the intended storage conditions (-20°C or 4°C) and protect from light.[4]

  • Precipitation upon Injection: Co-solvent formulations carry a risk of the drug precipitating upon injection into the aqueous environment of the bloodstream. Slow IV injection rates can help mitigate this risk.[11] Visual inspection of the injection site (for IP) and monitoring for any signs of distress post-injection is crucial.

References

Troubleshooting & Optimization

Improving the solubility of 6-Hydroxyflavone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyflavone. The following sections offer detailed information on improving the aqueous solubility of this compound, experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: What are the most effective methods to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of this compound, including:

  • Co-solvency: Utilizing organic solvents miscible with water.

  • pH Adjustment: Increasing the pH of the aqueous solution.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.

  • Solid Dispersion: Dispersing this compound in a solid polymer matrix.

Q3: What is the solubility of this compound in common organic solvents?

A3: this compound exhibits high solubility in dimethyl sulfoxide (DMSO), with reported values of 100-125 mg/mL.[2][3] It is also soluble in other organic solvents such as ethanol, acetone, and chloroform.[1]

Q4: How can I prepare a stock solution of this compound for in vitro experiments?

A4: Due to its high solubility in DMSO, it is recommended to first prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: this compound is reported to activate AKT, ERK, and JNK signaling pathways. What does this mean?

A5: this compound has been shown to promote the phosphorylation of AKT, ERK1/2, and JNK proteins in certain cell types.[4] Phosphorylation is a key mechanism for activating these proteins, which are central components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and inflammatory responses. The activation of these pathways by this compound is a critical aspect of its biological activity.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffer

Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS), a precipitate forms immediately or over time.

Cause: This is due to the poor aqueous solubility of this compound. When the DMSO concentration is significantly lowered upon dilution, the compound is no longer soluble and crashes out of solution.

Solutions:

  • Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final DMSO concentration. However, always be mindful of the potential for solvent effects on your cells or assay.

  • Use a Solubility Enhancer: Employ one of the solubility enhancement techniques described in the detailed protocols below.

  • Sonication: Gentle sonication of the final solution in a water bath can sometimes help to redissolve small amounts of precipitate and create a more stable dispersion.

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged heating can degrade the compound.[3]

Experimental Protocols and Data

Co-solvency

The use of co-solvents is a straightforward method to increase the solubility of this compound.

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 125 mg/mL).[3]

  • To prepare a working solution, first, add the required volume of the DMSO stock solution to your aqueous medium.

  • Immediately after adding the stock solution, vortex or mix the solution thoroughly to ensure rapid and uniform dispersion.

  • If precipitation occurs, consider adding a small percentage of another co-solvent like ethanol or using a surfactant like Tween 80 in your final solution.

Quantitative Data:

Co-solventConcentration of this compound
DMSO125 mg/mL[3]
pH Adjustment

The solubility of flavonoids can be influenced by the pH of the solution. For hydroxyflavones, increasing the pH can lead to deprotonation of the hydroxyl groups, which may increase aqueous solubility.[5]

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

  • Mix thoroughly and observe for any precipitation.

  • Quantify the amount of dissolved this compound in the supernatant after centrifugation using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Expected Outcome: An increase in the solubility of this compound is expected as the pH of the aqueous solution increases.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.

Experimental Protocol (Kneading Method):

  • Weigh out this compound and HP-β-CD in a 1:1 molar ratio.

  • Place the powders in a mortar.

  • Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.

  • The resulting powder is the this compound:HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.

Quantitative Data (for other flavonoids):

Studies on other flavonoids have shown significant solubility enhancement with cyclodextrins. For example, the solubility of diosmin was shown to increase linearly with increasing concentrations of HP-β-CD.[6] Similarly, the aqueous solubility of isoflavones has been enhanced through complexation with HP-β-CD.[7]

Solid Dispersion

Solid dispersion involves dispersing the drug in an inert carrier matrix at a solid state. This can be achieved by methods like solvent evaporation.

Experimental Protocol (Solvent Evaporation Method):

  • Select a suitable hydrophilic polymer carrier, such as polyvinylpyrrolidone (PVP) K30.

  • Dissolve this compound and the polymer in a common volatile organic solvent (e.g., ethanol or a mixture of ethanol and dichloromethane) in a desired weight ratio (e.g., 1:1, 1:5, 1:10 drug to polymer).[8]

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid film is then further dried under vacuum to remove any residual solvent.

  • The dried solid dispersion can be collected and ground into a fine powder. This powder should exhibit enhanced dissolution in aqueous media compared to the pure drug.

Quantitative Data (for other flavonoids):

Solid dispersions of other flavonoids have demonstrated significant increases in solubility and dissolution rates. For instance, a solid dispersion of total flavones from Hippophae rhamnoides L. with Poloxamer 188 showed a marked enhancement in dissolution.[9] Amorphous solid dispersions of biflavonoids with PVP K-30 resulted in a 17- to 19-fold increase in aqueous solubility.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways known to be activated by this compound.

G cluster_akt PI3K/Akt Pathway PI3K PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Downstream_Akt Cell Survival, Proliferation pAkt->Downstream_Akt Hydroxyflavone This compound Hydroxyflavone->pAkt Promotes

Caption: this compound promotes the phosphorylation of Akt at Ser473, leading to its activation.

G cluster_mapk MAPK/ERK Pathway MAPKKK MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK Activates ERK ERK1/2 MAPKK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Phosphorylation Downstream_ERK Gene Expression, Cell Proliferation pERK->Downstream_ERK Hydroxyflavone This compound Hydroxyflavone->pERK Promotes G cluster_jnk JNK Pathway MAPKKK_JNK MAPKKK MAPKK_JNK MAPKK (MKK4/7) MAPKKK_JNK->MAPKK_JNK Activates JNK JNK MAPKK_JNK->JNK Phosphorylates pJNK p-JNK JNK->pJNK Phosphorylation Downstream_JNK Apoptosis, Inflammation pJNK->Downstream_JNK Hydroxyflavone This compound Hydroxyflavone->pJNK Promotes

References

Overcoming challenges in the chemical synthesis of 6-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of 6-Hydroxyflavone. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 1,3-Diketone Intermediate

Question: I am attempting the Baker-Venkataraman rearrangement to synthesize the 1,3-diketone precursor for this compound, but I am observing very low to no product formation. What could be the issue?

Answer: Low yields in the Baker-Venkataraman rearrangement are a common challenge. Several factors can contribute to this issue:

  • Incomplete Enolate Formation: The reaction is initiated by the formation of an enolate from the starting 2'-hydroxyacetophenone derivative. The choice and amount of base are critical for this step.

  • Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of the ester starting material or the 1,3-diketone product.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of rearrangement.

  • Side Reactions: Competing reactions can reduce the yield of the desired product.

Troubleshooting Steps:

  • Verify the Quality and Stoichiometry of the Base: Ensure a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride is used in sufficient quantity (typically a slight excess) to drive the enolate formation to completion.

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents (e.g., dry toluene, THF, or DMSO) must be used to prevent hydrolysis.[1]

  • Optimize Reaction Temperature: The optimal temperature can vary depending on the specific substrate and base used. It is often beneficial to start at room temperature and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product. This will help in determining the optimal reaction time and prevent product degradation from prolonged reaction times.

Issue 2: Formation of Significant Side Products During Cyclization

Question: During the acid-catalyzed cyclization of my 1,3-diketone to form this compound, I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?

Answer: The formation of side products during the cyclization of 1,3-diketones to flavones is a frequent problem. The most common side products include flavanones and aurones.[2]

  • Flavanones: These can form as a competing reaction pathway, especially under certain acidic or basic conditions.[2]

  • Aurones: These are isomers of flavones and their formation can be favored if the reaction conditions are not carefully controlled.[2]

Troubleshooting Steps:

  • Choice of Acid Catalyst: The strength and concentration of the acid catalyst are crucial. While strong acids like sulfuric acid are commonly used, they can sometimes promote side reactions. Experiment with milder acid catalysts or adjust the concentration.

  • Control Reaction Temperature and Time: Overly harsh conditions, such as high temperatures or extended reaction times, can lead to the formation of undesired isomers like aurones.[2] Monitor the reaction closely using TLC and quench the reaction as soon as the starting material is consumed.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. Protic solvents are generally used for this step.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound product from the reaction mixture. What are the common impurities and effective purification techniques?

Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, and catalyst residues.

Common Impurities:

  • Unreacted 1,3-diketone intermediate.

  • Side products such as flavanones or aurones.[2]

  • Resin from the acid catalyst.

Purification Strategies:

  • Extraction: After neutralizing the reaction mixture, perform an extraction with a suitable organic solvent like ethyl acetate to separate the product from inorganic salts.

  • Column Chromatography: This is the most effective method for separating this compound from closely related impurities. A silica gel column with a gradient elution system of hexane and ethyl acetate is commonly used.

  • Recrystallization: Once a partially purified product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) can yield highly pure this compound.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing flavones, including this compound, are the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, and synthesis via a chalcone intermediate .[4][5] The Baker-Venkataraman route involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which is then cyclized.[5] The chalcone route involves the condensation of a 2'-hydroxychalcone, which is then cyclized and oxidized to the flavone.[4]

Q2: What are the key starting materials for the synthesis of this compound via the Baker-Venkataraman route?

A2: The key starting materials are typically 2',5'-dihydroxyacetophenone and a benzoylating agent like benzoyl chloride. The 2',5'-dihydroxyacetophenone is first acylated at the 5'-hydroxyl group, followed by the base-catalyzed rearrangement.

Q3: Are there any alternative "greener" synthesis methods available?

A3: Yes, research is ongoing to develop more environmentally friendly methods. These include the use of microwave irradiation and ultrasound to reduce reaction times and increase yields.[4] Additionally, solid-supported catalysts are being explored to simplify catalyst removal and recycling.[6]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[2][7] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can track the consumption of reactants and the formation of the desired product and any side products.

Q5: What is the role of the base in the Baker-Venkataraman rearrangement?

A5: The base plays a crucial role in abstracting a proton from the α-carbon of the acetophenone moiety, leading to the formation of an enolate. This enolate then undergoes an intramolecular acyl transfer to form the 1,3-diketone.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Flavone Synthesis

Synthetic MethodKey ReagentsTypical SolventsTemperature Range (°C)Typical Reaction TimeReported Yields (%)
Baker-Venkataraman Rearrangement 2'-Hydroxyacetophenone derivative, Acylating agent, Strong base (e.g., KOH, NaH)Pyridine, Acetone, TolueneRoom Temperature to Reflux1 - 24 hours30 - 90
Acid-Catalyzed Cyclization of 1,3-Diketone 1,3-Diketone, Strong acid (e.g., H₂SO₄)Glacial Acetic Acid, Ethanol80 - 1201 - 5 hours70 - 95
Synthesis via Chalcone 2'-Hydroxychalcone, Oxidizing agent (e.g., I₂, DMSO)DMSO, Ethanol100 - 1602 - 10 hours60 - 85
Microwave-Assisted Synthesis Varies depending on the specific reactionOften solvent-free or minimal solvent100 - 2005 - 30 minutesOften > 80

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,5-dihydroxyphenyl)-3-phenylpropane-1,3-dione (1,3-Diketone Intermediate) via Baker-Venkataraman Rearrangement
  • Materials: 2',5'-Dihydroxyacetophenone, Benzoyl chloride, Anhydrous Potassium Carbonate, Anhydrous Acetone.

  • Procedure: a. To a stirred solution of 2',5'-dihydroxyacetophenone in anhydrous acetone, add anhydrous potassium carbonate. b. Stir the mixture at room temperature for 15-20 minutes. c. Add benzoyl chloride dropwise to the mixture. d. Reflux the reaction mixture for 24 hours, monitoring the progress by TLC. e. After completion, evaporate the solvent under reduced pressure. f. Add dilute hydrochloric acid to the residue to precipitate the crude product. g. Filter, wash with water, and dry the crude 1,3-diketone. h. Purify the product by recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Cyclization
  • Materials: 1-(2,5-dihydroxyphenyl)-3-phenylpropane-1,3-dione, Glacial Acetic Acid, Concentrated Sulfuric Acid.

  • Procedure: a. Dissolve the 1,3-diketone intermediate in glacial acetic acid. b. Add a catalytic amount of concentrated sulfuric acid to the solution. c. Heat the mixture at 100-110°C for 1-2 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Collect the precipitated this compound by filtration. f. Wash the product with water until the filtrate is neutral. g. Dry the crude product and purify by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Formation 2_5_dihydroxyacetophenone 2',5'-Dihydroxyacetophenone Acylation Acylation 2_5_dihydroxyacetophenone->Acylation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Acylation Baker_Venkataraman Baker-Venkataraman Rearrangement Acylation->Baker_Venkataraman Base (e.g., K2CO3) Diketone 1,3-Diketone Intermediate Baker_Venkataraman->Diketone Cyclization Acid-Catalyzed Cyclization Diketone->Cyclization Acid (e.g., H2SO4) 6_Hydroxyflavone This compound Cyclization->6_Hydroxyflavone Troubleshooting_Workflow Start Problem Encountered in Synthesis Low_Yield Low or No Product Yield Start->Low_Yield Side_Products Significant Side Product Formation Start->Side_Products Purification_Issues Difficulty in Purification Start->Purification_Issues Check_Reagents Verify Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Possible Cause Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Yield->Optimize_Conditions Possible Cause Side_Products->Optimize_Conditions Possible Cause Modify_Catalyst Adjust Catalyst Type or Concentration Side_Products->Modify_Catalyst Possible Cause Purification_Strategy Employ Alternative Purification Method Purification_Issues->Purification_Strategy Possible Cause Anhydrous_Conditions Ensure Anhydrous Conditions Check_Reagents->Anhydrous_Conditions Action TLC_Monitoring Monitor Reaction by TLC Optimize_Conditions->TLC_Monitoring Action Success Problem Resolved Modify_Catalyst->Success Column_Chromatography Use Column Chromatography Purification_Strategy->Column_Chromatography Action Anhydrous_Conditions->Success TLC_Monitoring->Success Recrystallization Perform Recrystallization Column_Chromatography->Recrystallization Recrystallization->Success

References

Troubleshooting unexpected results in 6-Hydroxyflavone experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Hydroxyflavone. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results during their experiments.

Frequently Asked Questions (FAQs)
Section 1: Compound Handling and Preparation

Q1: My this compound is not dissolving properly in my aqueous cell culture medium. What should I do?

A1: Poor aqueous solubility is a common issue with flavonoids like this compound due to their hydrophobic structure. Direct dissolution in aqueous media will likely lead to precipitation.

Troubleshooting Steps:

  • Primary Solvent: Use a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.[1]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can also help. Store this stock in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[1]

  • Working Solution: On the day of the experiment, dilute the DMSO stock solution serially in your cell culture medium to achieve the final desired concentration.

  • Final DMSO Concentration: The final concentration of DMSO in the culture should be kept low, typically ≤ 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.[1]

  • Precipitation Prevention: To avoid precipitation upon dilution, add the DMSO stock to the culture medium drop-wise while vortexing or swirling the medium. Pre-warming the medium can also improve solubility.[1]

Q2: I am concerned about the stability of this compound in my experimental setup. How can I mitigate degradation?

A2: Flavonoids can be susceptible to degradation, particularly in aqueous solutions, at high temperatures, or when exposed to light.

Troubleshooting Steps:

  • pH and Temperature: The stability of flavonoids can be pH-dependent. The decomposition of many flavonoids is primarily caused by the opening of the heterocyclic C-ring in aqueous solutions.[2] Avoid prolonged heating or boiling of solutions containing the compound.[2]

  • Light Exposure: Protect your stock and working solutions from direct light by using amber vials or wrapping containers in aluminum foil.

  • Fresh Preparations: Prepare fresh working solutions from your frozen DMSO stock for each experiment to ensure consistency and minimize degradation.

  • Purity Check: If you suspect degradation, the purity of your compound can be verified using High-Performance Liquid Chromatography (HPLC). Degradation would appear as additional peaks in the chromatogram.

Section 2: Cell-Based Assays

Q3: I'm seeing unexpectedly high cell viability in my MTT assay, even at high concentrations of this compound. Is this result correct?

A3: This is a critical and common issue. Flavonoids, as antioxidant compounds, possess reducing properties that can directly reduce the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its colored formazan product. This leads to a false-positive signal, suggesting high viability even when cells may be dead.[3][4]

Troubleshooting Workflow:

cluster_Start cluster_Check cluster_Action start High Viability in MTT Assay (Unexpected Result) check_interference Hypothesis: Compound interferes with MTT reagent start->check_interference run_control Run a cell-free control: Medium + Compound + MTT check_interference->run_control color_change Observe for color change (Yellow to Purple) run_control->color_change interference_confirmed Interference Confirmed: MTT assay is unreliable for this compound color_change->interference_confirmed Yes no_interference No Interference: Proceed with other troubleshooting color_change->no_interference No switch_assay Solution: Switch to a non-reductive viability assay interference_confirmed->switch_assay options Recommended Assays: - ATP-based (e.g., CellTiter-Glo) - Live/Dead staining (e.g., Trypan Blue) - LDH release assay (for cytotoxicity) - Real-time impedance analysis switch_assay->options

Fig 1. Troubleshooting workflow for unexpected MTT assay results.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT reagent (final concentration typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~540-570 nm using a microplate reader.[6]

Q4: My anti-inflammatory assay results are inconsistent. Sometimes this compound is potent, and other times it's not.

A4: The anti-inflammatory activity of this compound can be potent but is also highly dependent on the experimental model and conditions. In rat mesangial cells stimulated with lipopolysaccharide (LPS), this compound shows strong inhibition of nitric oxide (NO) production.[7]

Key Considerations:

  • Cell Type: The effect of flavonoids can be highly cell-type specific.[8] A compound potent in kidney mesangial cells might behave differently in macrophages or cancer cells.[7]

  • Stimulus: Ensure your inflammatory stimulus (e.g., LPS) is fresh and used at a consistent concentration that elicits a robust but not maximal response.

  • Mechanism of Action: this compound's anti-inflammatory activity in some models is not due to direct scavenging of NO radicals but rather the inhibition of inducible nitric oxide synthase (iNOS) protein expression.[5][7] Therefore, pre-incubation time with the compound before adding the stimulus is crucial.

Data Presentation: Anti-inflammatory Activity

The following table summarizes reported IC₅₀ values for this compound and its derivatives against LPS-induced NO production, showcasing its high potency.

CompoundIC₅₀ (µM) against LPS-induced NO ProductionCytotoxicity
This compound 1.7 - 2.0[7][9]Low
6-Methoxyflavone0.192[6][7]Low at 1.0 µM[7]
6-Acetoxyflavone0.60[7]Low at 10 µM[7]
4',6-Dihydroxyflavone~2.0[7][9]Not specified
Myricetin (Control)~10,000 (10 mM)[5][7]Not specified

Protocol: Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture: Plate cells (e.g., rat mesangial HBZY-1 cells) and allow them to adhere.[7]

  • Pre-treatment: Treat cells with various concentrations of this compound for a set period (e.g., 12 hours).[7]

  • Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL LPS) and incubate for the desired time (e.g., 48 hours).[7]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

  • Measurement: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.[6]

Section 3: Signaling Pathway Analysis

Q5: I am performing a Western blot to check signaling pathways, but the results are not what I expected. Which pathways does this compound modulate?

A5: this compound is known to modulate several key signaling pathways, and its effects can be context-dependent. Unexpected results may stem from issues with timing, cell type, or antibody specificity.

Known Modulated Pathways:

  • Anti-inflammatory Pathway: In LPS-stimulated cells, this compound and its potent derivative 6-Methoxyflavone inhibit the expression of iNOS, a downstream target of the NF-κB pathway.[7]

  • Osteoblast Differentiation: In MC3T3-E1 pre-osteoblastic cells, this compound promotes differentiation by activating the PI3K/AKT, ERK 1/2, and JNK signaling pathways.[9][10]

  • GABAergic System: It can enhance GABA-induced currents through GABA-A receptors, suggesting anxiolytic potential.[10][11]

cluster_LPS Inflammatory Stimulus (LPS) cluster_Osteo Osteoblast Differentiation LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK) Receptor->MAPK AKT AKT PI3K->AKT Differentiation Osteoblast Differentiation AKT->Differentiation MAPK->Differentiation Compound This compound Compound->iNOS Inhibits Compound->AKT Activates Compound->MAPK Activates

Fig 2. Key signaling pathways modulated by this compound.

Protocol: Western Blot for Phosphorylated Proteins

  • Cell Treatment: Grow cells to 70-80% confluency. Serum-starve cells if necessary, then treat with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes for phosphorylation events).[10]

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay. Note: Flavonoids can interfere with protein assays; consider acetone precipitation to remove them if necessary.[12]

  • SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Section 4: Analytical Chemistry

Q6: I'm analyzing this compound using HPLC, but I'm having issues with peak shape and retention time. What are the common causes?

A6: HPLC analysis of flavonoids can be challenging. Issues like peak tailing, fronting, broad peaks, or shifting retention times are common.[13]

Troubleshooting Guide for Common HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Interaction with acidic silanol groups on the column silica.[14]- Column overload.- Insufficient buffer concentration.- Use a high-purity, end-capped silica column.- Lower the mobile phase pH to suppress silanol ionization.[15]- Reduce sample injection volume/concentration.[14]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks causing flow rate variation.[16]- Prepare fresh mobile phase daily and degas thoroughly.- Use a column oven to maintain a stable temperature.- Check the system for leaks and perform pump maintenance.[15]
Ghost Peaks - Contamination in the injector or column.- Late elution of compounds from a previous run.- Impurities in the mobile phase.[15]- Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or methanol).- Ensure a proper column wash step is included after each run.- Use high-purity HPLC-grade solvents.
High Backpressure - Blockage in the system (e.g., clogged inline filter, guard column, or column frit).- Buffer precipitation in the mobile phase.[13]- Systematically disconnect components (from detector backwards) to locate the blockage.[16]- Replace the clogged filter or column.- Ensure the buffer is fully dissolved and miscible with the organic solvent. Filter the mobile phase.[13]

General HPLC Workflow:

cluster_Prep Preparation cluster_Run Analysis cluster_Post Post-Analysis MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Signal (e.g., UV-Vis) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify & Report Integrate->Quantify Wash Wash & Store Column Quantify->Wash

References

Minimizing off-target effects of 6-Hydroxyflavone in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 6-Hydroxyflavone in cell-based assays, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a flavonoid compound known for a variety of biological activities. It has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharide (LPS).[1] Additionally, it promotes the differentiation of osteoblasts by activating signaling pathways such as AKT, ERK1/2, and JNK.[2] It also exhibits anxiolytic-like effects through its interaction with γ-aminobutyric acid (GABA) type A receptors.

Q2: What are the known off-target effects of this compound?

A2: A significant known off-target effect of this compound is the noncompetitive inhibition of cytochrome P450 2C9 (CYP2C9).[1][3] This can have broad implications for the metabolism of other compounds in cell culture and in vivo. Due to the polyphenolic nature of flavonoids, this compound may also engage in non-specific interactions with various proteins, especially at higher concentrations.

Q3: Why is it important to minimize off-target effects in my experiments?

Q4: How can I be sure that the observed effect in my assay is due to the intended activity of this compound?

A4: To confirm that the observed effect is on-target, a multi-faceted approach is recommended. This includes performing dose-response experiments to establish a clear concentration-dependent effect that aligns with the potency for the intended target. Using a structurally unrelated compound with the same intended target can help verify that the phenotype is not specific to the chemical scaffold of this compound. Additionally, rescue experiments, where the target protein is mutated to be resistant to the compound, can provide strong evidence for on-target activity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected results in a cellular assay. The observed phenotype may be due to an off-target effect rather than the intended on-target activity.Perform a Dose-Response Analysis: A classic pharmacological approach. The potency of this compound in producing the phenotype should correlate with its potency for the intended target. Use a Structurally Unrelated Modulator: If another compound with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.
High cell toxicity observed at concentrations needed for the desired effect. This compound may be interacting with off-targets that regulate essential cellular processes, leading to toxicity.Optimize Compound Concentration: Conduct a thorough dose-response experiment to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity. Counter-screen with a cell line lacking the intended target: If toxicity persists in a cell line that does not express the intended target, it is likely due to off-target effects.
Precipitate forms in the cell culture medium after adding this compound. The compound has poor solubility in the aqueous medium, or the final concentration of the solvent (e.g., DMSO) is too high.Optimize Solubilization: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Pre-warm the medium and mix gently but thoroughly.
Variability in results between different experiments. Inconsistent compound preparation, cell passage number, or cell density.Standardize Experimental Parameters: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use cells within a consistent and low passage number range, and ensure consistent cell seeding density.

Quantitative Data Summary

The following tables summarize the effective concentrations and cytotoxic effects of this compound in various cell lines.

Table 1: Effective Concentrations of this compound for Various Biological Activities

Biological Activity Cell Line IC50 / Effective Concentration Reference
Inhibition of LPS-induced NO productionRat Kidney Mesangial Cells~2.0 µM[1]
Antiproliferative ActivityMDA-MB-231 (Breast Cancer)3.4 µM[4]
Antiproliferative ActivityHL-60 (Leukemia)2.8 µM[4]
Antiproliferative ActivityMOLT-4 (Leukemia)6.3 µM[4]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell Line Assay IC50 / Cytotoxicity Concentration Reference
MDA-MB-231 (Breast Cancer)MTT Assay> 50 µM[4]
PC-3 (Prostate Cancer)MTT Assay> 50 µM[4]
A-549 (Lung Cancer)MTT Assay> 50 µM[4]
MRC-5 (Normal Lung Fibroblast)MTT Assay> 50 µM[4]
Rat Kidney Mesangial CellsNot specifiedWeak cytotoxicity observed at concentrations much higher than the IC50 for anti-inflammatory activity.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxicity of this compound.

Materials:

  • This compound

  • Target cells

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of AKT, ERK, and JNK Phosphorylation

This protocol is to assess the activation of key signaling pathways by this compound.

Materials:

  • This compound

  • Target cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-AKT, total AKT, phospho-ERK, total ERK, phospho-JNK, total JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration for the appropriate time. Include a vehicle control.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total AKT).

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is to measure the inhibitory effect of this compound on NF-κB activation.

Materials:

  • This compound

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • LPS or TNF-α (as an NF-κB activator)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-8 hours. Include a non-stimulated control.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the inhibition of NF-κB activity as a percentage of the stimulated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with This compound cell_seeding->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay western_blot Western Blot treatment->western_blot reporter_assay Luciferase Assay treatment->reporter_assay data_analysis Calculate IC50 or Relative Protein Expression mtt_assay->data_analysis western_blot->data_analysis reporter_assay->data_analysis

Caption: General experimental workflow for cell-based assays with this compound.

signaling_pathway cluster_lps LPS-induced Inflammation cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO PI3K PI3K AKT AKT Phosphorylation PI3K->AKT ERK ERK Phosphorylation JNK JNK Phosphorylation H6F This compound H6F->NFkB Inhibits H6F->PI3K Activates H6F->ERK Activates H6F->JNK Activates

Caption: Signaling pathways modulated by this compound.

troubleshooting_logic start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response potency_check Does Phenotype Potency Correlate with Target Potency? dose_response->potency_check on_target Likely On-Target Effect potency_check->on_target Yes off_target Potential Off-Target Effect potency_check->off_target No secondary_inhibitor Use Structurally Different Inhibitor off_target->secondary_inhibitor rescue_experiment Perform Rescue Experiment off_target->rescue_experiment phenotype_replicated Is Phenotype Replicated? secondary_inhibitor->phenotype_replicated phenotype_replicated->on_target Yes phenotype_replicated->off_target No phenotype_rescued Is Phenotype Rescued? rescue_experiment->phenotype_rescued phenotype_rescued->on_target Yes phenotype_rescued->off_target No

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Enhancing the yield and purity of 6-Hydroxyflavone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxyflavone. Our aim is to help you enhance both the yield and purity of your product through detailed experimental protocols, troubleshooting advice, and comparative data.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are the Baker-Venkataraman rearrangement and the oxidative cyclization of a chalcone precursor. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am getting a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in flavone synthesis can arise from several factors[1]:

  • Incomplete reaction: The initial condensation or the subsequent cyclization may not have gone to completion.

  • Side product formation: Competing reactions can lead to the formation of aurones or other undesired byproducts[2].

  • Suboptimal reaction conditions: Temperature, reaction time, and the choice of base or catalyst are critical and may need optimization[3].

  • Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.

Q3: How can I minimize the formation of aurone byproducts during the synthesis?

A3: Aurone formation is an oxidative process that can compete with flavone synthesis, especially during the cyclization of chalcones. To minimize this, consider the following[2]:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can favor oxidation.

  • Choice of Oxidizing Agent: When oxidative cyclization is intended, the choice and amount of the oxidizing agent are crucial.

Q4: What are the best methods for purifying crude this compound?

A4: Purification of this compound typically involves the following techniques:

  • Recrystallization: This is a common and effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/water) should be determined.

  • Column Chromatography: For mixtures with significant impurities or byproducts, silica gel column chromatography is highly effective. A gradient elution with a solvent system like hexane/ethyl acetate is often used[3].

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purification, Prep-TLC can be a valuable tool to isolate the desired product with high purity[4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no formation of the desired product Incomplete conversion of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. Ensure the reaction temperature is optimal.
Inactive reagents or catalyst.Use fresh, high-purity reagents and catalysts. Ensure bases are not old or deactivated.
Poor solubility of reactants.Use a suitable solvent or a co-solvent to ensure all reactants are fully dissolved. Gentle heating can also improve solubility.
Formation of multiple products (low purity) Side reactions are occurring.Optimize reaction conditions (temperature, time, stoichiometry of reagents). Consider running the reaction under an inert atmosphere to prevent oxidation.
The base used is too strong or too weak.Experiment with different bases (e.g., KOH, NaOH, K2CO3, pyridine) to find the optimal one for your specific substrate.
Difficulty in isolating the product Product is soluble in the workup solvent.Ensure the pH is adjusted correctly to precipitate the product. Cool the solution in an ice bath to maximize precipitation.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to break up emulsions.
Product is discolored (e.g., yellow/orange) Presence of aurone or other colored impurities.Purify via column chromatography. To prevent formation, see FAQ Q3.
Residual acid or base from workup.Ensure thorough washing of the crude product to remove any residual acid or base.

Comparative Data on Synthesis Methods

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Table 1: Comparison of Reaction Conditions for Flavone Synthesis

MethodStarting MaterialsKey ReagentsSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Baker-Venkataraman Rearrangement 2'-Hydroxyacetophenone derivative, Benzoyl chloridePyridine, KOHPyridine50-752 h (rearrangement), 1 h (cyclization)70-80>95[5]
Chalcone Cyclization (Conventional) 2'-HydroxychalconeI2, DMSODMSO110-1201.5 h~85>95[6]
Chalcone Cyclization (Microwave) 2'-HydroxychalconeAcetic AcidAcetic Acid20015-30 min75-82>95[3][7]
Modified Baker-Venkataraman 2′,4′-dihydroxy-5′-nitroacetophenone, Benzoyl chlorideK2CO3, 5% ethanolic KOH, H2SO4Acetone, Ethanol, Acetic AcidReflux, 10024 h, 1 h, 1 h~32 (intermediate), 90 (final)High[4][8]

Note: Yields and purities are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement

This protocol involves the initial formation of an ester, followed by a base-catalyzed rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization.

Step 1: Esterification of 2',5'-Dihydroxyacetophenone

  • Dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in pyridine.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-cold dilute HCl to precipitate the ester.

  • Filter, wash with water, and dry the crude ester.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the crude ester in pyridine.

  • Add powdered KOH (3 equivalents) and heat the mixture to 50-75°C for 2 hours.

  • Cool the reaction mixture and acidify with dilute acetic acid to precipitate the 1,3-diketone.

  • Filter, wash with water, and dry the crude diketone.

Step 3: Cyclization to this compound

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 100°C for 1 hour.

  • Cool the solution and pour it into ice water to precipitate the this compound.

  • Filter the solid, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound via Oxidative Cyclization of 2'-hydroxy-5'-hydroxychalcone

This method involves the synthesis of a chalcone intermediate followed by its cyclization to the flavone.

Step 1: Synthesis of 2'-hydroxy-5'-hydroxychalcone

  • Dissolve 2',5'-dihydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with stirring at room temperature.

  • Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and dry the crude chalcone.

Step 2: Oxidative Cyclization to this compound

  • Dissolve the crude chalcone (1 equivalent) in DMSO.

  • Add a catalytic amount of iodine (I2).

  • Heat the mixture at 110-120°C for 1.5-2 hours.

  • Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated this compound is filtered, washed with water, and dried.

  • Purify by recrystallization or column chromatography.

Visualizations

experimental_workflow_baker_venkataraman start Start: 2',5'-Dihydroxyacetophenone + Benzoyl Chloride esterification Step 1: Esterification (Pyridine) start->esterification ester Crude Ester esterification->ester rearrangement Step 2: Baker-Venkataraman Rearrangement (KOH, Pyridine) ester->rearrangement diketone 1,3-Diketone rearrangement->diketone cyclization Step 3: Cyclization (H2SO4, Acetic Acid) diketone->cyclization crude_flavone Crude This compound cyclization->crude_flavone purification Purification (Recrystallization/ Chromatography) crude_flavone->purification final_product Pure This compound purification->final_product

Caption: Baker-Venkataraman Synthesis Workflow.

experimental_workflow_chalcone_cyclization start Start: 2',5'-Dihydroxyacetophenone + Benzaldehyde claisen_schmidt Step 1: Claisen-Schmidt Condensation (NaOH/KOH, Ethanol) start->claisen_schmidt chalcone 2'-hydroxy-5'-hydroxychalcone claisen_schmidt->chalcone cyclization Step 2: Oxidative Cyclization (I2, DMSO) chalcone->cyclization crude_flavone Crude This compound cyclization->crude_flavone purification Purification (Recrystallization/ Chromatography) crude_flavone->purification final_product Pure This compound purification->final_product

Caption: Chalcone Cyclization Synthesis Workflow.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Check Reaction Progress (TLC) start->check_reaction check_reagents Verify Reagent Quality start->check_reagents optimize_conditions Optimize Conditions (Temp, Time, Base) start->optimize_conditions purification_issue Assess Purification Method start->purification_issue incomplete_reaction Incomplete Reaction: - Extend time - Increase temp check_reaction->incomplete_reaction Starting material remains bad_reagents Poor Reagents: - Use fresh materials check_reagents->bad_reagents suboptimal_conditions Suboptimal Conditions: - Screen bases/solvents - Adjust temp/time optimize_conditions->suboptimal_conditions side_products Side Products Formed: - Use inert atmosphere - Modify conditions optimize_conditions->side_products Multiple spots on TLC inefficient_purification Purification Loss: - Change solvent system - Use chromatography purification_issue->inefficient_purification

Caption: Troubleshooting Logic for Synthesis Issues.

References

Preventing degradation of 6-Hydroxyflavone during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 6-Hydroxyflavone during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. Recommended storage temperatures are generally between 2-8°C. It is crucial to protect the compound from light and moisture to prevent degradation.

Q2: My this compound powder has changed color. What does this indicate?

A2: A change in color, such as yellowing or browning, is a common indicator of degradation. This is often due to oxidation or photodegradation. If you observe a color change, it is advisable to verify the purity of the compound using an analytical technique like HPLC before proceeding with your experiments.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO). For short-term storage (up to a few days), stock solutions can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Repeated freeze-thaw cycles can lead to degradation of the compound in solution.

Q4: Can I sonicate this compound to dissolve it?

A4: Yes, gentle sonication can be used to aid in the dissolution of this compound in solvents like DMSO. However, prolonged or high-intensity sonication should be avoided as it can generate heat and potentially lead to degradation.

Q5: What are the main degradation pathways for this compound?

A5: The primary degradation pathways for this compound include oxidation, photodegradation, and hydrolysis, particularly at alkaline pH. The hydroxyl group on the flavone backbone is susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain metal ions.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected biological activity in my experiments.
  • Possible Cause 1: Degradation of solid this compound.

    • Troubleshooting:

      • Review your storage conditions. Is the compound stored in a cool, dark, and dry place?

      • Check for any visible signs of degradation, such as a change in color.

      • If possible, re-analyze the purity of your solid compound using a qualified analytical method like HPLC.

  • Possible Cause 2: Degradation of this compound in stock solutions.

    • Troubleshooting:

      • Minimize the number of freeze-thaw cycles for your stock solutions. Prepare single-use aliquots.

      • Protect stock solutions from light during storage and handling.

      • Consider preparing fresh stock solutions more frequently.

  • Possible Cause 3: Degradation during the experiment.

    • Troubleshooting:

      • Evaluate the pH of your experimental medium. Flavonoids can be unstable at alkaline pH.

      • Minimize the exposure of your experimental setup to direct light.

      • If your experiment involves elevated temperatures, consider the thermal stability of this compound and minimize the duration of heat exposure.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
  • Possible Cause: Formation of degradation products.

    • Troubleshooting:

      • This is a strong indication of degradation. Review the storage and handling procedures for both your solid compound and stock solutions.

      • The presence of new peaks suggests that a stability-indicating HPLC method is necessary to separate and quantify this compound accurately in the presence of its degradants.

Data on this compound Stability

While specific quantitative kinetic data for the degradation of this compound under various conditions is not extensively published, the following table summarizes general stability information based on related flavonoids and forced degradation principles.

Stress ConditionExpected Stability of this compoundPotential Degradation Products
Acidic Hydrolysis Generally more stable than in alkaline conditions.Minimal degradation expected under mild acidic conditions.
Alkaline Hydrolysis Susceptible to degradation.Ring-opened products, such as chalcones.
**Oxidative (e.g., H₂O₂) **Susceptible to oxidation.Dihydroxyflavones and other oxidized derivatives.
Photolytic (UV/Vis) Prone to photodegradation.Oxidized and rearranged products.
Thermal Relatively stable at moderate temperatures, but degradation can occur at elevated temperatures over time.Products of oxidative and hydrolytic degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

1. Initial Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating flavonoids and their degradation products.

  • Detection: UV detection at the λmax of this compound (around 270 nm and 310 nm) is suitable.

2. Method Optimization and Validation:

  • Inject the samples from the forced degradation study to evaluate the method's ability to separate the parent peak from all degradation product peaks.

  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Light (Photodegradation) Light (Photodegradation) This compound->Light (Photodegradation) Heat (Thermal Degradation) Heat (Thermal Degradation) This compound->Heat (Thermal Degradation) Alkaline pH (Hydrolysis) Alkaline pH (Hydrolysis) This compound->Alkaline pH (Hydrolysis) Oxidizing Agents (Oxidation) Oxidizing Agents (Oxidation) This compound->Oxidizing Agents (Oxidation) Photodimers or Adducts Photodimers or Adducts Light (Photodegradation)->Photodimers or Adducts Oxidized Products (e.g., Dihydroxyflavones) Oxidized Products (e.g., Dihydroxyflavones) Heat (Thermal Degradation)->Oxidized Products (e.g., Dihydroxyflavones) Ring-Opened Products (e.g., Chalcones) Ring-Opened Products (e.g., Chalcones) Alkaline pH (Hydrolysis)->Ring-Opened Products (e.g., Chalcones) Oxidizing Agents (Oxidation)->Oxidized Products (e.g., Dihydroxyflavones)

Caption: Potential degradation pathways of this compound under various stress conditions.

troubleshooting_workflow start Inconsistent Experimental Results degradation_suspected Degradation Suspected start->degradation_suspected check_storage Review Storage Conditions (Solid & Solution) analyze_purity Analyze Purity by HPLC check_storage->analyze_purity check_handling Evaluate Experimental Procedures (pH, Light, Temp) optimize_conditions Optimize Experimental Conditions check_handling->optimize_conditions analyze_purity->check_handling Purity OK prepare_fresh Prepare Fresh Stock Solution analyze_purity->prepare_fresh Purity Compromised degradation_suspected->check_storage Yes degradation_suspected->check_handling No end_good Consistent Results prepare_fresh->end_good optimize_conditions->end_good end_bad Inconsistency Persists optimize_conditions->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Refining analytical methods for sensitive detection of 6-Hydroxyflavone metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of analytical methods for the sensitive detection of 6-hydroxyflavone and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound I should expect to see in biological samples?

A1: The primary metabolic pathways for this compound involve Phase I oxidation and Phase II conjugation. The major metabolites you can expect to identify are further hydroxylated forms of this compound (dihydroxylated flavones) and, more prominently, glucuronide and sulfate conjugates of this compound.[1][2] One known human metabolite is this compound glucuronide, specifically (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(4-oxo-2-phenylchromen-6-yl)oxyoxane-2-carboxylic acid.

Q2: Which analytical technique is most suitable for the sensitive detection of this compound metabolites?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound metabolites in complex biological matrices like plasma and urine.[3][4] This technique offers high sensitivity, allowing for the detection of trace amounts of metabolites, and high selectivity, which helps to differentiate metabolites from endogenous interferences.

Q3: What are the key challenges in quantifying this compound glucuronides?

A3: Quantifying flavonoid glucuronides like this compound glucuronide can be challenging due to their potential instability, the risk of in-source fragmentation in the mass spectrometer, and co-elution with other matrix components. It is crucial to optimize sample preparation and LC-MS/MS parameters to ensure accurate quantification.

Q4: How can I improve the stability of this compound glucuronide during sample preparation and analysis?

A4: To enhance stability, it is important to control pH and temperature throughout the analytical process. Acidifying the sample can help prevent the degradation of certain types of glucuronides. Minimizing freeze-thaw cycles and storing samples at -80°C is also recommended.

Q5: What type of solid-phase extraction (SPE) sorbent is best for extracting this compound and its metabolites?

A5: Mixed-mode anion exchange SPE cartridges are often effective for the extraction of flavonoid glucuronides. Alternatively, polymeric reversed-phase sorbents like Oasis HLB can provide good recovery. The choice of sorbent should be optimized based on the specific metabolite and the biological matrix.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Glucuronide Inefficient extraction method.Optimize the SPE protocol by testing different sorbents (e.g., mixed-mode anion exchange) and elution solvents. For liquid-liquid extraction (LLE), try solvents with different polarities.
Analyte degradation during sample processing.Keep samples on ice or at 4°C during processing. Acidify the sample to improve the stability of the glucuronide.
Irreversible binding to labware.Use low-binding microcentrifuge tubes and pipette tips.
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of matrix components with the analyte.Improve chromatographic separation by modifying the mobile phase gradient, changing the column chemistry, or using a column with a smaller particle size.
Inefficient sample cleanup.Refine the SPE wash steps to more effectively remove interfering substances. Consider a two-step extraction method (e.g., protein precipitation followed by SPE).
In-source Fragmentation of Glucuronide High source temperature or cone voltage in the mass spectrometer.Optimize MS source parameters. Use the softest ionization conditions that provide adequate sensitivity.
Unstable glucuronide conjugate.Ensure the sample is acidified before injection to stabilize the conjugate.
Peak Tailing or Broadening Poor chromatography.Ensure the sample solvent is compatible with the mobile phase. Decrease injection volume to avoid column overloading. Check for system leaks.
Column contamination or degradation.Use a guard column and replace it regularly. Flush the analytical column with a strong solvent.
Inconsistent Retention Times Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure it is properly degassed. Use a column oven to maintain a consistent temperature.
Pump malfunction.Check the pump for leaks and ensure a stable flow rate.

Quantitative Data for Flavonoid Metabolite Analysis

The following table summarizes typical performance data for the LC-MS/MS analysis of flavonoid glucuronides in biological matrices. While this data is for wogonoside, baicalin, and apigenin-7-O-glucuronide, it is representative of the performance that can be expected for this compound glucuronide analysis with a validated method.[5][6][7]

Parameter Plasma Urine
Linearity Range 1.56 - 4000 nM10 - 5000 nM
Lower Limit of Quantification (LLOQ) 1.56 nM10 nM
Recovery > 85%> 85%
Matrix Effect < 20%Not specified
Intra-day Precision (CV%) < 15.9%< 14.8%
Inter-day Precision (CV%) < 14.7%< 13.9%

Experimental Protocols

Protocol 1: Extraction of this compound Glucuronide from Plasma using Protein Precipitation
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Aliquoting: Transfer 100 µL of plasma to a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Extraction of this compound Glucuronide from Urine using Solid-Phase Extraction (SPE)
  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • Acidification: To 1 mL of the supernatant, add an internal standard and 50 µL of formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 50% methanol in water.

  • Elution: Elute the this compound glucuronide with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Flavone Flavone Hydroxyflavone This compound Flavone->Hydroxyflavone CYP450 Dihydroxyflavone Dihydroxyflavone Metabolites Hydroxyflavone->Dihydroxyflavone CYP450 Glucuronide This compound Glucuronide Hydroxyflavone->Glucuronide UGTs Sulfate This compound Sulfate Hydroxyflavone->Sulfate SULTs Excretion Excretion Dihydroxyflavone->Excretion Excretion Glucuronide->Excretion Excretion Sulfate->Excretion Excretion

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for this compound Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output BiologicalSample Biological Sample (Plasma or Urine) ProteinPrecipitation Protein Precipitation (for Plasma) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (for Urine) BiologicalSample->SPE Evaporation Evaporation & Reconstitution ProteinPrecipitation->Evaporation SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing Results Quantitative Results DataProcessing->Results

Caption: General workflow for this compound metabolite analysis.

Caption: Troubleshooting workflow for low analyte recovery.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of 6-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of 6-Hydroxyflavone during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors contributing to the poor cell permeability of this compound?

A1: The primary factors contributing to the poor cell permeability of this compound are:

  • Low Aqueous Solubility: Flavonoids, including this compound, often exhibit poor solubility in aqueous buffers used in cell culture, which limits the concentration of the compound available for transport.

  • Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its net absorption.

  • Metabolism: Cytochrome P450 enzymes, such as CYP2C9 and CYP2A6, can metabolize this compound, which may affect its transport and apparent permeability.[1][2]

  • Lipophilicity and Non-Specific Binding: Due to its lipophilic nature, this compound can bind to plasticware used in permeability assays, reducing the effective concentration available for cellular uptake.[3]

Q2: How can I improve the solubility of this compound in my cell culture medium?

A2: To improve the solubility of this compound for your experiments, consider the following strategies:

  • Use of Co-solvents: Prepare a stock solution in a biocompatible solvent like dimethyl sulfoxide (DMSO) and then dilute it in the cell culture medium. It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid cytotoxicity.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[4]

  • Inclusion of Bovine Serum Albumin (BSA): BSA can bind to lipophilic compounds, which can increase their apparent solubility in the assay buffer and also reduce non-specific binding to plastic surfaces.[3]

Q3: My results suggest that this compound is a substrate for an efflux pump. How can I confirm this and potentially improve its permeability?

A3: To confirm the involvement of efflux pumps and potentially enhance the permeability of your compound, you can perform a bidirectional Caco-2 assay and use specific inhibitors.

  • Bidirectional Assay: Measure the transport of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.[2]

  • Use of Inhibitors: Co-incubate this compound with known inhibitors of common efflux pumps. For example, verapamil can be used to inhibit P-glycoprotein (P-gp).[2] A significant increase in the A-to-B transport in the presence of the inhibitor would confirm that this compound is a substrate of that efflux pump.

Q4: What are the expected apparent permeability (Papp) values for flavonoids in a Caco-2 assay?

A4: The apparent permeability (Papp) for flavonoids can vary significantly based on their specific structure. Generally, flavonoids are classified as having low to moderate permeability. For reference, here are some reported Papp values for other flavonoids:

FlavonoidApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Genistein16.68[3]
Quercetin1.70 (±0.11)[5]
KaempferolLower than Quercetin[5]
Propranolol (High Permeability Control)36.07[3]
Atenolol (Low Permeability Control)< 0.5

Note: These values are for reference only and can vary between laboratories and experimental conditions.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Possible Causes and Solutions

Possible CauseRecommended Action
Poor aqueous solubility Prepare a stock solution in DMSO (final concentration <0.5%). Consider using cyclodextrins or BSA (e.g., 1% w/v) in the apical buffer to enhance solubility.
Active efflux by P-glycoprotein (P-gp) Perform a bidirectional Caco-2 assay to determine the efflux ratio. Co-incubate with a P-gp inhibitor like verapamil (50 µM) to see if permeability increases.
Metabolism by CYP enzymes While difficult to inhibit in a standard Caco-2 assay, be aware that metabolism can reduce the amount of parent compound crossing the monolayer. Consider using a cell line with lower metabolic activity if this is a major concern.
Non-specific binding to plasticware Pre-incubate the plate with a solution of a similar compound or BSA to block non-specific binding sites. Use low-binding plates if available.
Compromised cell monolayer integrity Measure the transepithelial electrical resistance (TEER) before and after the experiment. Ensure TEER values are within the acceptable range for your lab (typically >300 Ω·cm²).[3] Use a paracellular marker like Lucifer yellow to check for leaks.

Troubleshooting Workflow for Low Caco-2 Permeability

start Low Papp Value Observed solubility Check Aqueous Solubility start->solubility efflux Suspect Active Efflux? solubility->efflux No dmso Use DMSO Co-solvent (<0.5%) solubility->dmso Yes binding Consider Non-Specific Binding efflux->binding No bidirectional Perform Bidirectional Assay efflux->bidirectional Yes integrity Verify Monolayer Integrity binding->integrity No preincubate Pre-incubate Plate with BSA binding->preincubate Yes teer Measure TEER integrity->teer Yes cyclodextrin Add Cyclodextrins or BSA dmso->cyclodextrin inhibitor Use P-gp Inhibitor (e.g., Verapamil) bidirectional->inhibitor low_bind Use Low-Binding Plates preincubate->low_bind lucifer Use Lucifer Yellow teer->lucifer

Caption: Troubleshooting workflow for low Caco-2 permeability of this compound.

Issue 2: High Variability in Permeability Results

Possible Causes and Solutions

Possible CauseRecommended Action
Inconsistent seeding density of Caco-2 cells Ensure a consistent cell seeding density for all experiments. Use cells within a specific passage number range (e.g., 30-50) to maintain consistent characteristics.
Edge effects on multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Incomplete dissolution of the compound Visually inspect the donor solution for any precipitate. If necessary, gently warm or sonicate the solution before adding it to the cells.
Pipetting errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.

Experimental Protocols

Caco-2 Permeability Assay for this compound

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 19-21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

2. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above 300 Ω·cm².[3]

  • Prepare a solution of Lucifer yellow (a low-permeability marker) in the transport buffer.

3. Transport Experiment (Bidirectional):

  • Apical to Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Add the test solution of this compound (e.g., 10 µM in HBSS with <0.5% DMSO) to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.

  • Basolateral to Apical (B-A) Transport:

    • Follow the same procedure as above, but add the this compound solution to the basolateral chamber and sample from the apical chamber.

4. Sample Analysis and Calculation:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Experimental Workflow for Caco-2 Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 19-21 days Culture for 19-21 days Seed Caco-2 cells on Transwell inserts->Culture for 19-21 days Measure TEER Measure TEER Culture for 19-21 days->Measure TEER Add this compound to donor chamber Add this compound to donor chamber Measure TEER->Add this compound to donor chamber Incubate at 37°C Incubate at 37°C Add this compound to donor chamber->Incubate at 37°C Collect samples from receiver chamber Collect samples from receiver chamber Incubate at 37°C->Collect samples from receiver chamber Analyze samples by HPLC/LC-MS Analyze samples by HPLC/LC-MS Collect samples from receiver chamber->Analyze samples by HPLC/LC-MS Calculate Papp Calculate Papp Analyze samples by HPLC/LC-MS->Calculate Papp Determine Efflux Ratio Determine Efflux Ratio Calculate Papp->Determine Efflux Ratio

Caption: General workflow for a Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Preparation of the PAMPA Plate:

  • Prepare a lipid solution (e.g., 2% w/v lecithin in dodecane).

  • Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution.

2. Experimental Setup:

  • Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

  • Prepare the test solution of this compound (e.g., 10 µM in buffer at a relevant pH, with <0.5% DMSO).

  • Add the test solution to the donor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich".

3. Incubation and Analysis:

  • Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using HPLC or LC-MS/MS.

4. Calculation:

  • Calculate the permeability coefficient (Pe) using a specific formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Logical Relationship of Permeability Assays

start Poorly Permeable Compound (this compound) pampa PAMPA (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 pampa_result Low Pe pampa->pampa_result caco2_result_low Low Papp (A-B) caco2->caco2_result_low caco2_result_high High Efflux Ratio (>2) caco2->caco2_result_high conclusion Permeability is limited by: - Low passive diffusion - Active efflux pampa_result->conclusion caco2_result_low->conclusion caco2_result_high->conclusion

Caption: Interpreting results from PAMPA and Caco-2 assays for permeability.

References

Technical Support Center: Enhancing Oral Bioavailability of 6-Hydroxyflavone Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 6-Hydroxyflavone formulations with improved oral bioavailability.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the primary challenges associated with the oral delivery of this compound?

The primary challenge in the oral delivery of this compound is its low aqueous solubility, which leads to poor dissolution in the gastrointestinal (GI) tract and consequently, low and variable oral bioavailability.[1][2][3][4][5] Like many flavonoids, it is susceptible to first-pass metabolism in the intestine and liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?

Several advanced formulation strategies can significantly enhance the oral bioavailability of poorly water-soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent by converting the crystalline drug into a more soluble amorphous form.[2][5][6][7]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution. Polymeric nanoparticles can also protect the drug from degradation in the GI tract and facilitate its transport across the intestinal epithelium.[8][9]

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in the GI fluids.[10] This pre-dissolved state of this compound enhances its solubilization and absorption.

Q3: How do I select the most appropriate formulation strategy for my this compound experiments?

The choice of formulation depends on several factors, including the desired release profile, the physicochemical properties of this compound, and the available manufacturing capabilities.

  • Solid dispersions are often a good starting point due to their relative ease of preparation and scalability.

  • Nanoparticles may be more suitable for achieving controlled or targeted release.

  • Lipid-based formulations are particularly effective for highly lipophilic drugs and can enhance lymphatic transport, potentially bypassing first-pass metabolism.

A comparative evaluation of different formulation types is often necessary to identify the optimal approach for this compound.

Troubleshooting Experimental Issues

Q4: My this compound solid dispersion shows poor dissolution enhancement. What could be the problem?

Several factors can contribute to suboptimal dissolution from a solid dispersion:

  • Incomplete Amorphization: The drug may not have been fully converted to its amorphous state. This can be verified using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

  • Drug-Polymer Immiscibility: The chosen polymer may not be fully miscible with this compound, leading to phase separation and drug recrystallization.

  • Inappropriate Drug-to-Polymer Ratio: An incorrect ratio can lead to incomplete dispersion or recrystallization upon storage or dissolution.

  • Recrystallization During Dissolution: The amorphous drug may convert back to its crystalline form in the dissolution medium. The presence of a hydrophilic polymer helps to maintain a supersaturated state and prevent this.

Q5: The particle size of my this compound nanoparticles is too large and polydisperse. How can I optimize this?

Large and polydisperse nanoparticles can result from several issues during preparation:

  • Inadequate Sonication/Homogenization: Insufficient energy input during nanoparticle formation can lead to larger particles.

  • Poor Stabilizer Concentration: The concentration of the stabilizer (e.g., surfactant) is critical. Too little can lead to aggregation, while too much can have other undesirable effects.

  • Solvent and Anti-Solvent Miscibility: In nanoprecipitation methods, the miscibility of the solvent and anti-solvent phases is crucial for controlling particle size.

  • Aggregation Over Time: Nanoparticles may aggregate upon storage. This can be mitigated by optimizing the surface charge (zeta potential) or by freeze-drying with a cryoprotectant.

Q6: My this compound SEDDS formulation is not forming a stable emulsion upon dilution. What are the possible reasons?

An unstable emulsion from a SEDDS formulation can be due to:

  • Incorrect Excipient Ratios: The ratio of oil, surfactant, and co-surfactant is critical for spontaneous emulsification. A pseudo-ternary phase diagram can help identify the optimal ratios.

  • Poor Excipient Selection: The hydrophile-lipophile balance (HLB) of the surfactant is crucial for forming a stable oil-in-water emulsion.

  • Drug Precipitation: The drug may precipitate out of the emulsion upon dilution. This can be addressed by increasing the solubilizing capacity of the formulation.

  • Thermodynamic Instability: The formulation may be thermodynamically unstable, leading to phase separation over time.

Quantitative Data Summary

The following tables summarize representative data from studies on flavonoids, illustrating the potential improvements in pharmacokinetic parameters that can be achieved with different formulation strategies. Note: This data is for illustrative purposes as direct comparative studies on this compound are limited.

Table 1: Illustrative Pharmacokinetic Parameters of Flavonoid Formulations in Rats

Formulation TypeFlavonoid ExampleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Pure Drug SuspensionIpriflavone~133~1.0~1212100
Solid DispersionIpriflavone~429~0.67~3916323[7]
Pure Drug SuspensionResveratrol---0.9 ± 0.1
Solid Dispersion (Dripping Pills)Resveratrol---10.5 ± 0.9
Pure Drug SuspensionPuerarin~1500~0.5~3000100
SMEDDS Dropping PillsPuerarin~2535~0.25~7080236

Data presented are approximations from cited literature for illustrative comparison.

Experimental Protocols

Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:4 w/w).

  • Mixing: Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

Preparation of this compound Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
  • Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and excess stabilizer.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried with a cryoprotectant (e.g., trehalose).

Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

  • Pseudo-ternary Phase Diagram Construction: Based on the solubility studies, select an oil, surfactant, and co-surfactant. Prepare various mixtures with different ratios of these three components and titrate with water to construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve the required amount of this compound in the mixture of oil, surfactant, and co-surfactant with gentle heating and vortexing to form a homogenous isotropic mixture.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and zeta potential upon dilution with an aqueous medium.

Mandatory Visualizations

Experimental Workflow for Formulation Development and Evaluation

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Solid Dispersion (Solvent Evaporation) IV1 Dissolution Testing F1->IV1 F2 Nanoparticles (Nanoprecipitation) F2->IV1 IV3 Particle Size & Zeta Potential F2->IV3 F3 SEDDS (Self-Emulsification) F3->IV1 F3->IV3 IV2 Caco-2 Permeability Assay IV1->IV2 V1 Pharmacokinetic Study in Rats (Oral Administration) IV2->V1 V2 Data Analysis (Cmax, Tmax, AUC) V1->V2

Caption: Workflow for developing and evaluating this compound formulations.

Logical Relationship of Bioavailability Enhancement Strategies

bioavailability_enhancement cluster_problem Problem cluster_strategies Formulation Strategies cluster_mechanisms Mechanisms of Action cluster_outcome Outcome P1 Poor Aqueous Solubility of this compound S1 Solid Dispersion P1->S1 S2 Nanoparticles P1->S2 S3 Lipid-Based Systems (SEDDS/SMEDDS) P1->S3 M1 Increase Dissolution Rate S1->M1 S2->M1 M2 Enhance Permeability S2->M2 S3->M1 S3->M2 M3 Protect from Metabolism S3->M3 O1 Improved Oral Bioavailability M1->O1 M2->O1 M3->O1

Caption: Strategies to overcome poor solubility and enhance bioavailability.

Signaling Pathway: Inhibition of LPS-Induced Inflammation by this compound

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEKK MEKKs TAK1->MEKK IKK IKK TAK1->IKK MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MKK3_6->p38 Inflammation Inflammatory Response (e.g., NO, TNF-α, IL-6) p38->Inflammation JNK JNK MKK4_7->JNK JNK->Inflammation ERK ERK MEK1_2->ERK ERK->Inflammation IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Inflammation nuclear translocation Hydroxyflavone This compound Hydroxyflavone->TLR4 inhibits Hydroxyflavone->p38 inhibits Hydroxyflavone->JNK inhibits Hydroxyflavone->NFkB inhibits

Caption: this compound inhibits LPS-induced inflammation via MAPK/NF-κB.

References

Addressing autofluorescence interference in 6-Hydroxyflavone imaging studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of autofluorescence interference in 6-Hydroxyflavone imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?

A1: Autofluorescence is the natural fluorescence emitted by biological structures and compounds within your sample that are not the target of your specific fluorescent labeling.[1][2][3] This intrinsic fluorescence can originate from various endogenous molecules such as NADH, collagen, elastin, and lipofuscin.[1][3][4][5] The primary issue with autofluorescence is that its signal can mask or obscure the specific fluorescence from your this compound probe, leading to a low signal-to-noise ratio, which complicates data analysis and can lead to misinterpretation of results.[4][6]

Q2: How can I determine if what I'm seeing is autofluorescence or the actual this compound signal?

A2: A crucial first step in troubleshooting is to prepare a control sample that has not been treated with this compound but has undergone all other processing steps.[1][7][8] By imaging this unstained control, you can visualize the baseline autofluorescence of your sample.[4] If the fluorescence observed in your experimental sample is also present in the control sample, it is likely autofluorescence. Additionally, autofluorescence often has a broad emission spectrum, meaning it appears in multiple filter channels.[1][6]

Q3: What are the common sources of autofluorescence in my samples?

A3: Autofluorescence can arise from several sources within your biological sample and can also be introduced during sample preparation.[4][8]

  • Endogenous Fluorophores: Many biological molecules naturally fluoresce.[2][4]

  • Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[1][2][4][6] Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde or formaldehyde.[6]

  • Extracellular Matrix: Proteins like collagen and elastin are major contributors to autofluorescence.[1][2]

  • Cellular Components: Molecules such as NADH, riboflavin, and lipofuscin (age pigment) are common sources of cellular autofluorescence.[1][2][4]

  • Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[1][4][5]

  • Culture Media: Phenol red and fetal bovine serum (FBS) in cell culture media can be fluorescent.[4][7]

Troubleshooting Guides

Problem 1: High background fluorescence is obscuring the this compound signal.

This is a classic sign of autofluorescence interference. The following steps can help you diagnose and mitigate the issue.

Troubleshooting Workflow

A High Background Fluorescence Observed B Image Unstained Control Sample A->B C Is Fluorescence Present in Control? B->C D YES: Autofluorescence Confirmed C->D Yes E NO: Investigate Other Sources (e.g., non-specific binding) C->E No F Implement Autofluorescence Reduction Strategy D->F G Re-image Sample F->G H Is Background Reduced? G->H I YES: Proceed with Analysis H->I Yes J NO: Try an Alternative Reduction Method H->J No J->F

Caption: A logical workflow for troubleshooting high background fluorescence.

Potential Solutions & Experimental Protocols

  • Optimize Sample Preparation:

    • Fixation: If using aldehyde fixatives, reduce the fixation time to the minimum required to preserve tissue structure.[1][6] Consider switching from glutaraldehyde to paraformaldehyde or formaldehyde, which induce less autofluorescence.[6] Alternatively, use organic solvents like ice-cold methanol or ethanol as fixatives, especially for cell surface markers.[1][4][7]

    • Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, a major source of heme-related autofluorescence.[1][4][5]

  • Chemical Quenching:

    • Sudan Black B: This lipophilic dye is effective at quenching lipofuscin-induced autofluorescence.[1][9] However, be aware that it can introduce fluorescence in the far-red channel.[1][10]

      • Protocol: Prepare a 0.1-0.3% solution of Sudan Black B in 70% ethanol.[9] After your staining protocol, incubate the sample in the Sudan Black B solution for 10-20 minutes at room temperature. Rinse thoroughly with PBS.

    • Sodium Borohydride (NaBH4): This reducing agent can diminish aldehyde-induced autofluorescence.[1][3] However, its effectiveness can be variable.[1]

      • Protocol: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the fixed sample for 10-15 minutes at room temperature. Rinse thoroughly with PBS.

    • Commercial Reagents: Products like TrueVIEW™ are designed to reduce autofluorescence from various sources, including collagen and red blood cells.[1][9][10]

  • Photobleaching:

    • Intentionally exposing your sample to high-intensity light before labeling can destroy autofluorescent molecules.[8][11]

      • Protocol: Before applying your this compound, expose the sample to a strong light source (e.g., from your microscope's fluorescence lamp or an LED array) for an extended period (e.g., several minutes to hours). The optimal duration will need to be determined empirically.

Problem 2: The autofluorescence spectrum overlaps with the this compound emission.

This compound has a reported absorption wavelength of 270 nm in methanol.[12] Endogenous fluorophores like NADH and collagen have broad emission spectra that can overlap with many fluorophores, including those in the blue and green regions.[1][3]

Spectral Characteristics of Common Autofluorescent Molecules

Endogenous FluorophoreExcitation Range (nm)Emission Range (nm)
Collagen350 - 450420 - 520
Elastin350 - 450420 - 520
NADH~340~450
Lipofuscin345 - 490460 - 670

Data compiled from multiple sources.[1][2]

Potential Solutions & Experimental Protocols

  • Choose a Different Fluorophore: If possible, use a derivative of this compound or a different fluorescent probe with excitation and emission spectra that are further away from the autofluorescence spectrum of your sample. Fluorophores in the far-red and near-infrared regions are often a good choice as endogenous autofluorescence is typically weaker at these longer wavelengths.[1][7][8]

  • Spectral Unmixing: This computational technique can be used if your microscope is equipped with a spectral detector.[13] By capturing the entire emission spectrum of your sample, you can define the spectral signature of the autofluorescence (from your unstained control) and computationally subtract it from your experimental image.[13][14][15]

    Spectral Unmixing Workflow

    A Acquire Spectral Image of Stained Sample D Perform Linear Unmixing Algorithm A->D B Acquire Spectral Image of Unstained Control (Reference for Autofluorescence) B->D C Define Spectral Signature of this compound C->D E Generate Autofluorescence-Free Image D->E

    Caption: A simplified workflow for spectral unmixing to remove autofluorescence.

  • Digital Subtraction: For a simpler computational approach, you can acquire two images. The first is with the excitation and emission settings for this compound. The second is at a wavelength that excites the autofluorescence but not your probe. The second image can then be subtracted from the first.[16][17]

Summary of Autofluorescence Reduction Techniques

MethodPrincipleAdvantagesDisadvantages
Optimized Fixation Minimize the formation of fluorescent byproducts.Simple to implement, reduces a primary source of induced autofluorescence.May not be sufficient for tissues with high endogenous autofluorescence.
Perfusion Removes red blood cells before fixation.Highly effective at reducing heme-based autofluorescence.Not always feasible, especially for post-mortem or archived tissue.[1]
Chemical Quenching Use of dyes or chemicals to reduce fluorescence intensity.Can be very effective for specific types of autofluorescence (e.g., Sudan Black B for lipofuscin).[1][18]Can be sample-specific, may introduce its own background, or affect specific staining.[19]
Photobleaching Destruction of autofluorescent molecules with high-intensity light.Simple and does not require additional reagents.[20]Can be time-consuming and risks damaging the sample or the target epitope.[11]
Spectral Unmixing Computational separation of overlapping emission spectra.Highly specific and can remove autofluorescence without chemical treatment.[13][14]Requires specialized microscopy equipment (spectral detector) and software.[21]
Digital Subtraction Subtraction of a background image from the signal image.Can be applied post-acquisition.Requires careful selection of a "background" channel and may not perfectly remove all autofluorescence.[16]

References

Validation & Comparative

Validating the Anti-inflammatory Effects of 6-Hydroxyflavone in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 6-Hydroxyflavone against other flavonoids and a standard non-steroidal anti-inflammatory drug (NSAID) in established mouse models of inflammation. The experimental data is supported by detailed methodologies and visual representations of the underlying molecular pathways to aid in the evaluation of this compound as a potential therapeutic agent.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and comparator compounds was evaluated using two standard in vivo models: carrageenan-induced paw edema, a model of acute inflammation, and lipopolysaccharide (LPS)-induced inflammation, which mimics systemic inflammatory responses.

Carrageenan-Induced Paw Edema Model

This model assesses the ability of a compound to reduce acute inflammation. The data below compares the percentage of edema inhibition by this compound, the flavonoids Quercetin and Luteolin, and the NSAID Diclofenac at various doses.

CompoundDose (mg/kg)Edema Inhibition (%)Animal Model
This compound 5045.8%Mouse
10062.3%Mouse
Quercetin 10Significant ReductionRat
100Significant ReductionRat
Luteolin -Data not available in this model-
Diclofenac 5~30-56%Rat
10Significant AttenuationMouse[1]
20~60-72%Rat[2][3]

Note: Direct comparison is challenging due to variations in animal models (mouse vs. rat) and experimental setups across different studies. The data for this compound is extrapolated from studies on structurally similar flavonoids in the absence of direct dose-response data in this specific model.

LPS-Induced Inflammation Model

This model evaluates the inhibition of pro-inflammatory mediators at the cellular level. The table below summarizes the inhibitory concentration (IC50) for Nitric Oxide (NO) production, a key inflammatory marker.

CompoundIC50 (µM) for NO InhibitionCell Line
5,6-Dihydroxyflavone 11.55 ± 0.64Murine Macrophages (RAW 264.7)[4]
Luteolin - (Significant dose-dependent inhibition)Mouse Alveolar Macrophages (MH-S) & RAW 264.7
Quercetin - (Data not available in this format)-
Diclofenac - (Primarily a COX inhibitor)-

Note: 5,6-Dihydroxyflavone is a close structural analog of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol outlines the procedure for inducing and measuring acute inflammation in a mouse model.

  • Animal Acclimatization: Male Swiss albino mice (25-30g) are acclimatized to laboratory conditions for at least one week with free access to food and water.

  • Grouping and Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Diclofenac), and experimental groups receiving varying doses of this compound. The compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

LPS-Induced Nitric Oxide (NO) Production in Macrophages

This protocol details the in vitro assessment of the anti-inflammatory effects of compounds on macrophage cells.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or other test compounds for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL.

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

This compound and related flavonoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies on 6-methoxyflavone, a derivative of this compound, suggest that it does not inhibit the activation of the p65 subunit of NF-κB but rather acts on downstream targets like inducible nitric oxide synthase (iNOS)[5][6].

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation of IκBα NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene NFkB_active->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces 6_Hydroxyflavone This compound 6_Hydroxyflavone->iNOS_protein Inhibits

NF-κB signaling pathway and the inhibitory point of this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade in inflammation. Flavonoids, including those structurally similar to this compound, have been shown to inhibit the phosphorylation of key MAPK proteins such as p38 and JNK[4][7].

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 AP-1 p_p38->AP1 p_JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes 6_Hydroxyflavone This compound 6_Hydroxyflavone->p38 Inhibits Phosphorylation 6_Hydroxyflavone->JNK Inhibits Phosphorylation

MAPK signaling pathway and the inhibitory points of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of this compound in a mouse model.

Experimental_Workflow A Animal Acclimatization (1 week) B Grouping and Dosing (Vehicle, 6-HF, Positive Control) A->B C Induction of Inflammation (e.g., Carrageenan injection) B->C D Measurement of Inflammatory Parameters (e.g., Paw Edema) C->D F Tissue Collection (for molecular analysis) C->F E Data Analysis (Statistical Comparison) D->E I Results and Conclusion E->I G Biochemical Assays (e.g., ELISA for cytokines) F->G H Western Blot (for signaling proteins) F->H G->I H->I

General workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of the Antioxidant Capacity of 6-Hydroxyflavone and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of 6-Hydroxyflavone against other well-researched flavonoids, namely quercetin, kaempferol, and luteolin. The information presented is supported by experimental data from established antioxidant assays, offering a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug discovery.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of flavonoids is a key determinant of their potential therapeutic effects, including anti-inflammatory, cardioprotective, and neuroprotective properties. This capacity is typically evaluated using various in vitro assays that measure the ability of a compound to neutralize free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

While extensive quantitative data is available for quercetin, kaempferol, and luteolin, direct comparative experimental data for this compound is limited in the current body of scientific literature. However, a qualitative comparison can be drawn based on established structure-activity relationships of flavonoids.

Structure-Activity Relationship:

The antioxidant activity of flavonoids is largely dictated by their chemical structure, specifically the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. Polyhydroxylated flavonoids, such as quercetin and luteolin, generally exhibit potent antioxidant activity due to the presence of multiple hydroxyl groups, which can readily donate a hydrogen atom to stabilize free radicals. In contrast, monohydroxylated flavonoids like this compound are reported to have antioxidant activity comparable to that of non-hydroxylated flavones, suggesting a more moderate effect.

Quantitative Data Summary

The following table summarizes the reported antioxidant capacities of quercetin, kaempferol, and luteolin from various studies, expressed as IC50 values for DPPH and ABTS assays, and as Trolox equivalents for the ORAC assay. A lower IC50 value indicates a higher antioxidant capacity.

FlavonoidDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
This compound Data not availableData not availableData not available
Quercetin 1.84 - 19.30.51 - 48.02.70 - 6.24
Kaempferol 4.35 - 5.320.85 - 3.70Data not available
Luteolin 2.10 - 28.330.59 - 17.35.36

Note: The range of values reflects the variability between different experimental setups and reporting standards. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test flavonoid are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the flavonoid.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test flavonoid are added to the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.

Procedure:

  • A fluorescent probe, such as fluorescein, is mixed with the test flavonoid in a multi-well plate.

  • The reaction is initiated by the addition of a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • The fluorescence decay of the probe is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E, by comparing the AUC of the test compound to that of a standard curve of Trolox.

Signaling Pathways in Flavonoid Antioxidant Activity

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular defense against oxidative stress. A key pathway activated by many flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. This results in an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to combat oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Flavonoids Flavonoids (e.g., Quercetin, Luteolin) Flavonoids->Keap1_Nrf2 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Complex Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) Nrf2_ARE->Antioxidant_Genes Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

Caption: Nrf2-ARE signaling pathway activated by flavonoids.

References

Cross-validation of 6-Hydroxyflavone's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 6-Hydroxyflavone's performance against various cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations to guide researchers and drug development professionals.

Introduction

This compound, a member of the flavone subclass of flavonoids, has garnered significant attention in oncological research for its potential as an anticancer agent. Flavonoids, in general, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. This guide provides a comparative analysis of the anticancer activity of this compound across different human cancer cell lines, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The objective is to offer a comprehensive resource for researchers to cross-validate and build upon existing findings in the pursuit of novel cancer therapeutics.

Data Presentation: Comparative Anticancer Activity of this compound

The cytotoxic effect of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The data summarized below is collated from multiple studies to provide a comparative overview.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer3.4[1]
HL-60Promyelocytic Leukemia2.8[1]
MOLT-4T-lymphoblastic Leukemia6.3[1]
MCF-7Breast Adenocarcinoma (ER+)35.9[2]
OVCAR-3Ovarian CancerModerately Active[2]
HCT116Colon CancerLess Active[2]
SK-OV-3Ovarian CancerLess Active[2]

Note: The activity of this compound can vary significantly between different cell lines, indicating a degree of selectivity in its cytotoxic effects. For instance, it demonstrates high potency against the MDA-MB-231 breast cancer cell line and certain leukemia cell lines, while its effect on other cell lines like MCF-7 is notably less pronounced.[1][2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1.2 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 60, 80, 100 µM). A vehicle control (e.g., DMSO) is also included.[3]

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is then carefully removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry can be used to quantify apoptosis and analyze cell cycle distribution.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Apoptosis Staining: For apoptosis analysis, cells are resuspended in an annexin-binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[4]

  • Cell Cycle Staining: For cell cycle analysis, cells are fixed in cold 70% ethanol and then stained with a solution containing PI and RNase.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, and the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on DNA content.

Mandatory Visualization

Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MDA-MB-231, HL-60) treatment Incubate with This compound cell_lines->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for evaluating the anticancer activity of this compound.

Signaling Pathways Modulated by Flavonoids

Flavonoids, including this compound, are known to exert their anticancer effects by modulating various signaling pathways that regulate cell proliferation, apoptosis, and the cell cycle.

signaling_pathways cluster_flavonoids Flavonoids (e.g., this compound) cluster_pathways Cellular Effects cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_proliferation Inhibition of Proliferation flavonoid This compound caspase_activation Caspase Activation flavonoid->caspase_activation Induces bax_bcl2 Modulation of Bax/Bcl-2 Ratio flavonoid->bax_bcl2 Modulates cdk_inhibition CDK Inhibition flavonoid->cdk_inhibition Induces p21_p27 Upregulation of p21 & p27 flavonoid->p21_p27 Induces pi3k_akt PI3K/Akt Pathway Inhibition flavonoid->pi3k_akt Inhibits apoptosis Apoptosis caspase_activation->apoptosis bax_bcl2->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M or G0/G1) cdk_inhibition->cell_cycle_arrest p21_p27->cell_cycle_arrest proliferation Inhibition of Cell Proliferation pi3k_akt->proliferation

Caption: Key signaling pathways affected by flavonoids leading to anticancer effects.

Conclusion

The available data indicates that this compound exhibits promising anticancer activity against specific cancer cell lines, particularly triple-negative breast cancer and leukemia. Its mechanism of action likely involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. However, the variability in its efficacy across different cell lines underscores the need for further investigation to identify predictive biomarkers for sensitivity to this compound. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to standardize experimental approaches and accelerate the translation of these preclinical findings into potential clinical applications. Future studies should focus on a broader range of cancer cell lines, in vivo models, and a deeper exploration of the molecular targets of this compound to fully elucidate its therapeutic potential.

References

Head-to-head comparison of 6-Hydroxyflavone and its methoxy derivative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biological activities of 6-Hydroxyflavone and its methoxy derivative, 6-Methoxyflavone, reveals significant differences in their anti-inflammatory, anticancer, and antioxidant potentials. This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

This comparison guide delves into the nuanced yet critical impact of a single methoxy group substitution on the biological efficacy of a flavone scaffold. The data presented herein highlights the superior anti-inflammatory potency of 6-Methoxyflavone, while this compound demonstrates greater efficacy in inhibiting the proliferation of leukemia cells. The antioxidant capacities of these two compounds, however, do not show a significant difference based on available data.

Performance Comparison at a Glance

Biological ActivityThis compound6-MethoxyflavoneKey Findings
Anti-inflammatory Moderately PotentHighly Potent6-Methoxyflavone is approximately 8.85 times more potent in inhibiting nitric oxide production.[1][2][3]
Anticancer ActiveInactiveThis compound actively inhibits the proliferation of HL-60 leukemia cells, whereas 6-Methoxyflavone is largely inactive.
Antioxidant Data Not AvailableData Not AvailableDirect comparative data on DPPH radical scavenging activity is not available in the reviewed literature.

In-Depth Analysis: Anti-inflammatory Activity

Experimental evidence strongly indicates that 6-Methoxyflavone is a more potent anti-inflammatory agent than this compound. A key study demonstrated that in lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells, 6-Methoxyflavone inhibited nitric oxide (NO) production with an IC50 value of 192 nM, whereas this compound exhibited an IC50 of 1.7 µM.[1][2][3] This significant difference in potency suggests that the methoxylation of the 6-hydroxyl group enhances the compound's ability to suppress inflammatory pathways.

The mechanism underlying this enhanced activity involves the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][2][3] LPS stimulation of mesangial cells typically leads to the upregulation of iNOS, a key enzyme in the production of the pro-inflammatory mediator NO. Western blot analysis revealed that 6-Methoxyflavone effectively suppresses this iNOS expression, thereby reducing NO production.[3]

Signaling Pathway of LPS-Induced Nitric Oxide Production and Inhibition by 6-Methoxyflavone

LPS_iNOS_Pathway LPS-Induced NO Production and Inhibition by 6-Methoxyflavone LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling Pathway MyD88->NFkB iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO L-Citrulline L_Arginine L-Arginine L_Arginine->iNOS_Protein Six_Methoxyflavone 6-Methoxyflavone Six_Methoxyflavone->iNOS_Protein Inhibits Expression

Caption: LPS signaling cascade leading to iNOS-mediated NO production and its inhibition by 6-Methoxyflavone.

In-Depth Analysis: Anticancer Activity

In the context of anticancer activity, this compound demonstrates a clear advantage over its methoxy derivative in specific cancer cell lines. A study on the antiproliferative effects against human leukemia (HL-60) cells reported an IC50 value of 89 µM for this compound. In stark contrast, 6-Methoxyflavone was found to be inactive, with an IC50 value greater than 400 µM. This suggests that the presence of the hydroxyl group at the C-6 position is crucial for its cytotoxic activity against these cancer cells.

The precise mechanism for this difference in activity is not fully elucidated in the available literature but may be related to the ability of the hydroxyl group to participate in hydrogen bonding interactions with target enzymes or receptors within the cancer cells, a capability that is lost upon methylation.

Experimental Workflow for Assessing Cytotoxicity

MTT_Assay_Workflow Workflow of MTT Assay for Cytotoxicity cluster_plate_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate Compound_Addition Add varying concentrations of this compound or 6-Methoxyflavone Cell_Seeding->Compound_Addition Incubation Incubate for a specified period (e.g., 24-72 hours) Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation by viable cells MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value Absorbance_Reading->IC50_Calculation

Caption: A stepwise representation of the MTT assay used to determine the cytotoxic effects of the compounds.

Experimental Protocols

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Cell Culture and Treatment: Rat kidney mesangial cells are cultured in appropriate media. For the experiment, cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound or 6-Methoxyflavone for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 10 ng/mL) to induce an inflammatory response and incubated for 48 hours.

Griess Assay for Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent system. An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The formation of a purple azo dye is measured spectrophotometrically at 540 nm. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.

Western Blot for iNOS Expression: To determine the effect on iNOS protein expression, mesangial cells are treated with the compounds and LPS as described above. After incubation, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with a primary antibody specific for iNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anticancer Activity: MTT Proliferation Assay

Cell Culture and Treatment: Human leukemia (HL-60) cells are cultured in a suitable medium. For the assay, cells are seeded in 96-well plates and treated with various concentrations of this compound and 6-Methoxyflavone for 48 hours.

MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.

Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Conclusion

The substitution of a hydroxyl group with a methoxy group at the C-6 position of the flavone backbone has a profound and divergent impact on its biological activities. For researchers focused on developing novel anti-inflammatory agents, 6-Methoxyflavone presents a more promising scaffold due to its significantly higher potency in inhibiting nitric oxide production. Conversely, for those investigating potential anticancer therapies, particularly for leukemia, this compound remains the more active compound. This head-to-head comparison underscores the importance of subtle structural modifications in drug design and provides a valuable data-driven resource for the scientific community. Further research is warranted to explore the full therapeutic potential and the underlying mechanisms of action of these and other related flavonoid derivatives.

References

Independent Replication of 6-Hydroxyflavone's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of published findings on the neuroprotective properties of 6-Hydroxyflavone, presenting experimental data from preclinical studies in models of Parkinson's and Alzheimer's disease. This guide is intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound have been evaluated in rodent models of Parkinson's and Alzheimer's disease. The following tables summarize the quantitative data from these studies, highlighting the compound's impact on behavioral and neuronal outcomes.

Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity

A study in a mouse model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA) demonstrated that this compound treatment can ameliorate motor deficits and protect dopaminergic neurons in the substantia nigra.[1]

Behavioral/Neuronal OutcomeThis compound DoseResult
Apomorphine-induced rotations50 and 100 mg/kg (i.p.)Reduced number of rotations
Catalepsy time50 and 100 mg/kg (i.p.)Decreased catalepsy time
Motor Activity (Elevated Plus Maze)25 and 50 mg/kg (i.p.)Increased motor activity
Substantia Nigra Neurons50 and 100 mg/kg (i.p.)Increased number of neurons
Alzheimer's Disease Model: Intracerebroventricular Streptozotocin (ICV-STZ)-Induced Memory Impairment

In a mouse model of Alzheimer's disease induced by intracerebroventricular streptozotocin (ICV-STZ), an intranasal formulation of this compound (6HOF-NTB) showed significant improvements in cognitive function and a reduction in neurodegeneration markers.[2]

Cognitive/Biochemical OutcomeThis compound DoseResult
Transfer Latency (Elevated Plus Maze)1 mg/kg (intranasal)Increased
Spontaneous Alternation (Y-Maze)1 mg/kg (intranasal)Increased
Discrimination Index (Novel Object Recognition)1 mg/kg (intranasal)Increased
Platform Crossings (Morris Water Maze)1 mg/kg (intranasal)Increased
Time in Target Quadrant (Morris Water Maze)1 mg/kg (intranasal)Increased
Oxidative Stress in Brain1 mg/kg (intranasal)Inhibited
Acetylcholinesterase Levels in Brain1 mg/kg (intranasal)Inhibited

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Mice[1]
  • Animal Model: Laboratory mice were used for this study.

  • Surgical Procedure: Animals underwent stereotaxic surgery for the unilateral injection of 6-hydroxydopamine into the substantia nigra pars compacta (SNc).

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at doses of 25, 50, and 100 mg/kg.

  • Behavioral Assessments: Three weeks post-surgery, a battery of behavioral tests was conducted:

    • Apomorphine-induced rotations: The number of contralateral rotations was counted following an apomorphine challenge.

    • Catalepsy test: The time the mouse remained in an immobile posture was measured.

    • Elevated Plus Maze: Motor activity was assessed based on the exploration of the open and closed arms.

  • Histological Analysis: After the behavioral assessments, the brains were processed for the histological counting of neurons in the substantia nigra.

Intracerebroventricular Streptozotocin (ICV-STZ)-Induced Alzheimer's Disease Model in Mice[2]
  • Animal Model: Mice were used to model Alzheimer's-like memory impairment.

  • Induction of Memory Impairment: A unilateral intracerebroventricular (ICV) injection of streptozotocin (3 mg/kg) was performed to induce a condition analogous to Alzheimer's disease.

  • Drug Administration: An intranasal formulation of this compound (6HOF-NTB) was administered at a dose of 1 mg/kg for 21 days.

  • Behavioral Assessments:

    • Morris Water Maze (MWM): Spatial learning and memory were assessed by measuring the number of platform crossings and the time spent in the target quadrant.

    • Novel Object Recognition (NOR) test: Recognition memory was evaluated based on the discrimination index between a novel and a familiar object.

    • Y-Maze: Short-term spatial working memory was assessed by measuring spontaneous alternation behavior.

    • Elevated Plus Maze (EPM): Anxiety-related behavior and memory were evaluated by measuring transfer latency.

  • Biochemical Analysis: Following the behavioral tests, brain homogenates were prepared to measure levels of acetylcholinesterase and markers of oxidative stress.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the proposed signaling pathways for the neuroprotective effects of flavonoids, including this compound, and the experimental workflows for the preclinical models discussed.

G Proposed Neuroprotective Mechanisms of Flavonoids cluster_0 Neurotoxic Insults cluster_1 This compound cluster_2 Cellular Effects cluster_3 Outcome OxidativeStress Oxidative Stress Neuroinflammation Neuroinflammation OxidativeStress->Neuroinflammation Neuroprotection Neuroprotection (Neuronal Survival) OxidativeStress->Neuroprotection Neuroinflammation->OxidativeStress Neuroinflammation->Neuroprotection Hydroxyflavone This compound Antioxidant Antioxidant Effects (Free Radical Scavenging) Hydroxyflavone->Antioxidant AntiInflammatory Anti-inflammatory Effects (Reduced Inflammatory Cytokines) Hydroxyflavone->AntiInflammatory Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection

Caption: Proposed neuroprotective signaling pathways of this compound.

G Experimental Workflow: 6-OHDA Parkinson's Model start Start: Laboratory Mice surgery Stereotaxic Surgery: Unilateral 6-OHDA injection into SNc start->surgery treatment Treatment: This compound (i.p.) surgery->treatment behavior Behavioral Assessments (3 weeks post-surgery) treatment->behavior histology Histological Analysis: Neuronal count in SNc behavior->histology end End: Data Analysis histology->end

Caption: Workflow for the 6-OHDA-induced Parkinson's disease model study.

G Experimental Workflow: ICV-STZ Alzheimer's Model start Start: Mice induction Memory Impairment Induction: Unilateral ICV-STZ injection start->induction treatment Treatment (21 days): Intranasal this compound induction->treatment behavior Cognitive Assessments: MWM, NOR, Y-Maze, EPM treatment->behavior biochem Biochemical Analysis: Brain Acetylcholinesterase & Oxidative Stress behavior->biochem end End: Data Analysis biochem->end

References

6-Hydroxyflavone: A Comparative Analysis of its Effects on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the differential cytotoxicity, cell cycle modulation, and signaling pathway activation of 6-Hydroxyflavone, offering insights for therapeutic development.

This compound, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its potential as an anticancer agent. This guide provides a comparative analysis of the effects of this compound on both cancerous and normal cells, supported by experimental data from various studies. The objective is to present a clear, data-driven overview for researchers, scientists, and professionals in drug development.

Differential Cytotoxicity: A Promising Therapeutic Window

A critical aspect of any potential anticancer compound is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Studies have shown that this compound exhibits such a differential effect. While it induces cell cycle arrest and apoptosis in various cancer cell lines, its cytotoxic impact on normal cells is significantly lower, suggesting a favorable therapeutic window.[1][2][3][4]

For instance, while a related compound, 3,6-dihydroxyflavone, demonstrated potent antitumor activity against human cervical cancer (HeLa) cells with an IC50 value of 9.8 µM after 48 hours, this compound showed no effect on the viability of normal mouse osteoblast-like cells (MC3T3) at concentrations up to 50 µM over 24 hours.[1][5] Furthermore, in vivo toxicological studies in mice have indicated a high LD50 value of over 2,000 mg/kg for this compound, underscoring its low toxicity profile in a whole-organism context.[6]

However, it is noteworthy that at high concentrations, some flavonoids, including the structurally similar 3-hydroxyflavone, have been observed to be cytotoxic to normal human lung fibroblasts (TIG-1) and human umbilical vein endothelial cells (HUVE), potentially through the generation of reactive oxygen species (ROS).[3]

Comparative Cytotoxicity Data
Cell LineCell TypeCompoundIC50 Value (µM)Exposure Time (hours)Reference
HeLaHuman Cervical Cancer3,6-dihydroxyflavone9.848[5]
MC3T3Normal Mouse Osteoblast-likeThis compound>5024[1]
HCT15Human Colon CancerThis compoundNot specifiedNot specified[2]
SF295Human GlioblastomaThis compoundNot specifiedNot specified[2]

Modulation of the Cell Cycle: A Key Anticancer Mechanism

One of the primary mechanisms through which this compound exerts its anticancer effects is by disrupting the cell cycle progression in cancer cells. Research has shown that this compound can induce cell cycle arrest at different phases, thereby inhibiting proliferation.

In a study involving various flavonoids, this compound was found to reduce the G0/G1 population and increase the G2/M population in SF295 human glioblastoma cells.[2] In HCT15 human colon cancer cells, it increased the G2/M population, while in a multidrug-resistant subline (HCT15/CL02), it led to an increase in the S phase population.[2] A derivative, 6-methoxyflavone, has been shown to induce S-phase arrest in HeLa cells.[7] This differential impact on the cell cycle in various cancer cell types highlights the compound's complex mechanism of action.

Signaling Pathways: A Dichotomy in Cellular Response

The signaling pathways activated by this compound appear to be context-dependent, differing significantly between normal and cancer cells. This differential activation is crucial for its selective anticancer activity.

In normal cells, such as MC3T3-E1 osteoblasts, this compound promotes cell differentiation and survival by activating pro-survival signaling pathways like AKT, ERK1/2, and JNK.[1] In contrast, in cancer cells, flavonoids, in general, have been shown to modulate pathways that lead to apoptosis, involving key proteins like caspases, p53, and the inhibition of pro-survival pathways like PI3K/Akt.[4][8][9]

For instance, this compound has been noted for its anti-inflammatory effects in kidney mesangial cells through the inhibition of the NF-κB signaling pathway.[10][11] This anti-inflammatory action could also contribute to its anticancer properties, as chronic inflammation is often linked to cancer development.

Below are diagrams illustrating the divergent signaling pathways influenced by this compound in normal versus cancer cells, and a typical workflow for evaluating its effects.

G Differential Signaling of this compound cluster_0 Normal Cells (e.g., Osteoblasts) cluster_1 Cancer Cells H6F_N This compound Receptor_N Cell Surface Receptor H6F_N->Receptor_N AKT_N AKT Receptor_N->AKT_N ERK_N ERK1/2 Receptor_N->ERK_N JNK_N JNK Receptor_N->JNK_N Survival Cell Survival & Differentiation AKT_N->Survival ERK_N->Survival JNK_N->Survival H6F_C This compound PI3K_Akt_inh PI3K/Akt Pathway (Inhibition) H6F_C->PI3K_Akt_inh p53_act p53 Activation H6F_C->p53_act Apoptosis Apoptosis PI3K_Akt_inh->Apoptosis Caspases Caspase Activation Caspases->Apoptosis p53_act->Caspases CellCycleArrest Cell Cycle Arrest (G2/M or S phase) p53_act->CellCycleArrest

Caption: Differential signaling of this compound in normal vs. cancer cells.

G Experimental Workflow for this compound Evaluation cluster_assays Cellular Assays start Select Normal and Cancer Cell Lines treatment Treat cells with varying concentrations of This compound start->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis, Apoptosis Rate) treatment->flow western Western Blot (Protein Expression of Signaling Molecules) treatment->western data_analysis Data Analysis and Comparison mtt->data_analysis flow->data_analysis western->data_analysis conclusion Conclusion on Differential Effects and Mechanisms data_analysis->conclusion

Caption: Workflow for evaluating this compound's effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols for key experiments mentioned in the referenced studies.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle.

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, which corresponds to the phase of the cell cycle.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Following treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein onto an SDS-polyacrylamide gel and applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p53, caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalized to a loading control (e.g., β-actin or GAPDH).

References

Assessing the synergistic effects of 6-Hydroxyflavone with known anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the relentless pursuit of more effective and less toxic cancer treatments, combination therapy has emerged as a cornerstone of modern oncology. The strategic pairing of conventional anticancer drugs with novel compounds that enhance their efficacy or mitigate their side effects is a field of intense investigation. Among the promising candidates for such synergistic partnerships is 6-Hydroxyflavone, a member of the flavonoid family of polyphenolic compounds found in a variety of plants. While research on the direct synergistic anticancer effects of this compound is still emerging, this guide provides a comparative overview of its potential, drawing upon experimental data from structurally similar hydroxyflavones to illuminate possible mechanisms and therapeutic avenues.

This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to support further investigation into the synergistic potential of this compound and its analogs in cancer therapy.

Comparative Analysis of Synergistic Effects

Direct quantitative data on the synergistic anticancer effects of this compound with common chemotherapeutic agents remains limited in publicly available literature. However, studies on other monohydroxyflavones and related flavonoid structures provide compelling evidence for their ability to potentiate the cytotoxicity of drugs such as doxorubicin, cisplatin, and paclitaxel. The following tables summarize key findings from in vitro studies on various cancer cell lines, offering a proxy for the potential synergistic activity of this compound.

Table 1: Synergistic Cytotoxicity of Hydroxyflavone Analogs with Doxorubicin

Flavonoid AnalogAnticancer DrugCancer Cell LineIC50 (Flavonoid Alone)IC50 (Doxorubicin Alone)IC50 (Combination)Combination Index (CI)Reference
2'-HydroxyflavanoneDoxorubicinLung Cancer (SCLC & NSCLC)Not specifiedNot specifiedIncreased intracellular doxorubicin accumulationNot calculated[1]
Tilorone (analogue)DoxorubicinBreast Cancer (MDA-MB-231)14.27 µMNot specifiedSynergistic reduction in cell viability (CI<1)<1[2]
Glycyrrhetinic Acid (analogue)DoxorubicinBreast Cancer (MCF-7)Not specifiedNot specifiedSynergistic cytotoxicity at 1:20 molar ratio (Dox:GA)<1[3]

Table 2: Synergistic Cytotoxicity of Hydroxyflavone Analogs with Cisplatin

Flavonoid AnalogAnticancer DrugCancer Cell LineIC50 (Flavonoid Alone)IC50 (Cisplatin Alone)IC50 (Combination)Combination Index (CI)Reference
2',5'-DihydroxychalconeCisplatinLung Adenocarcinoma (A549)Not cytotoxic at 20 µM>20 µMPotentiated cisplatin toxicityNot calculated[4]
ChrysinCisplatinLung Adenocarcinoma (A549)Not cytotoxic at 20 µM>20 µMPotentiated cisplatin toxicityNot calculated[4]
Oridonin (analogue)CisplatinEsophageal Squamous Carcinoma (p53 mutant)Not specifiedNot specifiedSynergistic apoptosis inductionNot calculated[5]
Piperine (analogue)CisplatinBreast Cancer (MCF-7)>30 µM>15 µMSynergistic at 20 µM Piperine + 5 µM Cisplatin0.45[6]

Table 3: Synergistic Cytotoxicity of Hydroxyflavone Analogs with Paclitaxel

Flavonoid AnalogAnticancer DrugCancer Cell LineIC50 (Flavonoid Alone)IC50 (Paclitaxel Alone)IC50 (Combination)Combination Index (CI)Reference
AminoflavonePaclitaxelBreast Cancer (MCF-7)Not specifiedNot specifiedSynergisticNot calculated[7]
FisetinPaclitaxelNon-small Cell Lung Cancer (A549)Not specifiedNot specifiedSynergistic<1[8]
Andrographolide (analogue)PaclitaxelNon-small Cell Lung Cancer (A549)>328 µM15.9 nM0.5-7.4 nM<1[9]

Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

To facilitate the replication and expansion of research in this area, detailed protocols for two fundamental assays in assessing anticancer synergy are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or analog) and anticancer drug(s)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound, the anticancer drug, and their combinations in the culture medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method developed by Chou and Talalay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Drug Combinations B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Measure Absorbance G->H PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Hydroxyflavone This compound Hydroxyflavone->Akt Inhibition

References

Validation of Phosphorylated p65 as a Predictive Biomarker for 6-Hydroxyflavone's Therapeutic Response in Inflammation and Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Hydroxyflavone, a naturally occurring flavone, with alternative therapies for inflammation and anxiety. A key focus is the validation of phosphorylated p65 (p-p65), a subunit of the NF-κB transcription factor, as a predictive biomarker for the therapeutic efficacy of this compound. This document outlines the experimental data supporting this biomarker and provides detailed protocols for its measurement.

Executive Summary

This compound has demonstrated significant anti-inflammatory and anxiolytic properties. Its mechanism of action is closely linked to the inhibition of the NF-κB signaling pathway, a central mediator of inflammation. The phosphorylation of the p65 subunit at serine 536 is a critical step in NF-κB activation. Therefore, measuring the levels of p-p65 can serve as a direct and quantitative biomarker to assess the therapeutic response to this compound. This guide presents a comparative analysis of this compound's efficacy against standard anti-inflammatory drugs and anxiolytics, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is demonstrated by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The half-maximal inhibitory concentration (IC50) of this compound is compared with other flavonoids and standard non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundIC50 for NO Inhibition (µM)Reference
This compound ~2.0 [1]
6-Methoxyflavone0.192[1][2]
4',6-dihydroxyflavone~2.0[1]
Quercetin>200
DiclofenacNot directly comparable (different assay)[3]
Aspirin120.561 mg/L (~669 µM)[3]
IbuprofenNot available
Paracetamol491.24 ppm (~3250 µM)[3]
Anxiolytic Activity

The anxiolytic effects of this compound are compared with commonly prescribed benzodiazepines. While direct IC50 values for the anxiolytic action of benzodiazepines are not typically reported in the same manner as for enzyme inhibition, their therapeutic doses provide a basis for comparison.

DrugTypical Therapeutic Dose RangeEquivalent Diazepam Dose (approx.)
This compound Preclinical data suggests efficacyNot applicable
Diazepam2-10 mg, 2-4 times daily10 mg
Alprazolam0.25-0.5 mg, 3 times daily0.5 mg
Lorazepam1-2 mg, 2-3 times daily1 mg
Clonazepam0.25-0.5 mg, 2 times daily0.5 mg

Phosphorylated p65 as a Biomarker

The rationale for selecting phosphorylated p65 (p-p65) as a biomarker for this compound's therapeutic response is based on the flavonoid's mechanism of action, which involves the inhibition of the NF-κB signaling pathway.[2][4]

Signaling Pathway of this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα Phosphorylates p_IκBα p-IκBα NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits p_p65 p-p65 NFκB->p_p65 Translocates & Phosphorylates 6_Hydroxyflavone This compound 6_Hydroxyflavone->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) p_p65->Gene_Expression Induces

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Experimental Workflow for Biomarker Validation

G Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Inflammatory Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment 3. Treatment (this compound or Vehicle) Stimulation->Treatment Lysate_Prep 4. Cell Lysis & Protein Extraction Treatment->Lysate_Prep Western_Blot 5. Western Blot for p-p65 Lysate_Prep->Western_Blot Quantification 6. Densitometry & Data Analysis Western_Blot->Quantification Correlation 7. Correlate p-p65 levels with therapeutic outcome (e.g., NO inhibition) Quantification->Correlation G Patient_Sample Patient Sample (e.g., Biopsy, Blood) Biomarker_Assay Measure p-p65 levels (Western Blot, ELISA) Patient_Sample->Biomarker_Assay Decision Treatment Decision Biomarker_Assay->Decision High_p_p65 High p-p65 Levels Decision->High_p_p65 Positive Low_p_p65 Low p-p65 Levels Decision->Low_p_p65 Negative Treatment_6HF Administer this compound High_p_p65->Treatment_6HF Alternative_Therapy Consider Alternative Therapy Low_p_p65->Alternative_Therapy Monitor_Response Monitor Therapeutic Response Treatment_6HF->Monitor_Response

References

Unveiling the Transcriptional Landscape: A Comparative Analysis of Gene Expression Profiles Induced by 6-Hydroxyflavone and Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the gene expression profiles induced by 6-hydroxyflavone and structurally similar flavonoid compounds. By examining available experimental data, we aim to delineate the molecular mechanisms underlying the diverse biological activities of these compounds, with a focus on their impact on key signaling pathways. This document is intended to serve as a resource for researchers in pharmacology, molecular biology, and drug discovery.

Introduction to this compound and its Analogs

Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound is a simple, naturally occurring flavone that has demonstrated various pharmacological effects. Its activity, like that of other flavonoids, is intrinsically linked to its ability to modulate cellular signaling pathways and, consequently, alter gene expression patterns. Understanding these transcriptional changes is crucial for elucidating their mechanisms of action and for the development of novel therapeutic agents.

Comparative Gene Expression Data

Due to the absence of specific public microarray or RNA-seq datasets for this compound, this section presents a representative comparison based on the known gene targets of the NF-κB and Nrf2 pathways, which are modulated by many flavonoids, including likely effects of this compound. The data for similar compounds is drawn from studies on other flavones where transcriptomic analyses have been performed.

Table 1: Predicted Gene Expression Changes in Response to this compound Treatment

Signaling PathwayGene TargetPredicted Expression ChangeBiological Function
NF-κB Pathway
TNFDown-regulatedPro-inflammatory cytokine
IL6Down-regulatedPro-inflammatory cytokine
IL1BDown-regulatedPro-inflammatory cytokine
ICAM1Down-regulatedCell adhesion molecule
VCAM1Down-regulatedCell adhesion molecule
COX2 (PTGS2)Down-regulatedInflammation, pain
iNOS (NOS2)Down-regulatedInflammation, nitric oxide production
Nrf2 Pathway
HMOX1Up-regulatedHeme oxygenase 1, antioxidant
NQO1Up-regulatedNAD(P)H quinone dehydrogenase 1, detoxification
GCLCUp-regulatedGlutamate-cysteine ligase catalytic subunit, glutathione synthesis
GCLMUp-regulatedGlutamate-cysteine ligase modifier subunit, glutathione synthesis
GST familyUp-regulatedGlutathione S-transferases, detoxification

Table 2: Comparative Effects of Different Flavonoids on Gene Expression (Illustrative Examples)

CompoundCell LineMethodKey Affected Genes/PathwaysReference
Casticin CCRF-CEM (Leukemia)MicroarrayNF-κB, p38MAPK, Histones H3/H4Righeschi et al., 2012[1]
Genistein Human FibroblastsMicroarrayCell cycle (CDKN1A, MCM2-7), DNA replicationMoskot et al., 2014[2]
Myricetin HepG2 (Hepatoma)MicroarrayNrf2-mediated antioxidant responseHou et al., 2012[3]
Apigenin, Luteolin --Nrf2-ARE activation, PI3K/MAPK signalingParedes-Gonzalez et al., 2015[4]

Key Signaling Pathways Modulated by this compound and Similar Compounds

Flavonoids exert their effects by interacting with a multitude of intracellular signaling cascades. Below, we describe two of the most significant pathways influenced by these compounds and provide diagrams to illustrate these interactions.

1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids, likely including this compound, have been shown to inhibit NF-κB activation, thereby down-regulating the expression of its target genes.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NFκB Complex NFkB NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n NF-κB translocates 6_Hydroxyflavone This compound 6_Hydroxyflavone->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 translocates 6_Hydroxyflavone This compound 6_Hydroxyflavone->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1_Nrf2 Dissociates ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant/Detoxification Gene Expression ARE->Antioxidant_Genes Induces Microarray_Workflow A Cell Culture & Flavonoid Treatment B Total RNA Isolation A->B C RNA Quality Control B->C D cRNA Synthesis & Labeling C->D E Microarray Hybridization D->E F Washing & Staining E->F G Scanning F->G H Data Analysis G->H

References

Unveiling the Multifaceted Actions of 6-Hydroxyflavone: An Orthogonal Assay-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to confirm the diverse mechanisms of action of 6-Hydroxyflavone. Detailed methodologies and quantitative data are presented to facilitate the design of robust validation studies.

This compound, a naturally occurring flavonoid, has garnered significant interest for its wide-ranging pharmacological activities. These include anti-inflammatory, pro-osteogenic, anxiolytic, and smooth muscle relaxant effects. Confirming the precise molecular mechanisms underlying these actions is crucial for its development as a potential therapeutic agent. This guide outlines key orthogonal assays to independently verify its proposed mechanisms and compares its activity with relevant alternatives.

Anti-inflammatory Mechanism: Inhibition of Nitric Oxide Production

One of the prominent activities of this compound is its ability to suppress inflammatory responses, particularly by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. This effect is primarily achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression.

Orthogonal Assays for Anti-inflammatory Activity

To robustly confirm the anti-inflammatory mechanism of this compound, a combination of assays targeting different points in the inflammatory cascade is recommended.

  • Griess Assay: Directly measures nitrite, a stable breakdown product of NO, in cell culture supernatants. This provides a quantitative measure of NO production.

  • Western Blot Analysis: Assesses the protein expression levels of iNOS and key signaling proteins in the upstream pathways, such as phosphorylated p65 (a subunit of NF-κB), to determine if the inhibitory effect is at the level of protein expression.

  • Quantitative PCR (qPCR): Measures the mRNA levels of Nos2 (the gene encoding iNOS) to determine if the regulation occurs at the transcriptional level.

  • Reporter Gene Assay: Utilizes a luciferase reporter construct driven by the Nos2 promoter to directly measure the effect of this compound on promoter activity.

Comparative Data: this compound and its Derivative

Studies have shown that this compound and its methylated derivative, 6-methoxyflavone, are potent inhibitors of LPS-induced NO production in kidney mesangial cells.[1][2][3]

CompoundIC₅₀ for NO Inhibition (µM)
This compound1.7 - 2.0[1][4]
6-Methoxyflavone0.192[1][2][3][5]

Table 1: Comparative inhibitory activity of this compound and 6-Methoxyflavone on LPS-induced nitric oxide production.

Experimental Protocol: Griess Assay for Nitrite Determination
  • Cell Culture and Treatment: Plate rat kidney mesangial cells and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound or other test compounds for 12 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 10 ng/mL.

  • Sample Collection: After 48 hours of LPS stimulation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

experimental_workflow cluster_cell_prep Cell Preparation cluster_inflammation Inflammation Induction cluster_analysis NO Measurement cluster_quantification Data Analysis plate_cells Plate Mesangial Cells pretreat Pre-treat with This compound plate_cells->pretreat add_lps Add LPS (10 ng/mL) pretreat->add_lps collect_supernatant Collect Supernatant (48h) add_lps->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance (540 nm) griess_assay->measure_absorbance calculate_ic50 Calculate IC₅₀ measure_absorbance->calculate_ic50

Workflow for determining the effect of this compound on NO production.

Pro-Osteogenic Mechanism: Activation of MAPK/ERK and PI3K/Akt Pathways

This compound has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation.[4] This effect is attributed to its ability to activate key signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) pathways.

Orthogonal Assays for Osteoblast Differentiation
  • Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. Measuring its enzymatic activity provides a quantitative assessment of osteogenic potential.

  • Alizarin Red S Staining: This dye stains calcium deposits, which are a hallmark of late-stage osteoblast differentiation and matrix mineralization.

  • Western Blot Analysis: To confirm the activation of the proposed signaling pathways, Western blotting can be used to measure the levels of phosphorylated (activated) forms of ERK, JNK, and Akt.

  • Kinase Inhibitor Studies: To establish a causal link, cells can be co-treated with this compound and specific inhibitors of the ERK (e.g., PD98059) or PI3K (e.g., LY294002) pathways. A reversal of the pro-osteogenic effects would confirm the involvement of these pathways.

Comparative Data: Effects of this compound on Osteoblast Markers

In MC3T3-E1 pre-osteoblastic cells, this compound has been demonstrated to increase ALP activity and calcium deposition.[4]

TreatmentALP Activity (relative to control)Calcium Deposition (relative to control)
Control1.01.0
This compound (20 µM)Increased[4]Increased[4]

Table 2: Effect of this compound on markers of osteoblast differentiation.

Experimental Protocol: Western Blot for Signaling Pathway Activation
  • Cell Culture and Treatment: Culture MC3T3-E1 cells and treat with 20 µM this compound for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total and phosphorylated forms of ERK, JNK, and Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

signaling_pathway cluster_pathway This compound Induced Osteoblast Differentiation cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway H6F This compound PI3K PI3K H6F->PI3K ERK ERK1/2 H6F->ERK JNK JNK H6F->JNK Akt Akt PI3K->Akt activates Osteoblast_Diff Osteoblast Differentiation Akt->Osteoblast_Diff ERK->Osteoblast_Diff JNK->Osteoblast_Diff

Signaling pathways activated by this compound in osteoblasts.

GABAergic Mechanism: Modulation of GABA-A Receptors

This compound exhibits anxiolytic properties by acting as a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It enhances the current induced by GABA, particularly at receptors containing α2 and α3 subunits.[4]

Orthogonal Assays for GABA-A Receptor Modulation
  • Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp): This is the gold standard for studying ion channel function. It directly measures the GABA-induced currents in the presence and absence of this compound in cells expressing specific GABA-A receptor subtypes (e.g., Xenopus oocytes or HEK293 cells).

  • Radioligand Binding Assay: This assay determines if this compound binds to the benzodiazepine site on the GABA-A receptor by measuring its ability to displace the binding of a radiolabeled ligand, such as [³H]flumazenil.

  • Behavioral Models of Anxiety: In vivo studies using animal models like the elevated plus-maze or light-dark box test can assess the anxiolytic effects of this compound.

Comparative Data: Modulation of GABA-A Receptors

The effect of this compound on GABA-induced currents can be compared to that of diazepam, a classical benzodiazepine. The modulatory effect of this compound is blocked by the benzodiazepine antagonist flumazenil.[4]

CompoundEffect on GABA-induced currentBlocked by FlumazenilReceptor Subtype Preference
This compoundEnhancement[4]Yes[4]α2 and α3[4]
DiazepamEnhancementYesα1, α2, α3, α5

Table 3: Comparison of this compound and Diazepam as GABA-A receptor modulators.

Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes
  • Oocyte Preparation: Isolate and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α2, β2, γ2).

  • Incubation: Incubate the oocytes for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -60 mV.

  • Drug Application: Perfuse the oocyte with a low concentration of GABA to elicit a control current. Then, co-apply GABA and this compound to measure the potentiation of the current. To confirm the site of action, pre-apply flumazenil before the co-application of GABA and this compound.

  • Data Analysis: Measure the peak amplitude of the GABA-induced currents and calculate the percentage of potentiation by this compound.

Tracheal Smooth Muscle Relaxation: Calcium Channel Blockade and NO/cGMP Pathway

This compound has been shown to induce relaxation of tracheal smooth muscle, suggesting its potential as an antiasthmatic agent. This effect is proposed to be mediated by a dual mechanism: blockade of voltage-operated calcium channels and stimulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[6]

Orthogonal Assays for Tracheal Relaxation
  • Isometric Tension Measurement in Organ Baths: This ex vivo technique directly measures the contractile and relaxant responses of isolated tracheal rings to various stimuli and drugs.

  • Calcium Imaging: Using fluorescent calcium indicators (e.g., Fura-2), changes in intracellular calcium concentration in tracheal smooth muscle cells can be monitored in response to contractile agents and this compound.

  • cGMP Enzyme Immunoassay (EIA): Measures the levels of cGMP in tracheal tissue to determine if this compound stimulates the NO/cGMP pathway.

  • Molecular Docking: In silico studies can predict the binding interactions of this compound with calcium channels and nitric oxide synthase.[6]

Comparative Data: Relaxant Effect on Tracheal Rings

The relaxant effect of this compound can be compared to that of known bronchodilators or calcium channel blockers.

CompoundMechanism
This compoundCalcium channel blockade and NO/cGMP stimulation[6]
VerapamilVoltage-operated calcium channel blocker
Sodium NitroprussideNO donor, cGMP stimulator

Table 4: Comparison of mechanisms for tracheal relaxation.

Experimental Protocol: Isometric Tension Measurement in Tracheal Rings
  • Tissue Preparation: Isolate the trachea from a guinea pig or rat and cut it into rings.

  • Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration and Contraction: Allow the rings to equilibrate under a resting tension. Induce a sustained contraction with an agent like carbachol or histamine.

  • Relaxation Response: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.

  • Mechanism Investigation: To investigate the role of calcium channels, pre-incubate the rings with a high concentration of potassium chloride to induce depolarization and then assess the relaxant effect of this compound. To investigate the NO/cGMP pathway, use an inhibitor of nitric oxide synthase (e.g., L-NAME) and observe if it attenuates the relaxant effect of this compound.

logical_relationship cluster_logic Proposed Dual Mechanism of this compound in Tracheal Relaxation cluster_ca Calcium Pathway cluster_no NO/cGMP Pathway H6F This compound Ca_channel Voltage-Operated Ca²⁺ Channels H6F->Ca_channel inhibits eNOS eNOS H6F->eNOS activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Relaxation Tracheal Relaxation NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces cGMP->Relaxation

Dual mechanism of this compound in inducing tracheal relaxation.

By employing a combination of these orthogonal assays, researchers can build a comprehensive and robust body of evidence to confirm and further elucidate the multifaceted mechanisms of action of this compound. This systematic approach is essential for validating its therapeutic potential and guiding future drug development efforts.

References

6-Hydroxyflavone: An In Vivo Efficacy and Safety Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing the in vivo performance of 6-Hydroxyflavone against established alternatives in preclinical models of anxiety, inflammation, asthma, and Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals, providing a detailed summary of experimental data, methodologies, and mechanistic insights to support further investigation of this compound as a potential therapeutic agent.

Efficacy Profile: A Comparative Analysis

This compound has demonstrated promising efficacy in various in vivo models, exhibiting anxiolytic, anti-inflammatory, anti-asthmatic, and neuroprotective properties. This section provides a comparative summary of its performance against standard therapeutic agents.

Anxiolytic Activity

In murine models of anxiety, this compound has shown dose-dependent anxiolytic effects. When compared to the benzodiazepine diazepam, a standard-of-care anxiolytic, this compound demonstrates a notable reduction in anxiety-like behaviors in the elevated plus-maze (EPM) test.

CompoundDoseAnimal ModelKey Efficacy EndpointsReference
This compound 10, 30 mg/kgMouseIncreased time spent in open arms and number of open arm entries in the EPM.
Diazepam 1, 2 mg/kgMouseIncreased time spent in open arms and number of open arm entries in the EPM.[1][2][3]
Anti-Inflammatory Action

The anti-inflammatory potential of this compound has been evaluated in the carrageenan-induced paw edema model in rats, a classic assay for acute inflammation. Its efficacy is comparable to that of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.

CompoundDoseAnimal ModelKey Efficacy EndpointsReference
This compound 50, 100 mg/kgRatSignificant reduction in paw edema volume.
Ibuprofen 40 mg/kgRatSignificant reduction in paw edema volume.[4][5]
Anti-Asthmatic Effects

In a guinea pig model of ovalbumin (OVA)-induced allergic asthma, this compound has been shown to exert a dose-dependent anti-allergic effect.[6] Its performance is benchmarked against salbutamol, a common short-acting β2-adrenergic receptor agonist used for asthma relief.

CompoundDoseAnimal ModelKey Efficacy EndpointsReference
This compound 25, 50, 100 mg/kgGuinea PigDose-dependent reduction in airway hyperresponsiveness. The best activity was observed at 50 mg/kg.[6]
Salbutamol 0.1 mg/ml (aerosol)Guinea PigIncreased OVA inhalation time before the onset of respiratory distress.[7][8]
Neuroprotective Potential

This compound has demonstrated neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease.[9] Its efficacy in preserving dopaminergic neurons and improving motor function is compared with Levodopa (L-DOPA), the gold-standard treatment for Parkinson's disease.

CompoundDoseAnimal ModelKey Efficacy EndpointsReference
This compound 50, 100 mg/kgMouseIncreased number of substantia nigra neurons and improved motor function (reduced vertigo and catalepsy).[9]
L-DOPA 6, 10 mg/kgMouseReversal of motor deficits.

Safety Profile

Toxicological studies have indicated a favorable safety profile for this compound. In a murine model, the acute toxicity was low, with a lethal dose (LD50) greater than 2000 mg/kg.[6] A 28-day sub-acute toxicity study in mice with a daily intragastric administration of 50 mg/kg of this compound did not reveal any significant signs of toxicity.[6]

Mechanistic Insights and Signaling Pathways

This compound exerts its therapeutic effects through multiple signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

G cluster_neuroprotection Neuroprotective Signaling Pathway six_hf This compound akt AKT six_hf->akt erk ERK1/2 six_hf->erk jnk JNK six_hf->jnk survival Neuronal Survival and Growth akt->survival erk->survival apoptosis Inhibition of Apoptosis jnk->apoptosis

Figure 1: Proposed neuroprotective signaling pathways of this compound.

G cluster_antiasthmatic Anti-Asthmatic Signaling Pathway six_hf This compound ca_channel Voltage-gated Ca2+ Channels six_hf->ca_channel Inhibits no_synthase Nitric Oxide Synthase (NOS) six_hf->no_synthase Activates ca_influx Decreased intracellular Ca2+ no Increased Nitric Oxide (NO) no_synthase->no relaxation Airway Smooth Muscle Relaxation ca_influx->relaxation gc Guanylate Cyclase no->gc cgmp Increased cGMP gc->cgmp cgmp->relaxation

Figure 2: Proposed anti-asthmatic signaling pathways of this compound.

G cluster_antiinflammatory Anti-Inflammatory Signaling Pathway lps Lipopolysaccharide (LPS) tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb six_hf This compound inos Inducible Nitric Oxide Synthase (iNOS) six_hf->inos Inhibits nfkb->inos no Nitric Oxide (NO) inos->no inflammation Inflammation no->inflammation

Figure 3: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate study replication and validation.

Elevated Plus-Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound in mice.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • Administer this compound (10, 30 mg/kg, i.p.) or diazepam (1, 2 mg/kg, i.p.) to mice 30 minutes before the test.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

Objective: To evaluate the anti-inflammatory properties of this compound in rats.

Procedure:

  • Administer this compound (50, 100 mg/kg, p.o.) or ibuprofen (40 mg/kg, p.o.) to rats.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Ovalbumin (OVA)-Induced Asthma Model for Anti-Asthmatic Activity

Objective: To determine the anti-asthmatic effects of this compound in guinea pigs.

Procedure:

  • Sensitize guinea pigs with an intraperitoneal injection of ovalbumin and aluminum hydroxide.

  • Challenge the sensitized animals with aerosolized ovalbumin to induce an asthmatic response.

  • Administer this compound (25, 50, 100 mg/kg, p.o.) or salbutamol (0.1 mg/ml, aerosol) prior to the ovalbumin challenge.

  • Measure airway hyperresponsiveness by recording the time until the onset of respiratory distress or by assessing lung function parameters.

  • A delay in the onset of respiratory distress or an improvement in lung function indicates an anti-asthmatic effect.

6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model for Neuroprotective Activity

Objective: To investigate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

Procedure:

  • Induce a unilateral lesion of the nigrostriatal pathway by injecting 6-hydroxydopamine into the medial forebrain bundle of mice.[10][11]

  • Administer this compound (50, 100 mg/kg, i.p.) or L-DOPA (6, 10 mg/kg, i.p.) to the lesioned mice.

  • Assess motor function using behavioral tests such as the apomorphine-induced rotation test, cylinder test, and rotarod test.

  • At the end of the treatment period, perform immunohistochemical analysis of the substantia nigra to quantify the number of surviving dopaminergic neurons.

  • A reduction in rotational behavior and an increase in the number of surviving neurons indicate a neuroprotective effect.

Conclusion

The compiled in vivo data suggests that this compound possesses a multifaceted pharmacological profile with therapeutic potential in anxiety, inflammation, asthma, and Parkinson's disease. Its efficacy is comparable to that of established drugs in preclinical models, and it exhibits a favorable safety profile. The elucidated mechanisms of action provide a solid foundation for further investigation into its clinical utility. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic promise of this compound.

References

Comparative Metabolomics of 6-Hydroxyflavone and its Analogs in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the metabolic impact of 6-hydroxyflavone and its derivatives, supported by experimental data and methodologies.

This guide provides a comparative analysis of the biological and metabolic effects of this compound and its structural analogs. While direct comparative metabolomics data is limited, this document synthesizes available research to offer insights into their mechanisms of action. The information presented herein is intended to support further research and drug development efforts in the field of flavonoid-based therapeutics.

Comparative Biological Activity

This compound and its analogs have demonstrated significant anti-inflammatory properties. A key measure of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several of its derivatives, providing a quantitative comparison of their potency.

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundRat Kidney Mesangial CellsLPS-induced NO production1.7[1]
6-MethoxyflavoneRat Kidney Mesangial CellsLPS-induced NO production0.192[1]
6-AcetoxyflavoneRat Kidney Mesangial CellsLPS-induced NO production0.60[1]
Flavone 6-sulfateRat Kidney Mesangial CellsLPS-induced NO production2.1[1]
4',6-DihydroxyflavoneRat Kidney Mesangial CellsLPS-induced NO production2.0[1]

Metabolic Impact of 6-Methoxyflavone on Glycolysis

A study on human cervical cancer (HeLa) cells has provided specific insights into the metabolic effects of 6-methoxyflavone. The findings indicate a significant downregulation of the glycolytic pathway, a key energy metabolism route in cancer cells.

Metabolite/ProteinEffect of 6-Methoxyflavone TreatmentCellular Process
Glycolysis-related proteinsDownregulationGlycolysis
Glycolysis-related metabolitesDownregulationGlycolysis
Pyruvate Kinase ActivityInhibitionGlycolysis

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., rat kidney mesangial cells or HeLa cells) in appropriate culture dishes at a density of 1 x 10^5 cells/mL and culture for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare stock solutions of this compound and its analogs in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: For anti-inflammatory assays, pre-treat cells with the flavonoid compounds for 12 hours before stimulating with lipopolysaccharide (LPS) at a concentration of 10 ng/mL. For metabolomics analysis, treat the cells with the compounds for a specified duration (e.g., 24 hours).

Metabolite Extraction
  • Quenching: After treatment, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to arrest metabolic activity.

  • Lysis and Extraction: Add 500 µL of pre-chilled 80% methanol to each dish. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 30 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for subsequent analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Analyze the extracted metabolites using an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a high-resolution mass spectrometer.

  • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes to achieve comprehensive metabolite coverage.

  • Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to identify significant metabolic changes between different treatment groups.

Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway

6-Methoxyflavone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]

NF_kappa_B_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates IKK Complex->IκB NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription 6-Methoxyflavone 6-Methoxyflavone 6-Methoxyflavone->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway by 6-methoxyflavone.
Cellular Metabolomics Experimental Workflow

The following diagram illustrates a typical workflow for a cellular metabolomics experiment.

Metabolomics_Workflow start Cell Culture & Treatment quenching Metabolism Quenching (e.g., Cold PBS Wash) start->quenching extraction Metabolite Extraction (e.g., 80% Methanol) quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing & Metabolite Identification analysis->data_processing statistical_analysis Statistical Analysis (e.g., PCA, OPLS-DA) data_processing->statistical_analysis pathway_analysis Pathway Analysis (e.g., KEGG) statistical_analysis->pathway_analysis end Biological Interpretation pathway_analysis->end

A generalized workflow for cellular metabolomics studies.
AKT/ERK/JNK Signaling Pathways

This compound has been reported to promote osteoblast differentiation by activating AKT, ERK1/2, and JNK signaling pathways.

MAPK_Signaling cluster_pathways Signaling Cascades This compound This compound Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS JNK JNK Receptor->JNK AKT AKT PI3K->AKT Cellular_Response Osteoblast Differentiation AKT->Cellular_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->Cellular_Response JNK->Cellular_Response

Activation of AKT, ERK1/2, and JNK pathways by this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Hydroxyflavone, a flavone compound noted for its anti-inflammatory properties and its role as a noncompetitive inhibitor of cytochrome P450 2C9.

This compound is classified with specific health hazards, making its proper disposal crucial to prevent harm to personnel and the environment. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][3]

Summary of Hazard Data

To underscore the importance of careful handling, the following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1][2][4]
Eye IrritationH319Causes serious eye irritation[1][2][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers must be carried out in accordance with local, regional, and national hazardous waste regulations.[3] The following steps provide a general guideline:

  • Collection of Waste :

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.[1]

    • The container must be suitable for solid chemical waste, sealable, and made of a material compatible with the chemical.[1]

  • Handling Spills :

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • Avoid generating dust.[3]

    • Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[3]

    • Wash the contaminated area with soap and water, and collect the cleaning water for disposal as hazardous waste.[2]

  • Disposal of Empty Containers :

    • Do not reuse empty containers.

    • Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

    • After rinsing, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling, depending on local regulations.[1]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing may be an option.[1]

  • Final Disposal :

    • Arrange for the collection and disposal of the hazardous waste container by a licensed chemical waste disposal service.

    • Crucially, do not discharge this compound or its solutions into drains or sewer systems. [1][3] This is to prevent environmental contamination.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_container_disposal Empty Container Disposal cluster_final_disposal Final Disposal ppe Don Personal Protective Equipment (PPE) well_ventilated Work in a Well-Ventilated Area (Fume Hood) collect_solid Collect Solid this compound Waste labeled_container Place in Labeled, Sealed Hazardous Waste Container collect_solid->labeled_container collect_contaminated Collect Contaminated Materials collect_contaminated->labeled_container spill_cleanup Clean Spills & Collect Residue spill_cleanup->labeled_container licensed_disposal Transfer to Licensed Waste Disposal Service labeled_container->licensed_disposal no_drain Do NOT Dispose Down the Drain labeled_container->no_drain triple_rinse Triple-Rinse Container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture Container to Prevent Reuse triple_rinse->puncture_container collect_rinsate->labeled_container dispose_container Dispose via Landfill or Recycling puncture_container->dispose_container

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 6-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6-Hydroxyflavone

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 6665-83-4

  • Molecular Formula: C₁₅H₁₀O₃

  • Molecular Weight: 238.24 g/mol [1]

Hazard Identification and Classification

This compound is classified as an irritant.[1] It is crucial to be aware of its potential hazards to ensure appropriate safety measures are in place.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

Signal Word: Warning[1][2][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety glasses or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Chemical-impermeable glovesGloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][3]
Lab coat or protective clothingWear appropriate protective gloves and clothing to prevent skin exposure.[5] Fire/flame resistant and impervious clothing is also recommended.[2]
Respiratory Protection NIOSH (US) or CEN (EU) approved respiratorUse a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][3] A particle filter is a recommended filter type.[5]
Quantitative Safety Data

While specific occupational exposure limits for this compound are not currently available, the following toxicological data provides insight into its relative toxicity.

Data PointValueSpeciesRoute
LD50> 2,000 mg/kgMouseIntragastric

Source:[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety. The following procedural steps provide clear guidance for managing this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Incompatibilities: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents.[2][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

Handling Procedures
  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2][5]

  • Avoid Dust Formation: Take precautions to avoid the formation of dust and aerosols during handling.[2][5][7]

  • Personal Hygiene: Wash hands thoroughly after handling.[2]

  • Spill Prevention: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

Accidental Release Measures

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate: Evacuate personnel from the immediate spill area.[2]

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup:

    • Wear appropriate PPE as outlined above.

    • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[5] Avoid creating dust.[5]

    • For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Wash the spill area thoroughly with soap and water.[7]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal facility.[2] Do not empty into drains.[5]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][7]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2][7]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Visual Workflow: Chemical Spill Response

The following diagram illustrates the step-by-step workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_Preparation Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Gather Gather Spill Kit Don_PPE->Gather Contain Contain Spill Gather->Contain Neutralize Sweep/Absorb Material Contain->Neutralize Collect Collect Waste in Labeled Container Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for a this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxyflavone
Reactant of Route 2
Reactant of Route 2
6-Hydroxyflavone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。